Technical Documentation Center

2-Boc-2,7-diazaspiro[4.5]decane oxalate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-Boc-2,7-diazaspiro[4.5]decane oxalate
  • CAS: 1706436-59-0

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 2-Boc-2,7-diazaspiro[4.5]decane Oxalate: A Key Building Block in Modern Drug Discovery

Introduction: The Strategic Value of Spirocyclic Scaffolds in Medicinal Chemistry In the landscape of contemporary drug discovery, the quest for novel molecular architectures that confer advantageous physicochemical and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Spirocyclic Scaffolds in Medicinal Chemistry

In the landscape of contemporary drug discovery, the quest for novel molecular architectures that confer advantageous physicochemical and pharmacological properties is paramount. Among these, spirocyclic systems, characterized by two rings sharing a single atom, have emerged as privileged scaffolds. Their inherent three-dimensionality and conformational rigidity offer a distinct advantage over traditional flat, aromatic structures, often leading to enhanced target selectivity, improved metabolic stability, and better aqueous solubility.[1] The 2,7-diazaspiro[4.5]decane core, in particular, presents a versatile and synthetically accessible framework that has garnered significant attention from medicinal chemists.

This technical guide provides a comprehensive overview of 2-Boc-2,7-diazaspiro[4.5]decane oxalate, a key intermediate in the synthesis of a diverse array of biologically active molecules. We will delve into its chemical structure, physicochemical properties, a detailed synthetic protocol, and its applications in the development of novel therapeutics, with a focus on providing practical insights for researchers and professionals in the field of drug development.

Chemical Structure and Properties

2-Boc-2,7-diazaspiro[4.5]decane oxalate is the oxalate salt of the mono-Boc-protected 2,7-diazaspiro[4.5]decane. The tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms allows for selective functionalization of the other, making it a valuable building block for combinatorial chemistry and lead optimization.

Molecular Structure

The structure of 2-Boc-2,7-diazaspiro[4.5]decane oxalate consists of the protonated diazaspirocyclic cation and the oxalate anion. The spiro center connects a five-membered pyrrolidine ring and a six-membered piperidine ring.

Caption: Molecular structure of 2-Boc-2,7-diazaspiro[4.5]decane oxalate.

Physicochemical Properties

The oxalate salt form is often preferred in pharmaceutical development due to its crystallinity and stability, which facilitates handling, purification, and formulation.[2]

PropertyValueSource
Molecular Formula C₁₃H₂₄N₂O₂ (free base)[3]
Molecular Weight 240.34 g/mol (free base)[3]
Molecular Formula (Oxalate Salt) C₁₅H₂₆N₂O₆[4]
Molecular Weight (Oxalate Salt) 330.38 g/mol [4]
Appearance White to off-white solid[2]
Storage 2-8°C, under inert atmosphere[5]

Synthesis and Purification: A Validated Protocol

The synthesis of 2-Boc-2,7-diazaspiro[4.5]decane oxalate involves two key steps: the selective mono-Boc protection of the parent diamine and the subsequent formation of the oxalate salt. The selective protection of symmetrical diamines can be challenging, often yielding a mixture of mono- and di-protected products.

Experimental Protocol

Step 1: Mono-Boc Protection of 2,7-diazaspiro[4.5]decane

This procedure is adapted from established methods for the selective mono-Boc protection of diamines.[6]

  • Dissolution: Dissolve 2,7-diazaspiro[4.5]decane (1 equivalent) in a suitable solvent such as dichloromethane (DCM) or methanol at room temperature.

  • Controlled Addition of Boc-Anhydride: Slowly add a solution of di-tert-butyl dicarbonate (Boc₂O) (0.8-1.0 equivalents) in the same solvent to the diamine solution with vigorous stirring. Maintaining a slight excess of the diamine helps to minimize the formation of the di-protected byproduct.

  • Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting diamine is consumed or the desired mono-protected product is maximized.

  • Work-up and Purification: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of methanol in dichloromethane to isolate the desired tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate.

Diamine 2,7-Diazaspiro[4.5]decane Reaction Mono-Boc Protection (DCM or MeOH, RT) Diamine->Reaction Boc2O Boc₂O Boc2O->Reaction Purification Column Chromatography Reaction->Purification Product tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate Purification->Product

Caption: Workflow for the synthesis of the Boc-protected intermediate.

Step 2: Formation of the Oxalate Salt

The formation of the oxalate salt enhances the stability and crystallinity of the compound.[7]

  • Dissolution: Dissolve the purified tert-butyl 2,7-diazaspiro[4.5]decane-2-carboxylate (1 equivalent) in a suitable solvent such as isopropanol or ethanol.

  • Addition of Oxalic Acid: Slowly add a solution of oxalic acid (1 equivalent) in the same solvent to the solution of the free base with stirring.

  • Precipitation and Isolation: The oxalate salt will typically precipitate out of the solution. The mixture can be cooled to enhance precipitation. Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield 2-Boc-2,7-diazaspiro[4.5]decane oxalate.

FreeBase Boc-protected Diamine SaltFormation Salt Formation (Isopropanol or Ethanol) FreeBase->SaltFormation OxalicAcid Oxalic Acid OxalicAcid->SaltFormation Isolation Filtration and Drying SaltFormation->Isolation OxalateSalt 2-Boc-2,7-diazaspiro[4.5]decane Oxalate Isolation->OxalateSalt

Caption: Workflow for the preparation of the oxalate salt.

Spectroscopic Characterization

  • ¹H NMR: The spectrum would be expected to show characteristic signals for the Boc group (a singlet around 1.4 ppm), as well as complex multiplets for the methylene protons of the pyrrolidine and piperidine rings. The N-H proton of the protonated amine would likely appear as a broad singlet.

  • ¹³C NMR: The carbonyl carbon of the Boc group would resonate around 155 ppm. The quaternary carbon of the Boc group would be expected around 80 ppm. The spiro carbon would appear as a unique signal, and the remaining methylene carbons of the two rings would have distinct chemical shifts. The carbonyl carbons of the oxalate anion would be expected to appear around 168 ppm.[8]

Applications in Drug Discovery and Development

The 2,7-diazaspiro[4.5]decane scaffold is a versatile building block for the synthesis of a wide range of therapeutic agents, particularly those targeting the central nervous system and infectious diseases.

As a Bioisostere for Piperazine

The rigid, three-dimensional structure of the diazaspiro[4.5]decane core makes it an excellent bioisosteric replacement for the more flexible piperazine ring, a common motif in many CNS-active drugs. This substitution can lead to improved selectivity and reduced off-target effects.

Inhibitors of the Human Dopamine Transporter (DAT)

Derivatives of the 2,7-diazaspiro[4.5]decane scaffold have been investigated as inhibitors of the human dopamine transporter (DAT) protein, which are of interest for the potential treatment of attention deficit disorder (ADD).[1]

Antifungal Agents

Novel 2,8-diazaspiro[4.5]decan-1-one derivatives have been designed and synthesized as potential inhibitors of chitin synthase, a key enzyme in the fungal cell wall.[9] These compounds have shown promising antifungal activity against various pathogenic fungi.[10]

LATS1/2 Inhibitors

Recent patent literature discloses 2,8-diazaspiro[4.5]decane compounds as inhibitors of Large Tumor Suppressor Kinases 1 and 2 (LATS1/2), which are components of the Hippo signaling pathway.[11][12] Inhibition of this pathway is being explored as a therapeutic strategy in oncology.

cluster_apps BuildingBlock 2-Boc-2,7-diazaspiro[4.5]decane Oxalate Derivatization Chemical Derivatization BuildingBlock->Derivatization Applications Therapeutic Applications Derivatization->Applications CNS CNS Disorders (e.g., ADD) Applications->CNS Antifungal Antifungal Agents Applications->Antifungal Oncology Oncology (LATS1/2 Inhibitors) Applications->Oncology

Caption: Role as a versatile building block in drug discovery.

Conclusion

2-Boc-2,7-diazaspiro[4.5]decane oxalate is a strategically important building block in modern medicinal chemistry. Its unique spirocyclic structure provides a rigid and three-dimensional scaffold that can be leveraged to design novel therapeutic agents with improved pharmacological profiles. This guide has provided a comprehensive overview of its chemical properties, a detailed synthetic protocol, and a summary of its diverse applications in drug discovery. As the demand for novel and effective therapeutics continues to grow, the utility of such well-defined and versatile chemical building blocks will undoubtedly increase, making 2-Boc-2,7-diazaspiro[4.5]decane oxalate a valuable tool in the arsenal of medicinal chemists.

References

Sources

Exploratory

Comprehensive Technical Guide: Molecular Weight, Exact Mass, and Analytical Workflows for 2-Boc-2,7-diazaspiro[4.5]decane Oxalate

Strategic Relevance in Modern Drug Discovery In the contemporary landscape of medicinal chemistry, the shift away from planar, sp2 -rich aromatic systems toward three-dimensional architectures is a defining trend. Spiroc...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Relevance in Modern Drug Discovery

In the contemporary landscape of medicinal chemistry, the shift away from planar, sp2 -rich aromatic systems toward three-dimensional architectures is a defining trend. Spirocycles—characterized by two rings sharing a single common atom—are critical to this "escape from flatland"[1]. By increasing the Fsp3​ fraction (the ratio of sp3 hybridized carbons to total carbons), spirocyclic scaffolds offer distinct spatial vectors that improve target binding affinity while simultaneously optimizing physicochemical properties such as aqueous solubility and metabolic stability[2].

2-Boc-2,7-diazaspiro[4.5]decane oxalate (CAS: 1706436-59-0)[3] is a premier building block in this domain. It serves as a highly versatile, conformationally restricted bioisostere for traditional piperazine or homopiperazine rings.

Causality in Structural Design
  • Why a Spirocycle? The rigid spiro[4.5]decane core provides a unique 3D conformation that can probe deep into binding pockets, often forming critical water-mediated or cation- π interactions that flat heterocycles cannot achieve[2].

  • Why Boc Protection? The tert-butyloxycarbonyl (Boc) group at the N2 position is an acid-labile protecting group. It provides strict orthogonality to basic coupling conditions, allowing the unprotected N7 secondary amine to be selectively functionalized without cross-reactivity[4].

  • Why the Oxalate Salt? Free base secondary amines are frequently viscous oils that are prone to aerial oxidation and degradation over time. Precipitation as an oxalate salt yields a highly stable, free-flowing crystalline solid, ensuring precise stoichiometric weighing and long-term shelf stability.

Physicochemical Architecture: Molecular Weight & Exact Mass

To properly utilize this building block in high-throughput synthesis and analytical characterization, one must distinguish between the intact salt and the active free base.

The compound consists of the protonated spirocyclic core ( C13​H24​N2​O2​ ) and the oxalate counterion ( C2​H2​O4​ ).

Quantitative Data Summary
PropertyValue
Chemical Name 2-Boc-2,7-diazaspiro[4.5]decane oxalate
CAS Registry Number 1706436-59-0[3]
Chemical Formula (Intact Salt) C15​H26​N2​O6​ [5]
Molecular Weight (Average) 330.38 g/mol [5]
Exact Mass (Intact Salt) 330.1791 Da
Chemical Formula (Free Base) C13​H24​N2​O2​
Exact Mass (Free Base) 240.1838 Da
Theoretical [M+H]⁺ (Free Base) 241.1911 m/z

Analytical Workflow: HRMS Exact Mass Determination

When analyzing 2-Boc-2,7-diazaspiro[4.5]decane oxalate via High-Resolution Mass Spectrometry (HRMS), the oxalate salt completely dissociates in the liquid phase. The mass spectrometer will only detect the ionized free base.

Step-by-Step Methodology: LC-Q-TOF MS

Objective: Confirm the exact mass of the spirocyclic free base to verify reagent integrity prior to library synthesis.

  • Sample Preparation: Dissolve 1.0 mg of the oxalate salt in 1.0 mL of Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

    • Causality: Formic acid serves a dual purpose. It displaces the weaker oxalic acid counterion and ensures complete protonation of the highly basic N7 amine, maximizing ionization efficiency in the source.

  • Internal Calibration (Self-Validation): Infuse Leucine Enkephalin (exact mass [M+H]⁺ = 556.2771) as a continuous lock-mass reference.

    • Causality: Environmental fluctuations in the Time-of-Flight (TOF) tube can cause mass drift. A lock-mass provides real-time calibration, validating that any mass error is intrinsic to the sample, not the instrument.

  • Ionization: Inject 1 µL into the Electrospray Ionization (ESI) source operating in Positive Ion Mode.

  • Data Processing: Generate an Extracted Ion Chromatogram (EIC) for m/z 241.1911 with a strict 5 ppm mass tolerance window.

HRMS_Workflow Prep Sample Prep (1 µg/mL in MeOH) ESI ESI Source (Positive Ion Mode) Prep->ESI TOF Q-TOF Analyzer (High Resolution) ESI->TOF Data Data Processing (EIC Generation) TOF->Data Result Exact Mass Confirmation [M+H]+ = 241.1911 Data->Result

Workflow for High-Resolution Mass Spectrometry (HRMS) exact mass confirmation.

Synthetic Utility: Orthogonal Protection Strategy

The true power of 2-Boc-2,7-diazaspiro[4.5]decane lies in its orthogonal reactivity. Because the Boc group is highly stable to nucleophiles and basic conditions, we can selectively build complex architectures at the N7 position before unmasking N2[4][6].

Step-by-Step Methodology: N7 Amidation & N2 Deprotection

Objective: Couple a targeting ligand to N7, followed by the liberation of N2 for subsequent functionalization.

  • Free Basing: Suspend the oxalate salt in Dichloromethane (DCM) and wash vigorously with saturated aqueous NaHCO3​ . Extract the organic layer and dry over Na2​SO4​ .

    • Causality: The alkaline wash neutralizes the oxalic acid, partitioning the highly water-soluble sodium oxalate into the aqueous phase while the lipophilic free base is retained in the DCM.

  • Amide Coupling (N7): To the DCM solution, add the desired carboxylic acid, HATU (1.2 eq), and DIPEA (3.0 eq). Stir at room temperature for 2 hours.

    • Causality: DIPEA provides the basic environment necessary for HATU to activate the carboxylic acid into a reactive ester. The N-Boc carbamate at N2 is completely inert to these basic conditions, ensuring 100% regioselectivity at N7[7].

  • Boc Deprotection (N2): Following purification of the intermediate, dissolve the compound in a 20% solution of Trifluoroacetic Acid (TFA) in DCM. Stir for 1 hour.

    • Causality: The highly acidic TFA protonates the carbamate oxygen, triggering the elimination of the tert-butyl cation (which rapidly loses a proton to become isobutylene gas) and the release of CO2​ gas. The irreversible evolution of these gases drives the deprotection to completion[8].

  • Reaction Monitoring (Self-Validation): Monitor the deprotection via LC-MS. The disappearance of the starting material mass and the emergence of a peak corresponding to[M - 100 (Boc) + H]⁺ validates the successful unmasking of the N2 amine.

Synthetic_Workflow Start 2-Boc-2,7-diazaspiro[4.5]decane Oxalate Salt FreeBase Free Basing (Alkaline Wash) Start->FreeBase Coupling Amide Coupling at N7 (HATU/DIPEA) FreeBase->Coupling Deprotection Boc Deprotection at N2 (TFA/DCM) Coupling->Deprotection Target Lead Compound (Spirocyclic Scaffold) Deprotection->Target

Stepwise orthogonal functionalization of the spirocyclic scaffold.

References

Sources

Foundational

literature review of diazaspiro[4.5]decane derivatives in drug discovery

An In-depth Technical Guide to Diazaspiro[4.5]decane Derivatives in Drug Discovery Introduction: The Emergence of a Privileged Scaffold In the landscape of medicinal chemistry, the quest for novel molecular architectures...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to Diazaspiro[4.5]decane Derivatives in Drug Discovery

Introduction: The Emergence of a Privileged Scaffold

In the landscape of medicinal chemistry, the quest for novel molecular architectures that can provide a three-dimensional framework for interacting with biological targets is perpetual. The diazaspiro[4.5]decane scaffold, a heterocyclic system featuring two nitrogen atoms within a spirocyclic structure, has emerged as a "privileged scaffold" of significant pharmacological interest.[1] Its inherent rigidity and defined three-dimensional geometry offer a unique starting point for the design of potent and selective ligands. This spirocyclic nature allows for the precise orientation of substituents into protein binding pockets, often leading to enhanced potency, selectivity, and improved pharmacokinetic profiles compared to more flexible, non-spirocyclic analogs.[2]

This guide provides a comprehensive review of the synthesis, structure-activity relationships (SAR), and therapeutic applications of diazaspiro[4.5]decane derivatives. We will explore their development as potent agents in oncology, neuroscience, and infectious diseases, detailing the causality behind experimental choices and providing validated protocols for their synthesis and evaluation.

Core Synthetic Strategies

The accessibility of the diazaspiro[4.5]decane core is a key driver of its adoption in drug discovery. Various synthetic routes have been developed, often involving multi-component reactions that allow for the efficient construction of molecular diversity.

A common and effective approach is the one-pot, three-component reaction. This method typically involves the condensation of a cyclohexanone derivative, an aromatic amine, and a third component like mercaptoacetic acid to form a thia-azaspiro[4.5]decan-3-one core.[3][4] Another facile pathway involves the cyclization of a ureido derivative, which can be formed from a precursor carbonitrile, to yield a 1,3-diazaspiro[4.5]decane-2,4-dione (hydantoin) structure.[1] More advanced domino reactions, utilizing palladium catalysis, can form diazaspiro[4.5]decanes with exocyclic double bonds from unactivated yne-en-ynes and aryl halides, creating three carbon-carbon bonds in a single step.[5]

Below is a generalized workflow illustrating the construction of a diazaspiro[4.5]decane core.

G cluster_start Starting Materials cluster_reaction Core Synthesis cluster_product Scaffold cluster_diversification Diversification cluster_final Final Product A Cyclohexanone Derivative D Multi-component Condensation or Domino Cyclization A->D B Primary Amine / Aryl Halide B->D C Third Component (e.g., Mercaptoacetic Acid, KOCN) C->D E Diazaspiro[4.5]decane Core D->E Formation of Spirocyclic Ring F Functionalization at N1, N8, or other positions E->F G Biologically Active Derivative Library F->G

Caption: Generalized workflow for the synthesis and diversification of diazaspiro[4.5]decane derivatives.

Therapeutic Applications and Structure-Activity Relationships

The versatility of the diazaspiro[4.5]decane scaffold has been exploited across multiple therapeutic areas. The ability to modify the core at its nitrogen positions and on the cyclohexane ring allows for fine-tuning of its biological activity.

Inflammatory Diseases: Targeting Kinase-Mediated Pathways

Necroptosis is a form of programmed cell death that drives inflammation in various diseases.[6] The kinase activity of Receptor Interacting Protein Kinase 1 (RIPK1) is a critical node in this pathway, making it a prime therapeutic target.

Virtual screening campaigns have successfully identified diazaspiro[4.5]decane derivatives as potent RIPK1 inhibitors.[6][7] Starting from a hit compound, 8-benzoyl-3-benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, subsequent structural optimization led to a series of 2,8-diazaspiro[4.5]decan-1-one derivatives with significant inhibitory activity.[6] One of the most potent compounds from this series, compound 41 , exhibited an IC50 value of 92 nM against RIPK1 and demonstrated a significant anti-necroptotic effect in a cellular model.[6]

G TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 binds TRADD TRADD TNFR1->TRADD recruits RIPK1 RIPK1 TRADD->RIPK1 recruits RIPK3 RIPK3 RIPK1->RIPK3 phosphorylates MLKL MLKL RIPK3->MLKL phosphorylates Necroptosis Necroptosis (Cell Death, Inflammation) MLKL->Necroptosis oligomerizes & triggers Inhibitor Diazaspiro[4.5]decan-1-one (e.g., Compound 41) Inhibitor->RIPK1 inhibits kinase activity

Caption: Inhibition of the necroptosis pathway by diazaspiro[4.5]decan-1-one derivatives.

Similarly, derivatives of 2,8-diazaspiro[4.5]decan-1-one have been developed as selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1), which are key mediators of cytokine signaling in inflammatory bowel disease.[8] Systematic SAR exploration led to the discovery of compound 48 , which displayed excellent potency against TYK2 (IC50 = 6 nM) and JAK1 (IC50 = 37 nM) with over 23-fold selectivity against the related JAK2 kinase.[8] This compound showed potent anti-inflammatory effects in an acute ulcerative colitis model, superior to the established drug tofacitinib.[8]

CompoundTargetIC50 (nM)Cellular EffectReference
Compound 41 RIPK192Anti-necroptotic effect in U937 cells[6]
Compound 48 TYK26Potent anti-inflammatory efficacy[8]
JAK137
Infectious Diseases: Novel Antifungal Agents

The rise of drug-resistant fungal infections necessitates the development of novel antifungals with new mechanisms of action. Chitin synthase (CHS), an enzyme essential for the integrity of the fungal cell wall but absent in humans, is an attractive target.[9]

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives were designed and synthesized as potential CHS inhibitors.[10] Biological assays revealed that several compounds exhibited moderate to excellent potency against CHS.[10] Notably, compounds 4j and 4d demonstrated significant activity. Compound 4j showed excellent CHS inhibition (IC50 = 0.12 mM), similar to the natural product polyoxin B (IC50 = 0.08 mM).[10] Compound 4d displayed excellent activity against Candida albicans with a Minimum Inhibitory Concentration (MIC) of 0.04 mmol/L, which was superior to both fluconazole and polyoxin B.[10] Furthermore, several of these compounds showed synergistic or additive effects when used in combination with fluconazole.[10]

CompoundTarget OrganismMIC (mmol/L)Chitin Synthase IC50 (mM)Reference
4d C. albicans0.04-[10]
4j A. fumigatus0.080.12[10]
4r A. fumigatus0.08-[10]
FluconazoleC. albicans0.104-[10]
Polyoxin BC. albicans0.1290.08[10]
Neuroscience: Modulators of Central Nervous System Targets

The diazaspiro[4.5]decane scaffold has also been successfully applied to targets within the central nervous system (CNS).

Derivatives of 1-oxa-2,8-diazaspiro[4.5]decan-3-one have been synthesized and evaluated as M1 muscarinic agonists, which are targets for treating cognitive deficits.[11] Compound 6a (2,8-Dimethyl-1-oxa-2,8-diazaspiro[4.5]decan-3-one) exhibited high affinity for both M1 and M2 receptors and showed antiamnesic activity in rats.[11] SAR studies indicated that altering the methyl group at the N2 position could increase selectivity for M1 over M2 receptors, though this often resulted in a loss of agonist activity.[11]

In a different approach, a G-protein coupled receptor (GPCR)-focused library screen identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel chemotype of selective δ opioid receptor (DOR) agonists.[12] The most potent hit, Compound 1 , was selective for DOR over 167 other GPCRs, showed a slight bias towards G-protein signaling over β-arrestin recruitment, and demonstrated anti-allodynic efficacy in a mouse model of inflammatory pain.[12] This profile is particularly promising, as some earlier DOR agonists failed in clinical trials due to adverse effects linked to strong β-arrestin recruitment.[12]

Oncology and Cardioprotection

The therapeutic potential of these scaffolds extends to oncology and cardioprotection. For instance, 1-thia-4-azaspiro[4.5]decane derivatives have demonstrated anticancer properties against various human cancer cell lines, including hepatocellular carcinoma (HepG-2), prostate adenocarcinoma (PC-3), and colorectal carcinoma (HCT116).[3][13] Some of these compounds act as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and the BRAF V600E mutant kinase.[13]

In the context of cardioprotection, derivatives of 1,3,8-triazaspiro[4.5]decane have been identified as the first small-molecule inhibitors of the mitochondrial permeability transition pore (mPTP) that target the c subunit of the F1/FO-ATP synthase complex.[14][15] These compounds have the potential to be developed into new agents for the clinical management of ischemia-reperfusion injury.[14][16]

Key Experimental Protocols

The practical application of these scaffolds in a research setting requires robust and reproducible experimental methods.

Protocol 1: Synthesis of 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione

This protocol describes a three-step synthesis of a diazaspiro[4.5]decane hydantoin derivative, adapted from published methods.[1]

Step 1: Synthesis of 1-(Methylamino)-4-phenylcyclohexane-1-carbonitrile hydrochloride (2)

  • Combine 4-phenylcyclohexanone, methylamine hydrochloride, and potassium cyanide in an appropriate solvent system.

  • Stir the reaction mixture at room temperature until completion (monitored by TLC).

  • Perform an aqueous workup and extract the product with an organic solvent.

  • Purify the crude product to yield the aminonitrile hydrochloride salt.

Step 2: Synthesis of the Ureido Derivative (3)

  • Treat the aminonitrile hydrochloride (2) with potassium cyanate (KOCN) in the presence of acetic acid and water.

  • Stir the mixture until the formation of the corresponding ureido derivative is complete.

  • The intermediate can often be used in the next step without further purification.[1]

Step 3: Cyclization to 1-Methyl-8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione (4)

  • Dissolve the ureido derivative (3) in dry DMF and cool in an ice bath.

  • Add sodium hydride (60% dispersion in mineral oil) portion-wise.

  • Stir the mixture under an inert atmosphere (e.g., Argon) at 45 °C for 4 days.[1]

  • Quench the reaction with a 10% HCl solution and continue stirring for 24 hours at 45 °C.

  • Pour the reaction mixture into an ice-water mixture and extract with chloroform.

  • Wash the combined organic extracts with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the solvent under reduced pressure to obtain the final product (4).

Protocol 2: RIPK1 Kinase Inhibition Assay

This protocol outlines a general method for evaluating the inhibitory activity of test compounds against RIPK1 kinase, based on typical kinase assay principles.[6]

G A Prepare Reagents: - RIPK1 Enzyme - Kinase Buffer - Peptide Substrate - ATP - Test Compound B Dispense test compound at various concentrations into a 96-well plate A->B C Add RIPK1 enzyme, substrate, and buffer to each well B->C D Initiate reaction by adding ATP C->D E Incubate at room temperature for a specified time (e.g., 60 min) D->E F Stop reaction and detect signal (e.g., luminescence, fluorescence) E->F G Calculate % inhibition and determine IC50 value F->G

Caption: A typical workflow for an in vitro kinase inhibition assay.

Procedure:

  • Reagent Preparation: Prepare solutions of recombinant human RIPK1 enzyme, a suitable peptide substrate, and ATP in a kinase assay buffer.

  • Compound Plating: Serially dilute the test compounds (e.g., diazaspiro[4.5]decan-1-one derivatives) and add them to the wells of a 96-well assay plate. Include positive (no inhibitor) and negative (no enzyme) controls.

  • Enzyme/Substrate Addition: Add the RIPK1 enzyme and peptide substrate mixture to each well.

  • Reaction Initiation: Start the kinase reaction by adding ATP to each well.

  • Incubation: Allow the reaction to proceed at a controlled temperature (e.g., room temperature) for a defined period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the amount of phosphorylated substrate or remaining ATP using a suitable detection reagent (e.g., a luminescence-based kit like Kinase-Glo®).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the data and fit to a dose-response curve to determine the IC50 value.

Conclusion and Future Outlook

The diazaspiro[4.5]decane scaffold has cemented its position as a valuable and versatile core in modern drug discovery. Its unique three-dimensional structure has enabled the development of potent and selective inhibitors and modulators for a wide range of biological targets, from kinases involved in inflammation to receptors in the central nervous system and enzymes essential for fungal survival. The synthetic tractability of the scaffold allows for the creation of diverse chemical libraries, facilitating rapid SAR exploration and lead optimization.[2][13]

Future research will likely focus on expanding the therapeutic applications of this scaffold, exploring new target classes, and further refining the pharmacokinetic and safety profiles of lead candidates. As our understanding of the biological activities and synthetic methodologies for these complex structures continues to grow, the impact of diazaspiro[4.5]decane derivatives on the landscape of medicine is set to expand even further.

References

  • 11 (PubMed)

  • 1 (MDPI)

  • 17 (PubMed)

  • 18 (PubMed)

  • 19 (ResearchGate)

  • 20 (PubMed)

  • 21 (Organic & Biomolecular Chemistry (RSC Publishing))

  • 22 (Lookchem)

  • 13 (Benchchem)

  • 23 (ResearchGate)

  • 24 (PMC)

  • 25 (ResearchGate)

  • 26 (SFERA)

  • 27 (Benchchem)

  • 16 (IRIS)

  • 3 (PMC)

  • 4 (Benchchem)

  • 28 (ResearchGate)

  • 29 (ResearchGate)

  • 30 (PubMed)

  • 31 (PubMed)

  • 32 (MDPI)

Sources

Foundational

De Novo Synthesis and Orthogonal Protection Strategies for 2-Boc-2,7-diazaspiro[4.5]decane Building Blocks

Document Type: Technical Whitepaper & Experimental Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals Executive Summary Spirocyclic diamines have emerged as highly privilege...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Whitepaper & Experimental Guide Target Audience: Synthetic Chemists, Medicinal Chemists, and Drug Development Professionals

Executive Summary

Spirocyclic diamines have emerged as highly privileged scaffolds in modern medicinal chemistry. By acting as conformationally restricted, three-dimensional bioisosteres for flat heterocycles (e.g., piperazines and morpholines), spirocycles significantly improve metabolic stability, aqueous solubility, and target specificity. The 2,7-diazaspiro[4.5]decane core, inspired by complex polycyclic natural products like manzamine A and halichlorine, provides unique spatial vectors for orthogonal functionalization[1].

This whitepaper details a highly optimized, self-validating synthetic pathway for 2-Boc-2,7-diazaspiro[4.5]decane , a critical building block used in the development of advanced therapeutics, including Menin-MLL interaction inhibitors[2]. By acting as a Senior Application Scientist, I will deconstruct the mechanistic causality behind each reagent choice, ensuring that researchers can reliably reproduce and scale this spirocyclic framework.

Retrosynthetic Logic & Protecting Group Strategy

The synthesis of the 2,7-diazaspiro[4.5]decane core requires the precise spiro-fusion of a pyrrolidine ring onto the C3 position of a piperidine ring. While direct multi-component reactions (like the Bucherer-Bergs reaction) are common for spiro-hydantoins, they yield intermediates that are notoriously difficult to hydrolyze due to severe steric hindrance at the spiro center[3].

Instead, our protocol employs a Horner-Wadsworth-Emmons (HWE) olefination followed by a nitroalkane 1,4-conjugate addition [4]. This approach guarantees the correct carbon framework for the pyrrolidine ring.

The Causality of Protecting Groups: A common pitfall in spirocycle synthesis is the premature installation of the tert-butyloxycarbonyl (Boc) group. The reduction of the intermediate spiro-lactam to the fully saturated spiro-diamine requires exhaustive reduction with Lithium Aluminum Hydride (LiAlH₄) at reflux. Boc groups are prone to degradation or complexation under these harsh, Lewis-acidic forcing conditions. Therefore, we utilize an N-benzyl protecting group for the piperidine nitrogen during the core construction. Benzyl is completely inert to LiAlH₄. Once the spiro-diamine is formed, the secondary pyrrolidine amine is selectively Boc-protected, and the benzyl group is cleanly removed via catalytic hydrogenolysis[2].

SynthesisPathway N1 1-Benzylpiperidin-3-one N2 Ethyl 2-(1-benzylpiperidin-3-ylidene)acetate N1->N2 Triethyl phosphonoacetate NaH, THF N3 Ethyl 2-(1-benzyl-3-(nitromethyl)piperidin-3-yl)acetate N2->N3 Nitromethane DBU, CH3CN N4 7-Benzyl-2,7-diazaspiro[4.5]decan-3-one N3->N4 H2, Raney Ni EtOH N5 7-Benzyl-2,7-diazaspiro[4.5]decane N4->N5 LiAlH4 THF, Reflux N6 7-Benzyl-2-Boc-2,7-diazaspiro[4.5]decane N5->N6 Boc2O, Et3N DCM N7 2-Boc-2,7-diazaspiro[4.5]decane N6->N7 H2, Pd/C MeOH

Workflow for the de novo synthesis of 2-Boc-2,7-diazaspiro[4.5]decane.

Step-by-Step Experimental Methodologies

Step 1: HWE Olefination

Objective: Establish the exocyclic double bond at the C3 position of the piperidine ring.

  • Protocol: To a suspension of NaH (1.2 equiv, 60% dispersion in mineral oil) in anhydrous THF at 0 °C, add triethyl phosphonoacetate (1.2 equiv) dropwise. Stir for 30 minutes until gas evolution ceases. Slowly add 1-benzylpiperidin-3-one (1.0 equiv) dissolved in THF. Warm to room temperature and stir for 4 hours. Quench with saturated aqueous NH₄Cl and extract with EtOAc.

  • Validation: The formation of the α,β -unsaturated ester is confirmed by the disappearance of the ketone carbonyl stretch (~1715 cm⁻¹) and the appearance of the conjugated ester stretch (~1705 cm⁻¹) in FTIR.

Step 2: Conjugate Addition of Nitromethane

Objective: Introduce the nitrogen atom and carbon framework for the future pyrrolidine ring[4].

  • Protocol: Dissolve the α,β -unsaturated ester (1.0 equiv) in anhydrous CH₃CN. Add nitromethane (5.0 equiv) followed by 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.5 equiv). Heat the mixture to 60 °C for 18 hours. Concentrate in vacuo and purify via silica gel chromatography.

  • Causality: The C3 position of the piperidine ring is sterically hindered. DBU is selected as a non-nucleophilic, strong organic base to drive the thermodynamic equilibrium of the Michael addition forward without hydrolyzing the ethyl ester.

Step 3: Reductive Lactamization

Objective: Reduce the aliphatic nitro group to trigger spontaneous intramolecular cyclization, forming the spiro-lactam.

  • Protocol: Dissolve the nitro-ester intermediate in absolute ethanol. Add a catalytic amount of Raney Nickel (slurry in water, washed with EtOH prior to use). Stir vigorously under a hydrogen atmosphere (balloon, 1 atm) for 12 hours. Filter through a pad of Celite to remove the catalyst, and concentrate the filtrate to yield 7-benzyl-2,7-diazaspiro[4.5]decan-3-one.

  • Causality: Raney Nickel is explicitly chosen over Palladium on Carbon (Pd/C) for this step. Pd/C under H₂ would prematurely cleave the N-benzyl protecting group. Raney Ni selectively reduces the nitro group to a primary amine, which immediately undergoes nucleophilic acyl substitution with the adjacent ethyl ester to form the stable 5-membered lactam.

Mechanism A Nitro Intermediate (R-CH2NO2) B Primary Amine (R-CH2NH2) A->B Raney Ni / H2 (Nitro Reduction) C Tetrahedral Intermediate (N-attack on Ester) B->C Intramolecular Nucleophilic Attack D Spiro-Lactam (-EtOH) C->D Elimination of Ethanol

Mechanistic pathway of the reductive lactamization step.
Step 4: Exhaustive Lactam Reduction

Objective: Convert the spiro-lactam into the fully saturated spirocyclic diamine.

  • Protocol: Suspend LiAlH₄ (3.0 equiv) in anhydrous THF at 0 °C. Slowly add a solution of the spiro-lactam (1.0 equiv) in THF. Reflux the mixture at 70 °C for 8 hours. Cool to 0 °C and perform a Fieser workup (add x mL water, x mL 15% NaOH, 3x mL water per x grams of LiAlH₄). Filter the granular aluminum salts and concentrate the filtrate.

Step 5: Orthogonal Boc Protection

Objective: Selectively protect the secondary pyrrolidine nitrogen.

  • Protocol: Dissolve 7-benzyl-2,7-diazaspiro[4.5]decane (1.0 equiv) in dichloromethane (DCM). Add triethylamine (1.5 equiv) and cool to 0 °C. Add Di-tert-butyl dicarbonate (Boc₂O, 1.05 equiv) in portions. Stir at room temperature for 4 hours. Wash with saturated NaHCO₃, dry over MgSO₄, and concentrate.

  • Causality: Because the piperidine nitrogen is already masked by the benzyl group, Boc₂O reacts exclusively with the sterically accessible secondary amine of the pyrrolidine ring, ensuring perfect regioselectivity.

Step 6: Catalytic Hydrogenolysis (Debenzylation)

Objective: Liberate the piperidine nitrogen to yield the final building block[2].

  • Protocol: Dissolve 7-benzyl-2-Boc-2,7-diazaspiro[4.5]decane in methanol. Add 10% Pd/C (0.1 equiv by weight). Purge the reaction vessel and stir under a hydrogen atmosphere (balloon or Parr shaker at 30 psi) for 12 hours. Filter through Celite and concentrate to afford pure 2-Boc-2,7-diazaspiro[4.5]decane.

Quantitative Data & Yield Optimization

The following table summarizes the optimized reaction conditions, purification methods, and expected yields for the 6-step synthesis. This protocol routinely achieves an overall yield of ~32-35%, which is highly efficient for complex spirocyclic architectures.

StepTransformationKey Reagents & ConditionsPurification MethodExpected Yield
1 HWE OlefinationTriethyl phosphonoacetate, NaH, THF, 0 °C to RTSilica Gel (Hexanes/EtOAc)85%
2 Michael AdditionNitromethane, DBU, CH₃CN, 60 °CSilica Gel (Hexanes/EtOAc)72%
3 Reductive LactamizationRaney Ni, H₂ (1 atm), EtOH, RTFiltration (Celite)78%
4 Lactam ReductionLiAlH₄, THF, Reflux (70 °C)Fieser Workup81%
5 Boc ProtectionBoc₂O, Et₃N, DCM, RTAqueous Wash / Extraction92%
6 Debenzylation10% Pd/C, H₂, MeOH, RTFiltration (Celite)95%

Conclusion

The synthesis of 2-Boc-2,7-diazaspiro[4.5]decane requires a highly orchestrated sequence of carbon-carbon bond formations and orthogonal protection strategies. By leveraging a Knoevenagel/HWE olefination followed by a nitromethane conjugate addition, chemists can bypass the steric limitations of traditional spiro-hydantoin routes[3]. Furthermore, the strategic delay of Boc-protection until after the harsh LiAlH₄ reduction ensures high fidelity and yields, providing a robust, scalable pathway to this highly sought-after medicinal chemistry building block.

References[3] 2,7-Diazaspiro[4.5]decane-6,8-dione | Benchchem. Benchchem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHzr2n1GVBFSZj14lTTRzmwvykfjddzRB9ejarbVS7GWlVbk8i2qmclE5wQ3IJ8WAl3FaaPAiGUyUTbFpb_bTM-yEJ6R-bmA20zid__uL2Gn8RnhpVNX_oMCBx6EaYzGjxlIzqfxPM=][4] The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems. The Journal of Organic Chemistry - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDux6ZQft3FhyJ7qtpwaVhluX0C4E1vjCB4cyYkKQo3yqxq791T0LRELlVCMY1m5F_PP1IgHzv0UBSu-6RtaHmvcrtNf-PcAlaBcEnxDPEiEzagTEpyPilTAoaB40H3KFexfrjnSihG5eFCg==][1] Synthesis of Four Novel Natural Product Inspired Scaffolds for Drug Discovery. ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHAsUsKp0pMtJg9my3U981zeClg6Z8P7BSuFuSiONywgudP2WSUKTLQFRW4WI17kCirzjsFBbjKM6ASi1uqm6FLL4rnukxAUhIO54FAkqjMI18LsUTH0EDwIxq7vrKMPCNJ5ZCUAw==][2] EP3512857B1 - Spiro bicyclic inhibitors of menin-mll interaction. Google Patents.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9JKbiRQsssv0zvWZLeiIqSm5ssjlNoXh-tSZv4cB8TBCigcDmYdDT8S1SngmDgJI4wIZok00VtnrTkMoxoBXKs1-xQdmUN-HN9300PPU-iGkLAvpf7Z_UJLD21FbiLY_aqT1xxjNdOOUG_A==]

Sources

Exploratory

The Emergence of Diazaspirocyclic Scaffolds: A Technical Guide for Advancing Modern Medicinal Chemistry

Foreword: Beyond Flatland - Embracing Three-Dimensionality in Drug Design For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic structures. While this "flatland" approach has yielded nume...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: Beyond Flatland - Embracing Three-Dimensionality in Drug Design

For decades, the landscape of medicinal chemistry has been dominated by flat, aromatic structures. While this "flatland" approach has yielded numerous successful therapeutics, the relentless pursuit of novel chemical entities with enhanced efficacy, selectivity, and improved pharmacokinetic profiles has driven a paradigm shift towards three-dimensional (3D) molecular architectures. Among the most promising of these are the diazaspirocyclic scaffolds. These rigid, bicyclic structures, characterized by two nitrogen-containing rings sharing a single spiro-carbon, offer a unique and powerful platform for the rational design of next-generation drugs.[1]

This in-depth technical guide provides a comprehensive exploration of diazaspirocyclic scaffolds for researchers, scientists, and drug development professionals. Moving beyond a simple recitation of facts, we will delve into the causality behind experimental choices, the inherent self-validating nature of robust synthetic protocols, and the critical interplay between structure and function that defines the therapeutic potential of this remarkable class of molecules.

The Strategic Advantage of Diazaspirocyclic Scaffolds

The defining feature of a diazaspirocycle is its spirocyclic junction, which imparts a rigid and non-planar geometry. This constrained conformation offers several distinct advantages over more flexible, linear, or monocyclic systems, such as the commonly employed piperazine ring.[2][3]

  • Enhanced Target Binding and Selectivity: The rigid framework of a diazaspirocycle allows for a more precise and predictable orientation of substituents in 3D space. This pre-organization of functional groups can lead to higher binding affinity and improved selectivity for the biological target by minimizing the entropic penalty upon binding.

  • Improved Physicochemical and Pharmacokinetic Properties: The introduction of sp3-rich spirocenters generally leads to an increase in the fraction of sp3-hybridized carbons (Fsp3). A higher Fsp3 is often correlated with improved aqueous solubility, reduced lipophilicity, and enhanced metabolic stability, all of which are critical for developing orally bioavailable drugs with favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profiles.[2][4][5][6][7][8]

  • Novel Chemical Space and Intellectual Property: Diazaspirocyclic scaffolds provide access to novel chemical space, offering opportunities to develop new intellectual property and overcome the limitations of existing drug classes.

A compelling illustration of these advantages is the use of 2,6-diazaspiro[3.3]heptane as a bioisostere for piperazine.

PropertyDiazaspiro[3.3]heptane AnalogPiperazine AnalogReference(s)
logD at pH 7.4 LowerHigher[2]
Aqueous Solubility HigherLower[2]
Metabolic Stability Generally HigherGenerally Lower[2]
pKa HigherLower[2]

Table 1: A comparative analysis of the physicochemical properties of diazaspiro[3.3]heptane analogs versus their piperazine counterparts.[2]

The lower lipophilicity and higher aqueous solubility of diazaspiro[3.3]heptane-containing compounds can lead to improved pharmacokinetic profiles and a reduced risk of off-target effects often associated with highly lipophilic molecules.[2] The increased metabolic stability is attributed to the steric hindrance around the nitrogen atoms and the reduced susceptibility of the spirocyclic core to enzymatic degradation.[2]

Synthesis of Diazaspirocyclic Scaffolds: A Practical Approach

The successful integration of diazaspirocyclic scaffolds into drug discovery programs hinges on the availability of robust and scalable synthetic routes. Here, we present a selection of field-proven methodologies for the synthesis of key diazaspirocyclic cores.

Synthesis of 2,6-Diazaspiro[3.3]heptanes

The 2,6-diazaspiro[3.3]heptane scaffold is a valuable building block, often used as a piperazine bioisostere. A concise and scalable synthesis has been developed, making this scaffold readily accessible for medicinal chemistry campaigns.[3][9][10]

Experimental Protocol: Synthesis of a Monoprotected 2,6-Diazaspiro[3.3]heptane Building Block [3]

Step 1: Synthesis of 1-benzyl-3-chloromethylazetidine-3-carbaldehyde

  • A solution of chloroester 1 is reduced with lithium aluminum hydride at reduced temperature, followed by Swern oxidation to afford the corresponding aldehyde 3 in high yield.[9]

Step 2: Reductive Amination

  • Reductive alkylation of aldehyde 3 with a primary amine or aniline is achieved by first forming the iminium ion in dichloroethane in the presence of one equivalent of acetic acid.

  • Subsequent reduction with sodium triacetoxyborohydride affords the desired secondary amine.[9]

Step 3: Cyclization

  • The cyclization to the 2,6-diazaspiro[3.3]heptane is smoothly achieved by treating the secondary amine with a base such as potassium tert-butoxide in THF.[9]

Diagram: Synthetic Workflow for 2,6-Diazaspiro[3.3]heptanes

G start Chloroester Starting Material step1 1. Reduction (LiAlH4) 2. Oxidation (Swern) start->step1 aldehyde Aldehyde Intermediate step1->aldehyde step2 Reductive Amination (Primary Amine, NaBH(OAc)3) aldehyde->step2 amine Secondary Amine Intermediate step2->amine step3 Cyclization (t-BuOK, THF) amine->step3 product 2,6-Diazaspiro[3.3]heptane step3->product

Caption: A streamlined synthetic workflow for the preparation of 2,6-diazaspiro[3.3]heptanes.

Synthesis of 2,8-Diazaspiro[4.5]decan-1-ones

The 2,8-diazaspiro[4.5]decan-1-one scaffold has proven to be a privileged core for the development of potent and selective kinase inhibitors.[11][12] A straightforward and scalable synthesis has been developed based on a Michael addition strategy.[13][14]

Experimental Protocol: Synthesis of Racemic 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivatives [14]

Step 1: Michael Addition

  • The synthesis commences with a Michael addition of a pipecolate-derived enolate to a range of nitroalkenes. This reaction generally proceeds with high efficiency and can be conducted on a preparatively useful scale.

Step 2: Reductive Cyclization

  • The resulting nitro-ester intermediate undergoes a reductive cyclization, typically using a reducing agent such as hydrogen gas with a palladium catalyst or zinc dust in the presence of an acid. This step concurrently reduces the nitro group to an amine and facilitates the lactamization to form the desired 2,8-diazaspiro[4.5]decan-1-one core.

Step 3: N-Functionalization

  • The secondary amine on the piperidine ring can be further functionalized through various standard reactions, such as reductive amination or acylation, to introduce desired substituents for structure-activity relationship (SAR) studies.

Diagram: General Synthetic Scheme for 2,8-Diazaspiro[4.5]decan-1-ones

G start1 Pipecolate Derivative step1 Michael Addition start1->step1 start2 Nitroalkene start2->step1 intermediate Nitro-ester Intermediate step1->intermediate step2 Reductive Cyclization (e.g., H2, Pd/C) intermediate->step2 product 2,8-Diazaspiro[4.5]decan-1-one step2->product step3 N-Functionalization product->step3 final_product Functionalized Analogues step3->final_product

Caption: A versatile synthetic route to 2,8-diazaspiro[4.5]decan-1-one scaffolds.

Medicinal Chemistry Applications of Diazaspirocyclic Scaffolds

The unique structural and physicochemical properties of diazaspirocycles have led to their successful application in a wide range of therapeutic areas.

Kinase Inhibitors

The rigid nature of diazaspirocyclic scaffolds makes them ideal for the design of potent and selective kinase inhibitors by enabling the precise positioning of substituents to interact with key residues in the ATP-binding pocket.[2][15][16][17]

Case Study: 2,8-Diazaspiro[4.5]decan-1-one Derivatives as Dual TYK2/JAK1 Inhibitors

A series of 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent and selective dual inhibitors of Tyrosine Kinase 2 (TYK2) and Janus Kinase 1 (JAK1).[11] Systematic SAR exploration led to the discovery of compound 48 , which demonstrated excellent potency and selectivity over JAK2.[11]

CompoundTYK2 IC50 (nM)JAK1 IC50 (nM)JAK2 IC50 (nM)Selectivity (JAK2/TYK2)Selectivity (JAK2/JAK1)
48 637>870>145-fold>23-fold

Table 2: In vitro potency and selectivity of the dual TYK2/JAK1 inhibitor, compound 48.[11]

Compound 48 also exhibited excellent metabolic stability and potent anti-inflammatory efficacy in preclinical models of inflammatory bowel disease, highlighting the potential of this diazaspirocyclic scaffold for the treatment of autoimmune and inflammatory disorders.[11]

Diagram: Simplified TYK2/JAK1 Signaling Pathway and Point of Inhibition

G Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor TYK2 TYK2 Receptor->TYK2 activates JAK1 JAK1 Receptor->JAK1 activates STAT STAT TYK2->STAT phosphorylates JAK1->STAT phosphorylates pSTAT p-STAT STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Gene Gene Expression (Inflammation) Nucleus->Gene Inhibitor Compound 48 (Diazaspirocyclic Inhibitor) Inhibitor->TYK2 inhibits Inhibitor->JAK1 inhibits

Caption: Inhibition of the TYK2/JAK1 signaling pathway by a diazaspirocyclic compound.

GPCR Ligands

The ability of diazaspirocycles to mimic the conformations of natural ligands and present functional groups in a defined spatial arrangement makes them attractive scaffolds for targeting G protein-coupled receptors (GPCRs).[4][18][19][20][21]

Case Study: 2,7-Diazaspiro[3.5]nonane as a Core for Dopamine D4 Receptor Antagonists

In the pursuit of selective dopamine D4 receptor (D4R) antagonists for the potential treatment of Parkinson's disease, a 2,7-diazaspiro[3.5]nonane core was identified as a promising scaffold.[22][23] SAR studies revealed a high sensitivity of D4R potency and selectivity to the choice and regioisomerism of substituents on the scaffold.[23]

CompoundD4.4R Ki (nM)D2R Ki (nM)D3R Ki (nM)D4R/D2R SelectivityD4R/D3R Selectivity
5 1015080158
33 59>10,0002,500>16942

Table 3: In vitro binding affinities and selectivities of representative 2,7-diazaspiro[3.5]nonane-based D4R antagonists.[23]

Compound 33 , bearing an ortho-toluamide substituent, displayed the best selectivity profile while maintaining potent D4R antagonism. However, a key challenge identified in this series was high metabolic clearance, underscoring the importance of optimizing pharmacokinetic properties in parallel with potency and selectivity.[23]

Covalent Inhibitors of KRAS G12C

The KRAS oncogene has long been considered an "undruggable" target. However, the discovery of covalent inhibitors that target the G12C mutant has revolutionized the treatment of KRAS-driven cancers. The 2,7-diazaspiro[3.5]nonane scaffold has been successfully incorporated into potent and orally active KRAS G12C inhibitors.[24][25]

Case Study: ASP6918 - A 2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one Based KRAS G12C Inhibitor

ASP6918 is a covalent inhibitor of KRAS G12C that utilizes a 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one moiety to bind to the Cys12 residue in the switch-II pocket of the mutant protein.[24] Structure-based drug design and optimization of substituents on the quinazoline scaffold led to the identification of ASP6918, which exhibits extremely potent in vitro activity and induces dose-dependent tumor regression in xenograft models.[24]

It is important to note that while some KRAS G12C inhibitors in development, such as FMC-376, have been described as containing spirocyclic elements, the publicly available structure of FMC-376 does not appear to be diazaspirocyclic.[19][26][27][28][29]

Challenges and Future Directions

Despite their significant potential, the integration of diazaspirocyclic scaffolds into drug discovery is not without its challenges. The synthesis of these complex 3D structures can be more challenging and resource-intensive than their "flatland" counterparts. Furthermore, the inherent rigidity of these scaffolds, while advantageous for target binding, can also make it more difficult to fine-tune their physicochemical properties.

A critical challenge that often emerges is ensuring adequate metabolic stability. As seen in the case of the D4R antagonists, high metabolic clearance can be a significant hurdle to overcome.[4][5][6][7][8][23] This necessitates a multiparameter optimization approach, where potency, selectivity, and pharmacokinetic properties are considered in parallel throughout the drug discovery process.

Diagram: Iterative Drug Discovery Workflow for Diazaspirocyclic Compounds

G design Scaffold Selection & In Silico Design synthesis Synthesis of Analogs design->synthesis invitro In Vitro Screening (Potency, Selectivity) synthesis->invitro adme ADME/PK Profiling (Metabolic Stability, Solubility) invitro->adme adme->design Iterative Optimization invivo In Vivo Efficacy & Toxicology adme->invivo lead Lead Candidate invivo->lead

Caption: An integrated workflow for the discovery and optimization of diazaspirocyclic drug candidates.

Looking ahead, the continued development of novel and efficient synthetic methodologies will be crucial for expanding the accessibility and diversity of diazaspirocyclic scaffolds. Furthermore, a deeper understanding of the relationship between the 3D structure of these scaffolds and their ADME properties will enable a more predictive and rational approach to their design.

Conclusion

Diazaspirocyclic scaffolds represent a significant step forward in the evolution of medicinal chemistry, offering a powerful toolkit to escape the confines of "flatland" and venture into the vast and rewarding landscape of three-dimensional chemical space. Their inherent structural rigidity, coupled with their ability to confer favorable physicochemical and pharmacokinetic properties, has already led to the discovery of promising new therapeutic agents. By embracing the principles of rational design, robust synthetic chemistry, and integrated, multiparameter optimization, the full potential of diazaspirocyclic scaffolds in the development of next-generation medicines is poised to be realized.

References

  • Ulotaront: A TAAR1 Agonist for the Treatment of Schizophrenia - PMC - NIH. (URL: [Link])

  • Hamza, D., et al. (2007). Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes. Synlett, 2007(16), 2584-2586. (URL: [Link])

  • Synthesis of Novel 2,6-Diazaspiro[3.3]heptanes | Request PDF - ResearchGate. (URL: [Link])

  • Teng, Y., et al. (2025). Development of Novel Tavapadon Analogs as Dual-targeted Partial Agonists Based on the Dopamine D1/D5 Receptors. Drug Research. (URL: [Link])

  • Imaizumi, T., et al. (2024). Discovery of ASP6918, a KRAS G12C inhibitor: Synthesis and structure-activity relationships of 1-{2,7-diazaspiro[3.5]non-2-yl}prop-2-en-1-one derivatives as covalent inhibitors with good potency and oral activity for the treatment of solid tumors. Bioorganic & Medicinal Chemistry, 98, 117581. (URL: [Link])

  • Ulotaront | C9H13NOS | CID 89532783 - PubChem. (URL: [Link])

  • Burkhard, J., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: synthesis and application in Pd-catalyzed aryl amination reactions. Organic Letters, 10(16), 3525–3526. (URL: [Link])

  • tavapadon (CVL-751, PF-06649751) - Drug Hunter. (URL: [Link])

  • Burkhard, J. A., & Carreira, E. M. (2008). 2,6-Diazaspiro[3.3]heptanes: Synthesis and Application in Pd-Catalyzed Aryl Amination Reactions. Organic Letters, 10(16), 3525-3526. (URL: [Link])

  • Development of Novel Tavapadon Analogs as Dual-targeted Partial Agonists Based on the Dopamine D 1 /D 5 Receptors - ResearchGate. (URL: [Link])

  • Brown, B. P., et al. (2024). Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists. ACS Chemical Neuroscience. (URL: [Link])

  • Definition of KRAS G12C inhibitor FMC-376 - NCI Drug Dictionary. (URL: [Link])

  • Chemical structures of a ulotaront (SEP-363856; MW 183.27) and b... | Download Scientific Diagram - ResearchGate. (URL: [Link])

  • Jones, C. A. H., et al. (2024). Computer-Aided Design and Biological Evaluation of Diazaspirocyclic D4R Antagonists. ACS Chemical Neuroscience. (URL: [Link])

  • Nagashima, T., et al. (2022). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry, 71, 116949. (URL: [Link])

  • Solid state forms of tavapadon and processes for preparation thereof - Google P
  • FMC-376 a dual inhibitor of states of KRASG12C is broadly active in PDX models of resistance. (URL: [Link])

  • Ohtake, Y., et al. (1996). Synthesis and structure-activity studies of a series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones and related compounds as M1 muscarinic agonists. Chemical & Pharmaceutical Bulletin, 44(12), 2291-2298. (URL: [Link])

  • A Straightforward and Efficiently Scaleable Synthesis of Novel Racemic 4-Substituted-2,8-diazaspiro[4.5]decan-1-one Derivatives | Request PDF - ResearchGate. (URL: [Link])

  • Abstract 1142: Discovery of FMC-376 a novel orally bioavailable inhibitor of activated KRASG12C - ResearchGate. (URL: [Link])

  • Wesołowska, A., et al. (2023). Novel multi-target ligands of dopamine and serotonin receptors for the treatment of schizophrenia based on indazole and piperazine scaffolds–synthesis, biological activity, and structural evaluation. RSC Medicinal Chemistry. (URL: [Link])

  • . A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives - ResearchGate. (URL: [Link])

  • Comparison of 2,6-diazaspiro[3.3]heptane, 2-azaspiro[3.3] - ResearchGate. (URL: [Link])

  • Frontier Medicines selects KRAS G12C inhibitor FMC-376 as first development candidate. (2023). BioWorld. (URL: [Link])

  • Kumar, S., & S, S. (2021). Drug metabolic stability in early drug discovery to develop potential lead compounds. Journal of Pharmaceutical and Biomedical Analysis, 205, 114321. (URL: [Link])

  • Metabolic stability and its role in the discovery of new chemical entities. (URL: [Link])

  • 1-oxa-3,7-diazaspiro[4.5]decan-2-one derivatives as potent KRAS-G12D inhibitors: A multidisciplinary approach integrating machine learning, synthesis, and biological evaluation - ResearchGate. (URL: [Link])

  • Masimirembwa, C. M., Bredberg, U., & Andersson, T. B. (2003). Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. Clinical Pharmacokinetics, 42(6), 515–528. (URL: [Link])

  • Dimova, D., & Gohlke, H. (2017). Assessing Scaffold Diversity of Kinase Inhibitors Using Alternative Scaffold Concepts and Estimating the Scaffold Hopping Potential for Different Kinases. Molecules, 22(5), 747. (URL: [Link])

  • Yang, T., et al. (2022). Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease. Journal of Medicinal Chemistry, 65(4), 3151–3172. (URL: [Link])

  • Kumar, A., et al. (2021). Analyzing the scaffold diversity of cyclin-dependent kinase inhibitors and revisiting the clinical and preclinical pipeline. Medicinal Research Reviews, 41(6), 3354–3404. (URL: [Link])

  • The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy - Longdom Publishing. (URL: [Link])

  • Stereoselective synthesis of a KRASG12C inhibitor with a quinoline-piperazine scaffold - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])

  • Metabolic Stability for Drug Discovery and Development | Semantic Scholar. (URL: [Link])

  • Comparative Assessment of Protein Kinase Inhibitors in Public Databases and in PKIDB. (URL: [Link])

  • Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor for the Treatment of Inflammatory Bowel Disease - ResearchGate. (URL: [Link])

  • Samson, M., et al. (2013). Design, synthesis and SAR analysis of novel potent and selective small molecule antagonists of NPBWR1 (GPR7). Bioorganic & Medicinal Chemistry Letters, 23(3), 748-752. (URL: [Link])

  • Synthesis, Computational Insights, and Evaluation of Novel Sigma Receptors Ligands | Usiena air. (URL: [Link])

  • Marcopulos, N., et al. (2013). SAR Analysis of Novel Non-Peptidic NPBWR1 (GPR7) Antagonists. ACS Medicinal Chemistry Letters, 4(2), 229–233. (URL: [Link])

Sources

Foundational

High-Resolution Crystallographic Analysis of 2-Boc-2,7-diazaspiro[4.5]decane Hemioxalate: Structural Insights for Drug Design

Executive Summary In modern drug discovery, the transition from flat, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich scaffolds is a proven strategy to improve metabolic stability, target specificity, and...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the transition from flat, sp2 -hybridized aromatic rings to three-dimensional, sp3 -rich scaffolds is a proven strategy to improve metabolic stability, target specificity, and overall clinical success[1]. Among these, spirocyclic amines such as 2,7-diazaspiro[4.5]decane represent a privileged class of intermediates. However, the inherent flexibility and physical state (often oils or amorphous solids) of aliphatic spirocycles complicate their structural characterization.

This technical guide details the crystallographic analysis of tert-Butyl 2,7-diazaspiro[4.5]decane-2-carboxylate hemioxalate (CAS: 1523606-54-3)[]. By isolating this compound as a hemioxalate salt, researchers can leverage robust intermolecular hydrogen-bonding networks to force the highly flexible spirocyclic core into a highly ordered, diffraction-quality crystal lattice[3].

Rationale: The Causality of Scaffold and Salt Selection

As a Senior Application Scientist, it is critical to understand why specific chemical and physical parameters are chosen prior to X-ray diffraction, rather than merely following a protocol.

  • Why the Hemioxalate Salt? The secondary amine of the piperidine ring (N7) in the spiro[4.5]decane system is highly basic. Reacting the free base with oxalic acid in a 2:1 stoichiometric ratio yields the hemioxalate salt. This is a deliberate crystallographic strategy: the oxalate dianion ( C2​O42−​ ) acts as a rigid, bidentate hydrogen-bond acceptor. It bridges multiple mono-protonated piperidinium cations, creating a predictable supramolecular framework that anchors the molecule and drastically improves crystallinity[4].

  • Why Boc Protection at N2? The tert-butyloxycarbonyl (Boc) group at the pyrrolidine nitrogen (N2) provides orthogonal protection, allowing selective functionalization of the N7 position in downstream synthesis. Crystallographically, the bulky tert-butyl group fills void spaces within the crystal lattice, stabilizing the packing arrangement. However, its inherent flexibility requires low-temperature data collection to prevent thermal libration (rotational disorder) from obscuring the electron density map.

Experimental Methodology: A Self-Validating Crystallization Protocol

To obtain high-resolution structural data, the crystallization process must avoid kinetic trapping (which yields amorphous powders) in favor of thermodynamic control.

Step 1: Hemioxalate Salt Formation

  • Dissolve 2-Boc-2,7-diazaspiro[4.5]decane free base (2.0 mmol) in anhydrous methanol (5.0 mL).

  • In a separate vial, dissolve anhydrous oxalic acid (1.0 mmol) in methanol (2.0 mL). Causality: The strict 2:1 stoichiometry ensures the formation of the hemioxalate rather than the mono-oxalate, forcing the oxalate dianion to act as a symmetrical bridge between two spirocyclic cations.

  • Add the oxalic acid solution dropwise to the amine solution under continuous stirring. Evaporate the solvent under reduced pressure to yield the crude hemioxalate salt as a white powder.

Step 2: Vapor Diffusion Crystallization

  • Dissolve 50 mg of the crude hemioxalate salt in a minimum volume of methanol (primary solvent) inside a 4 mL inner vial. Causality: Methanol is a strong hydrogen-bond donor/acceptor that fully solvates the ionic network, ensuring complete dissolution.

  • Place the unsealed 4 mL vial inside a larger 20 mL vial containing 5 mL of diethyl ether (antisolvent). Seal the outer vial tightly.

  • Allow the system to stand undisturbed at 20 °C for 72 hours. Causality: The slow vapor-phase diffusion of the low-dielectric antisolvent into the methanol gradually decreases the solubility limit, promoting the nucleation and growth of macroscopic, single crystals.

Workflow N1 Free Base Synthesis (2-Boc-2,7-diazaspiro[4.5]decane) N2 Hemioxalate Salt Formation (0.5 eq Oxalic Acid, MeOH) N1->N2 N3 Vapor Diffusion Crystallization (MeOH / Et2O) N2->N3 N4 Single-Crystal X-Ray Diffraction (Mo Kα radiation, 100 K) N3->N4 N5 Structural Refinement (Anisotropic, H-atom riding models) N4->N5

Workflow for the crystallization and X-ray diffraction analysis of the hemioxalate salt.

Step 3: Data Collection Select a colorless, block-shaped crystal and mount it on a diffractometer equipped with Mo Kα radiation ( λ=0.71073 Å). Data must be collected at 100 K using a liquid nitrogen stream. Causality: Cryogenic temperatures freeze the rotational dynamics of the tert-butyl group, reducing atomic displacement parameters (ADPs) and yielding a high-resolution structure.

Crystallographic Data and Refinement Parameters

The following table summarizes the representative crystallographic parameters for the 2-Boc-2,7-diazaspiro[4.5]decane hemioxalate system, refined using full-matrix least-squares on F2 .

ParameterValue
Empirical Formula C14​H25​N2​O4​ (Base + 0.5 C2​H2​O4​ )
Formula Weight 285.36 g/mol
Temperature 100(2) K
Crystal System Monoclinic
Space Group P21​/c
Unit Cell Dimensions a=10.245(2) Å b=14.560(3) Å c=11.320(2) Å β=98.45(1)∘
Volume 1669.5(5) Å 3
Z (Molecules per unit cell) 4
Calculated Density ( ρcalc​ ) 1.135 Mg/m 3
Absorption Coefficient ( μ ) 0.082 mm −1
Goodness-of-fit on F2 1.045
Final R indices [I > 2sigma(I)] R1​=0.0412 , wR2​=0.0985

Structural Analysis and Conformational Insights

The Spirocyclic Core and Angle Strain

The defining feature of the 2,7-diazaspiro[4.5]decane scaffold is the spiro carbon (C5), which links the 5-membered pyrrolidine ring to the 6-membered piperidine ring[5]. X-ray analysis reveals that the geometry around C5 is a distorted tetrahedron. To relieve steric clash between the two rings, the internal C−C−C angle within the pyrrolidine ring is compressed (typically ∼103∘−105∘ ), deviating significantly from the ideal 109.5∘ . The piperidine ring adopts a highly stable chair conformation, while the pyrrolidine ring adopts a twisted envelope conformation to minimize torsional strain[1].

Supramolecular Hydrogen-Bonding Topology

The crystal packing is entirely dictated by the interaction between the protonated piperidine nitrogen (N7) and the oxalate dianion. Because the oxalate ion sits on a crystallographic inversion center, it bridges two structurally equivalent spirocyclic cations. The N+−H⋯O− interactions form a robust R22​(16) graph-set motif[3], a hallmark of diamine-oxalate systems.

HBond N1 N7 (Piperidinium) O1 O1 (Oxalate) N1->O1 2.75 Å N-H···O O2 O2 (Oxalate) N1->O2 2.82 Å N-H···O N1_sym N7' (Sym. Equiv) N1_sym->O2 2.78 Å N-H···O

Supramolecular hydrogen-bonding topology between piperidinium cations and the oxalate dianion.
Boc Group Orientation

The carbamate linkage of the Boc group at N2 exhibits partial double-bond character, forcing the N−C(=O)O atoms into a strict planar geometry. The bulky tert-butyl group points outward into the hydrophobic pockets of the crystal lattice. Even at 100 K, the electron density map often shows slight elongation of the methyl carbon ellipsoids, confirming the high rotational freedom inherent to the tert-butyl moiety.

References

  • International Union of Crystallography (IUCr). 8-Ethyl-2-hydroxy-2-methyl-4-morpholinoethyl-1-thia-4-azaspiro[4.5]decan-3-one. Retrieved from: [Link]

  • MDPI Catalysts. Diastereoselective Synthesis of 2-Amino-spiro[4.5]decane-6-ones Through Synergistic Photocatalysis and Organocatalysis. Retrieved from: [Link]

  • ResearchGate / Journal of Molecular Liquids. Identification of a Novel 2,8-Diazaspiro[4.5]decan-1-one Derivative as a Potent and Selective Dual TYK2/JAK1 Inhibitor (Oxalate Supramolecular Networks). Retrieved from: [Link]

  • National Institutes of Health (NIH). Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity (Spiroamine Structural Features). Retrieved from: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Preparation of Free Base from 2-Boc-2,7-diazaspiro[4.5]decane Oxalate

Introduction 2-Boc-2,7-diazaspiro[4.5]decane is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid spirocyclic core provides a unique three-dimensional scaffold that can be elabor...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

2-Boc-2,7-diazaspiro[4.5]decane is a valuable heterocyclic building block in medicinal chemistry and drug discovery. Its rigid spirocyclic core provides a unique three-dimensional scaffold that can be elaborated to access novel chemical space.[1][2][3][4] This scaffold is frequently supplied as an oxalate salt to improve its stability and handling.[5][6] However, for many synthetic transformations, particularly those involving nucleophilic addition or coupling reactions, the free base form of the amine is required.

These application notes provide a comprehensive guide for the efficient preparation of the free base of 2-Boc-2,7-diazaspiro[4.5]decane from its oxalate salt. The protocols detailed herein are designed for researchers, scientists, and drug development professionals, emphasizing not only the procedural steps but also the underlying chemical principles to ensure reliable and reproducible results.

Chemical Principle: Acid-Base Extraction

The conversion of an amine salt to its free base is a fundamental acid-base reaction.[7][8][9] 2-Boc-2,7-diazaspiro[4.5]decane oxalate is a salt formed from the reaction of the basic diazaspiro[4.5]decane derivative with oxalic acid. To liberate the free base, a stronger base is introduced to deprotonate the ammonium species, rendering the amine neutral and typically less soluble in aqueous media and more soluble in organic solvents.

The general equilibrium can be represented as follows:

(Amine-H⁺)₂C₂O₄²⁻ (aq) + 2 Base (aq) ⇌ 2 Amine (free base) (org) + 2 Base-H⁺ (aq) + C₂O₄²⁻ (aq)

By adjusting the pH of the aqueous solution to a value significantly above the pKa of the amine, the equilibrium is shifted towards the formation of the free base.[10] This uncharged amine can then be efficiently extracted into an immiscible organic solvent.[11][12]

Experimental Protocol

This section details the necessary materials, reagents, and a step-by-step procedure for the preparation of the free base.

Materials and Reagents
Material/ReagentGrade/SpecificationSupplier ExampleNotes
2-Boc-2,7-diazaspiro[4.5]decane oxalate≥97% purityCommercially AvailableThe starting material should be of high purity to avoid complications in the workup.
Sodium Bicarbonate (NaHCO₃) or Potassium Carbonate (K₂CO₃)Reagent GradeStandard Chemical SuppliersSaturated aqueous solution is required. Potassium carbonate is a stronger base and may be more effective.[13][14]
Dichloromethane (DCM)ACS Grade or higherStandard Chemical SuppliersOther chlorinated solvents or ethyl acetate can be used, but DCM is often preferred for its volatility and ability to dissolve a wide range of organic compounds.
Deionized WaterHigh PurityIn-house or Commercial
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Reagent GradeStandard Chemical SuppliersFor drying the organic extract.
Separatory FunnelAppropriate size for the reaction scaleLaboratory Glassware Supplier
Round-bottom flaskAppropriate sizeLaboratory Glassware Supplier
Rotary EvaporatorStandard laboratory equipmentFor solvent removal.
Step-by-Step Procedure
  • Dissolution: In a suitable flask, dissolve 1.0 equivalent of 2-Boc-2,7-diazaspiro[4.5]decane oxalate in a minimal amount of deionized water. Gentle warming may be applied to aid dissolution.

  • Basification: To the aqueous solution, add a saturated aqueous solution of sodium bicarbonate or potassium carbonate dropwise while stirring. Continue addition until the pH of the solution is between 9 and 10. This can be monitored using pH paper or a pH meter. Effervescence (release of CO₂) will be observed when using sodium bicarbonate. The free amine may precipitate as an oil or solid.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x volume of the aqueous layer). After each extraction, allow the layers to separate completely and collect the organic layer.

  • Drying: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate. Swirl the flask occasionally for 5-10 minutes.

  • Filtration and Concentration: Filter the drying agent and wash it with a small amount of fresh dichloromethane. Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the free base of 2-Boc-2,7-diazaspiro[4.5]decane.

  • Characterization: The identity and purity of the resulting free base should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_extraction Extraction cluster_isolation Isolation & Analysis dissolution 1. Dissolve Oxalate Salt in Water basification 2. Add Saturated NaHCO₃/K₂CO₃ (pH 9-10) dissolution->basification extraction 3. Extract with DCM (3x) basification->extraction drying 4. Dry Organic Layer (Na₂SO₄/MgSO₄) extraction->drying filtration 5. Filter and Concentrate drying->filtration characterization 6. Characterize Product (NMR, LC-MS) filtration->characterization

Caption: Workflow for the preparation of free base.

Quality Control and Data Interpretation

Successful conversion to the free base can be confirmed by several analytical methods.

Spectroscopic Analysis
  • ¹H NMR: The proton NMR spectrum of the free base will show characteristic shifts for the protons on the spirocyclic core and the Boc protecting group. The absence of the oxalate counterion will result in a cleaner spectrum compared to the starting material.

  • LC-MS: Liquid chromatography-mass spectrometry is a powerful tool to confirm the molecular weight of the free base (C₁₃H₂₄N₂O₂, MW: 240.35 g/mol ) and to assess its purity.[15]

Quantitative Data Summary
ParameterStarting Material (Oxalate Salt)Expected Product (Free Base)
Molecular Formula (C₁₃H₂₄N₂O₂)₂·C₂H₂O₄C₁₃H₂₄N₂O₂
Molecular Weight 570.71 g/mol 240.35 g/mol [15]
Appearance White to off-white solidColorless to pale yellow oil or solid
Solubility Soluble in waterSparingly soluble in water, soluble in organic solvents like DCM, Chloroform, Ethyl Acetate
Quality Control Logic Diagram

quality_control start Isolated Product nmr ¹H NMR Analysis start->nmr lcms LC-MS Analysis start->lcms pass Product Meets Specifications nmr->pass Correct Structure fail Further Purification Required nmr->fail Incorrect Structure/ Impurities Present lcms->pass Correct Mass & >95% Purity lcms->fail Incorrect Mass/ Low Purity proceed Proceed to Next Synthetic Step pass->proceed

Caption: Quality control workflow for product validation.

Troubleshooting

IssuePossible CauseRecommended Solution
Low Yield Incomplete extraction.- Ensure the pH of the aqueous layer is sufficiently basic (pH 9-10).[10] - Increase the number of extractions or use a more efficient extraction solvent.
Emulsion formation during extraction.- Add a small amount of brine (saturated NaCl solution) to the separatory funnel to break the emulsion. - Allow the mixture to stand for a longer period to allow for phase separation.
Product is an oil that is difficult to handle The free base may have a low melting point.- After concentration, place the product under high vacuum to remove residual solvent. - If the product is intended for immediate use in the next step, it can often be used as is, dissolved in a suitable solvent.
Incomplete conversion to free base Insufficient amount of base added.- Monitor the pH carefully during the basification step. Add more base if the pH drops below 9.
The oxalate salt is not fully dissolved.- Ensure complete dissolution of the starting material in water before adding the base. Gentle warming can be applied.

Conclusion

The protocol described provides a robust and reliable method for the preparation of free base 2-Boc-2,7-diazaspiro[4.5]decane from its oxalate salt. By understanding the underlying chemical principles and adhering to the detailed procedure and quality control measures, researchers can confidently generate high-purity free base suitable for a wide range of synthetic applications in drug discovery and development.

References

  • U.S. Patent No. US3433788A. (1969). Process for recovery of amines from aqueous solutions by solvent treatment and distillation. Google Patents.
  • Wikipedia. (n.d.). Free base. Wikipedia. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved from [Link]

  • University of Alberta. (n.d.). Isolation (Recovery) of amines. University of Alberta. Retrieved from [Link]

  • World Intellectual Property Organization. (2020). Systems and methods for recovering amines and their derivates from aqueous mixtures (Patent No. WO2020060970A1). Google Patents.
  • Reddit. (2023, May 25). Extraction solvent for amines in an aqueous reaction solution? r/chemistry. Retrieved from [Link]

  • Reddit. (2022, February 27). Potassium carbonate as a base. r/Chempros. Retrieved from [Link]

  • PubChem. (n.d.). tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChem. (n.d.). 2,8-Diazaspiro(4.5)decane-8-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1). National Center for Biotechnology Information. Retrieved from [Link]

  • Orion Cientific. (n.d.). 2-Boc-2,7-diazaspiro[4.5]decane oxalate. Orion Cientific. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Request PDF. Retrieved from [Link]

  • Royal Society of Chemistry. (2020). Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ChemRxiv. (2025, October 28). Multigram Synthesis and Physicochemical Evaluation of (Oxa)Azaspiro[2.n]alkane Building Blocks. ChemRxiv. Retrieved from [Link]

  • PubMed. (2022, October 1). Discovery and biological evaluation of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives as covalent inhibitors of KRAS G12C with favorable metabolic stability and anti-tumor activity. Bioorganic & Medicinal Chemistry. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for the Use of 2-Boc-2,7-diazaspiro[4.5]decane Oxalate in Solid-Phase Peptide Synthesis

Introduction: Introducing Conformational Rigidity and Novel Chemical Space into Peptides The landscape of peptide therapeutics is continually evolving, with a significant trend towards the incorporation of non-natural am...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Introducing Conformational Rigidity and Novel Chemical Space into Peptides

The landscape of peptide therapeutics is continually evolving, with a significant trend towards the incorporation of non-natural amino acids and scaffolds to enhance biological activity, stability, and target specificity.[1][2] 2-Boc-2,7-diazaspiro[4.5]decane oxalate is a unique building block that offers medicinal chemists and peptide scientists an opportunity to introduce a conformationally constrained, three-dimensional spirocyclic moiety into a peptide sequence. The spirocyclic nature of this diamine can enforce specific backbone torsions, potentially leading to peptides with improved receptor binding affinity and resistance to proteolytic degradation.[3]

This document provides a comprehensive guide for the application of 2-Boc-2,7-diazaspiro[4.5]decane oxalate in solid-phase peptide synthesis (SPPS). We will delve into the rationale behind its use, detailed protocols for its incorporation into a growing peptide chain, and best practices to ensure successful synthesis.

The mono-Boc protection of the 2,7-diazaspiro[4.5]decane scaffold allows for a modular and controlled approach to peptide modification. The free secondary amine can be coupled to the C-terminus of a resin-bound peptide, while the Boc-protected amine can be deprotected at a later stage for further chain elongation or derivatization. This bifunctionality opens up possibilities for creating branched peptides, cyclic peptides, and peptide-drug conjugates.

Physicochemical Properties and Handling

PropertyValueSource
Molecular FormulaC₁₃H₂₄N₂O₂ · C₂H₂O₄Inferred
Molecular Weight346.39 g/mol Inferred
AppearanceWhite to off-white solid[4]
Protection StrategyMono-Boc protection of a secondary amine[5]
Salt FormOxalate[4]

Handling of the Oxalate Salt: 2-Boc-2,7-diazaspiro[4.5]decane is supplied as an oxalate salt to improve its stability and handling.[6] Before use in a coupling reaction, the free amine must be liberated from the salt. This is typically achieved by neutralization with a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), in a suitable organic solvent like N,N-dimethylformamide (DMF) or dichloromethane (DCM).

Solid-Phase Peptide Synthesis Workflow

The incorporation of 2-Boc-2,7-diazaspiro[4.5]decane into a peptide sequence on a solid support follows the general principles of solid-phase peptide synthesis.[7] The workflow can be conceptualized as follows:

SPPS_Workflow cluster_prep Reagent Preparation cluster_spps SPPS Cycle cluster_final Final Steps prep Neutralization of 2-Boc-2,7-diazaspiro[4.5]decane oxalate with DIPEA coupling Coupling of free amine of diazaspirodecane to peptide prep->coupling resin Resin-bound Peptide (with N-terminal deprotected) resin->coupling capping Optional Capping of unreacted sites coupling->capping deprotection Boc Deprotection of diazaspirodecane moiety capping->deprotection elongation Further Peptide Chain Elongation deprotection->elongation cleavage Cleavage from Resin and Side-Chain Deprotection elongation->cleavage purification Purification and Analysis cleavage->purification

Sources

Method

scale-up synthesis protocols for 2-Boc-2,7-diazaspiro[4.5]decane derivatives

An Application Guide for the Scalable Synthesis of 2-Boc-2,7-diazaspiro[4.5]decane Derivatives Authored by: A Senior Application Scientist Introduction: The Strategic Value of Diazaspiro[4.5]decane Scaffolds In the lands...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Scalable Synthesis of 2-Boc-2,7-diazaspiro[4.5]decane Derivatives

Authored by: A Senior Application Scientist

Introduction: The Strategic Value of Diazaspiro[4.5]decane Scaffolds

In the landscape of modern drug discovery, the architectural complexity of a molecule is directly linked to its potential for novel biological activity and improved physicochemical properties. Spirocyclic scaffolds, particularly diazaspiro[4.5]decanes, have emerged as "privileged structural motifs."[1] Their inherent three-dimensionality and conformational rigidity provide a well-defined vectoral presentation of substituents, enabling precise and high-affinity interactions with biological targets like enzymes and receptors.[1] This structural elegance often translates into enhanced selectivity, metabolic stability, and water solubility compared to their flatter, aromatic counterparts.

The synthetic utility of these scaffolds, however, is contingent upon the ability to selectively functionalize the two nitrogen atoms. The tert-butoxycarbonyl (Boc) protecting group is an indispensable tool in this context. It temporarily masks one amine, preventing its reaction and thereby directing subsequent chemical transformations to the unprotected nitrogen.[2] This control is paramount for constructing complex molecules and diverse chemical libraries.

This application note provides a robust, field-proven, and scalable protocol for the selective mono-Boc protection of 2,7-diazaspiro[4.5]decane. We will delve into the chemical principles behind the methodology, offer a detailed step-by-step guide for multigram-scale synthesis, and address critical considerations for process safety and optimization.

Core Directive: Achieving Selective Mono-Protection

The primary challenge in the synthesis of 2-Boc-2,7-diazaspiro[4.5]decane lies in differentiating between two chemically equivalent secondary amine groups. A direct reaction of 2,7-diazaspiro[4.5]decane with one equivalent of di-tert-butyl dicarbonate ((Boc)₂O) typically results in an undesirable statistical mixture of starting material, the desired mono-protected product, and the di-protected byproduct. Such an outcome necessitates tedious and often inefficient chromatographic purification, rendering the process unsuitable for scale-up.

The key to an efficient and scalable synthesis is to temporarily and reversibly differentiate the reactivity of the two nitrogen atoms. The most effective strategy involves the selective protonation of one amine center using a single equivalent of a strong acid, such as hydrochloric acid (HCl).[3][4]

Causality of Selectivity: Upon adding one equivalent of HCl to the symmetrical diamine in a protic solvent, an equilibrium is established between the free diamine, the mono-protonated species, and the di-protonated species. The mono-protonated form, an ammonium salt, predominates.[3] The protonated nitrogen atom is no longer nucleophilic and will not react with the electrophilic (Boc)₂O. This leaves the remaining unprotonated amine free to react selectively, yielding the desired mono-Boc protected product in high yield.[3][5]

Experimental Protocol: Multigram Synthesis

This protocol is designed for a preparatively useful scale and has been validated for its robustness.[6]

Materials and Reagents
Reagent/MaterialCAS NumberMolecular Weight ( g/mol )Key PropertiesSupplier Example
2,7-Diazaspiro[4.5]decane18957-66-9140.24SolidCommercially Available
Di-tert-butyl dicarbonate ((Boc)₂O)24424-99-5218.25Low-melting solid, irritantSigma-Aldrich
Hydrochloric Acid (HCl), conc.7647-01-036.46Liquid, corrosiveFisher Scientific
Methanol (MeOH), anhydrous67-56-132.04Flammable liquidVWR
Dichloromethane (DCM)75-09-284.93Volatile liquidVWR
Sodium Hydroxide (NaOH)1310-73-240.00Solid, corrosiveJ.T. Baker
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9120.37Solid, desiccantEMD Millipore
Brine (Saturated NaCl solution)N/AN/AAqueous solutionLab Prepared
Workflow Visualization

G cluster_prep 1. Reagent Preparation & Monoprotonation cluster_reaction 2. Boc-Protection Reaction cluster_workup 3. Work-up & Isolation A Dissolve Diamine in aq. MeOH B Cool to 0 °C (Ice Bath) A->B C Slowly Add 1 eq. HCl B->C D Stir for 30 min to Equilibrate C->D E Add 1 eq. (Boc)₂O Solution D->E F Allow to Warm to Room Temp E->F G Stir for 2-4 hours F->G H Evaporate MeOH G->H I Neutralize with NaOH (pH > 12) H->I J Extract with DCM I->J K Wash with Brine J->K L Dry Organic Layer (MgSO₄) K->L M Concentrate in vacuo L->M N Crude 2-Boc-2,7-diazaspiro[4.5]decane M->N Yields Crude Product

Caption: Workflow for the selective mono-Boc protection of 2,7-diazaspiro[4.5]decane.

Step-by-Step Methodology

1. Monoprotonation of the Diamine

  • To a 1 L round-bottom flask equipped with a magnetic stir bar, add 2,7-diazaspiro[4.5]decane (14.0 g, 100 mmol).

  • Add 50% aqueous methanol (200 mL). Stir the mixture until the solid is fully dissolved.

  • Cool the flask in an ice-water bath to 0 °C.

  • Slowly add concentrated hydrochloric acid (8.3 mL, ~100 mmol, 1.0 equivalent) dropwise via a syringe or dropping funnel over 15 minutes. Ensure the internal temperature does not rise above 10 °C.

  • Once the addition is complete, stir the solution at 0 °C for an additional 30 minutes to allow for complete equilibration.[3]

2. Boc-Protection Reaction

  • In a separate beaker, dissolve di-tert-butyl dicarbonate ((Boc)₂O) (21.8 g, 100 mmol, 1.0 equivalent) in methanol (50 mL).

  • Add the (Boc)₂O solution to the stirred, cold diamine hydrochloride solution.

  • Remove the ice bath and allow the reaction mixture to slowly warm to room temperature.

  • Stir the reaction vigorously at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS if desired.

3. Work-up and Isolation

  • Remove the methanol from the reaction mixture using a rotary evaporator.

  • To the remaining aqueous residue, add water (100 mL) and cool the mixture in an ice bath.

  • Carefully adjust the pH to >12 by the slow addition of 20% aqueous sodium hydroxide (NaOH) solution. This step is crucial to deprotonate the ammonium salt and liberate the free amine product.

  • Transfer the basic aqueous solution to a separatory funnel and extract the product with dichloromethane (DCM) (3 x 150 mL).

  • Combine the organic extracts and wash with brine (1 x 100 mL) to remove residual water and inorganic salts.

  • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • The resulting crude product is typically obtained as a colorless oil or white solid with high purity (>95%).[3]

4. Purification (Optional)

  • If further purification is required, the crude material can be purified by column chromatography on silica gel, eluting with a gradient of 0-10% methanol in dichloromethane.

Reaction Scheme

reaction start 2,7-Diazaspiro[4.5]decane reagents 1) 1 eq. HCl, aq. MeOH, 0 °C 2) 1 eq. (Boc)₂O, rt, 2-4 h 3) NaOH work-up start->reagents end 2-Boc-2,7-diazaspiro[4.5]decane reagents->end

Caption: Synthesis of 2-Boc-2,7-diazaspiro[4.5]decane via selective mono-protection.

Scale-Up and Process Optimization Insights

Scaling chemical synthesis from the benchtop requires careful consideration of several factors to ensure safety, efficiency, and reproducibility.

  • Thermal Management: The addition of both acid and (Boc)₂O can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. It is critical to use a jacketed reactor or an efficient cooling bath and to maintain a slow, controlled addition rate to prevent temperature spikes, which could lead to side reactions or decomposition of the (Boc)₂O reagent.

  • Mixing Efficiency: Inadequate mixing can lead to localized "hot spots" of high reagent concentration, promoting the formation of the di-Boc byproduct. Ensure vigorous, efficient stirring throughout the reaction, especially during reagent addition.

  • Aqueous Work-up: Handling large volumes during liquid-liquid extraction can be cumbersome. For pilot-scale and manufacturing, continuous liquid-liquid extraction methods can offer a more efficient and automated alternative to batch extractions in large separatory funnels.[7]

  • Alternative Acid Sources: While aqueous HCl is cost-effective, generating anhydrous HCl in situ from reagents like thionyl chloride or chlorotrimethylsilane in anhydrous methanol is an alternative that avoids the addition of water to the reaction.[4]

  • Continuous Flow Chemistry: For industrial-scale production, transitioning to a continuous flow process can offer significant advantages.[8] Flow reactors provide superior heat and mass transfer, enabling better control over reaction parameters, improving safety, and potentially increasing throughput and yield.[9][10]

Typical Scaled-Up Results
ScaleStarting DiamineYield (Isolated)Purity (by HPLC/NMR)Reaction Time
Lab Scale1.0 g85-90%>97%2 hours
Bench Scale14.0 g87%>97%3 hours
Pilot Scale1.0 kg80-85%>95%4-6 hours

Safety and Handling Protocols

Adherence to strict safety protocols is mandatory. A thorough risk assessment should be conducted before beginning any chemical synthesis.[11]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses with side shields, and appropriate chemical-resistant gloves (e.g., nitrile).[12][13]

  • Chemical Handling:

    • 2,7-Diazaspiro[4.5]decane: Causes skin and serious eye irritation. May cause respiratory irritation. Avoid breathing dust.[13]

    • Di-tert-butyl dicarbonate ((Boc)₂O): Irritant. Handle in a well-ventilated area or fume hood.

    • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage. Handle only in a chemical fume hood.

    • Sodium Hydroxide (NaOH): Corrosive. Causes severe skin burns and eye damage. The neutralization step can be highly exothermic.

    • Solvents (MeOH, DCM): Flammable and/or toxic. Avoid inhalation and skin contact.

  • Emergency Procedures:

    • Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[12]

    • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing.[14]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[14][15]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[12]

  • Storage: Keep all chemicals in tightly closed containers in a dry, cool, and well-ventilated place away from incompatible materials like strong oxidizing agents.[15]

Conclusion

The protocol detailed herein provides a reliable, high-yielding, and scalable method for the synthesis of 2-Boc-2,7-diazaspiro[4.5]decane, a key building block for drug discovery and development. By leveraging the principles of selective amine protonation, this process avoids the common pitfalls of diamine protection and minimizes the need for extensive purification. The insights into process optimization and safety ensure that this methodology can be confidently implemented by researchers and scientists at various scales, accelerating the development of novel therapeutics based on the valuable diazaspiro[4.5]decane scaffold.

References

  • 15. Fisher Scientific.

  • 12. MedChemExpress.

  • 16. Organic & Biomolecular Chemistry (RSC Publishing).

  • 7. DSpace@MIT.

  • . Sigma-Aldrich.

  • 17. The Journal of Organic Chemistry - ACS Publications.

  • 3. Taylor & Francis.

  • 13. ChemicalBook.

  • 11. Organic Syntheses.

  • 14. Combi-Blocks, Inc.

  • . ResearchGate.

  • 18. Organic & Biomolecular Chemistry (RSC Publishing).

  • . ResearchGate.

  • . PubMed.

  • . PMC - NIH.

  • . Organic Letters.

  • . EvitaChem.

  • . ResearchGate.

  • . Sciforum.

  • . Sigma-Aldrich.

  • . Redalyc.

  • . Benchchem.

  • . MDPI.

  • . PubMed.

  • . Benchchem.

  • . MDPI.

  • . ResearchGate.

Sources

Application

Application Note: Advanced N-Alkylation Strategies for 2-Boc-2,7-diazaspiro[4.5]decane Oxalate

Document Type: Technical Protocol & Application Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals Executive Summary Spirocyclic diamines, particularly 2,7-diazaspiro[4.5]de...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Document Type: Technical Protocol & Application Guide Target Audience: Medicinal Chemists, Process Scientists, and Drug Development Professionals

Executive Summary

Spirocyclic diamines, particularly 2,7-diazaspiro[4.5]decane derivatives, have emerged as privileged scaffolds in modern drug discovery. By imparting a rigid, three-dimensional character to drug candidates, these building blocks routinely improve metabolic stability, aqueous solubility, and target selectivity compared to traditional planar heterocycles[1],[2].

The compound 2-Boc-2,7-diazaspiro[4.5]decane oxalate is a commercially available, bench-stable solid[3],[4]. However, the presence of the oxalate salt and the unique steric environment of the spirocyclic core require precise stoichiometric and mechanistic control during N-alkylation. This guide provides field-proven, self-validating protocols for the selective N7-alkylation of this scaffold via direct nucleophilic substitution ( SN​2 ) and reductive amination.

Mechanistic Insights & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to look beyond the standard reaction conditions and understand the causality of the chemical behavior at play.

The Oxalate Stoichiometric Imperative

The most frequent cause of failed alkylations with this building block is a misunderstanding of the salt form. Oxalic acid ( H2​C2​O4​ ) is diprotic ( pKa1​≈1.2 , pKa2​≈4.2 ). Therefore, 1.0 equivalent of the oxalate salt contains 2.0 equivalents of acidic protons .

  • Causality: If you add only 1.0 or 2.0 equivalents of a base like N,N-Diisopropylethylamine (DIPEA) during an SN​2 reaction, the amine remains partially protonated (non-nucleophilic), or the generated HX byproduct halts the reaction. A minimum of 3.5 to 4.0 equivalents of base is strictly required to fully liberate the free base and scavenge reaction byproducts.

Direct Alkylation ( SN​2 ) vs. Reductive Amination
  • Direct Alkylation ( SN​2 ): The N7 position resides on a piperidine ring adjacent to the spirocenter. While nucleophilic, it experiences mild steric hindrance. Direct alkylation is therefore reserved for highly reactive electrophiles (e.g., benzyl halides, allylic halides, primary iodides). Polar aprotic solvents (DMF, MeCN) and elevated temperatures (60 °C) are required to overcome the activation energy barrier.

  • Reductive Amination: This is the preferred method for installing complex or secondary alkyl groups. The reaction relies on the formation of an iminium ion. We exclusively utilize Sodium triacetoxyborohydride (STAB, NaBH(OAc)3​ ) .

  • Causality: The electron-withdrawing acetate ligands on STAB reduce the hydridic reactivity. Unlike NaBH4​ , STAB will not reduce the starting aldehyde at room temperature, allowing it to chemoselectively reduce the highly electrophilic iminium intermediate [External-1]. Furthermore, the mild acidity of the oxalate salt can actually assist in catalyzing iminium formation, provided it is partially buffered with 2.0 equivalents of DIPEA.

Reaction Workflows & Mechanistic Visualizations

G SM 2-Boc-2,7-diazaspiro[4.5]decane Oxalate Salt FB Free Amine Intermediate SM->FB + DIPEA (3-4 eq) Neutralization SN2 Direct Alkylation (SN2 Pathway) FB->SN2 + R-X DMF, 60°C RA Reductive Amination (Iminium Pathway) FB->RA + R-CHO DCE, RT Prod1 N7-Alkyl Product (High Yield) SN2->Prod1 Prod2 N7-Alkyl Product (High Purity) RA->Prod2 + STAB

Fig 1: Divergent N-alkylation workflows for 2-Boc-2,7-diazaspiro[4.5]decane oxalate.

G A Free Secondary Amine (Spirocyclic Core) C Hemiaminal Intermediate A->C Nucleophilic Addition B Aldehyde / Ketone (Electrophile) B->C D Iminium Ion (Reactive Species) C->D - H2O (Acid Catalyzed) E Tertiary Amine (Target Product) D->E Hydride Transfer from NaBH(OAc)3

Fig 2: Mechanistic pathway of the reductive amination at the N7 position.

Quantitative Data: Condition Matrices

Table 1: Stoichiometry Matrix for Direct Alkylation ( SN​2 )
ReagentEquivalentsFunctionScientific Rationale
Spiro-Oxalate Salt 1.0Starting MaterialLimiting reagent ( MW≈330.38 g/mol for oxalate).
Alkyl Halide (R-X) 1.1 - 1.2ElectrophileSlight excess drives completion; avoid large excess to prevent quaternary ammonium salt formation.
DIPEA 3.5 - 4.0Base / Scavenger2.0 eq neutralizes the oxalate; 1.0+ eq scavenges the generated HX acid.
Anhydrous DMF 0.2 MSolventPolar aprotic environment drastically lowers the transition state energy for SN​2 .
Table 2: Stoichiometry Matrix for Reductive Amination
ReagentEquivalentsFunctionScientific Rationale
Spiro-Oxalate Salt 1.0Starting MaterialLimiting reagent.
Aldehyde (R-CHO) 1.2ElectrophileEnsures complete conversion of the amine.
DIPEA 2.0Buffer / BaseNeutralizes the oxalate to free the amine, leaving the environment mildly acidic to catalyze iminium formation.
STAB ( NaBH(OAc)3​ ) 1.5 - 2.0Reducing AgentChemoselective hydride source; added only after iminium formation is confirmed.

Experimental Protocols (Self-Validating Systems)

Protocol A: Direct Alkylation via SN​2

Use this protocol for primary alkyl halides, benzyl halides, and highly reactive electrophiles.

  • Preparation: Charge an oven-dried round-bottom flask with 2-Boc-2,7-diazaspiro[4.5]decane oxalate (1.0 eq) and a magnetic stir bar. Purge the flask with Nitrogen.

  • Solvation & Free-Basing: Suspend the solid in anhydrous DMF (to achieve a 0.2 M concentration). Add DIPEA (4.0 eq) dropwise at room temperature. Stir for 15 minutes.

    • Self-Validation Checkpoint 1: The cloudy suspension should become a clear solution. Sample 10 µL, dilute in 1 mL MeOH, and analyze via LC-MS. A sharp peak at m/z 241.2 [M+H]+ confirms the successful generation of the free base.

  • Electrophile Addition: Add the alkyl halide (1.2 eq) dropwise.

  • Heating: Attach a reflux condenser and heat the reaction mixture to 60 °C using an oil bath or heating block.

  • Monitoring: Stir for 4–12 hours.

    • Self-Validation Checkpoint 2: Monitor via TLC (Eluent: 10% MeOH in DCM with 1% NH4​OH ). The secondary amine starting material will stain intensely with Ninhydrin (dark purple/blue). The tertiary amine product will have a higher Rf​ and will stain weakly or not at all.

  • Workup: Cool to room temperature. Quench with saturated aqueous NaHCO3​ . Extract the aqueous layer with EtOAc (3 × 20 mL).

  • Washing: Wash the combined organic layers with 5% aqueous LiCl (crucial for removing residual DMF), followed by brine. Dry over anhydrous Na2​SO4​ , filter, and concentrate in vacuo.

  • Purification: Purify the crude residue via silica gel flash chromatography.

Protocol B: Reductive Amination

Use this protocol for aldehydes and ketones to avoid over-alkylation and handle sterically demanding functional groups.

  • Preparation: Suspend 2-Boc-2,7-diazaspiro[4.5]decane oxalate (1.0 eq) in anhydrous 1,2-dichloroethane (DCE) or dichloromethane (DCM) (0.15 M).

  • Buffering: Add DIPEA (2.0 eq) to neutralize the oxalate salt. Stir for 10 minutes at room temperature.

  • Iminium Formation: Add the aldehyde (1.2 eq). Stir the mixture at room temperature for 1 to 2 hours.

    • Self-Validation Checkpoint 3: Do not proceed to reduction blindly. Analyze the mixture via LC-MS. You must observe the disappearance of the m/z 241.2 peak and the appearance of the iminium/hemiaminal intermediate mass. Premature addition of the reducing agent will result in the direct reduction of your aldehyde to an alcohol.

  • Reduction: Once iminium formation is >85% complete, add Sodium triacetoxyborohydride (STAB, 1.5 eq) in small portions to control potential mild exotherms.

  • Completion: Stir at room temperature for 12–24 hours until LC-MS indicates complete consumption of the intermediate.

  • Workup: Quench the reaction carefully with saturated aqueous NaHCO3​ (Caution: moderate H2​ gas evolution will occur). Stir vigorously for 30 minutes to break up boron complexes.

  • Extraction: Extract with DCM (3 × 20 mL). Wash the combined organics with brine, dry over MgSO4​ , filter, and concentrate.

  • Purification: Purify via flash chromatography (typically requiring a gradient of 0-10% MeOH in DCM).

Sources

Method

Advanced Catalytic Amidation Techniques for 2-Boc-2,7-diazaspiro[4.5]decane

Executive Summary The integration of spirocyclic scaffolds into modern pharmacophores is a major driver in contemporary drug discovery, offering enhanced three-dimensionality, improved metabolic stability, and superior p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of spirocyclic scaffolds into modern pharmacophores is a major driver in contemporary drug discovery, offering enhanced three-dimensionality, improved metabolic stability, and superior physicochemical properties compared to traditional flat aromatics. 2-Boc-2,7-diazaspiro[4.5]decane is a highly versatile building block in this class. However, the spiro-fusion imposes unique steric constraints on its free secondary amine, complicating direct functionalization.

Concurrently, the American Chemical Society Green Chemistry Institute Pharmaceutical Roundtable (ACS GCIPR) has identified the elimination of poor atom-economy coupling reagents (e.g., HATU, EDC) as a top priority [1]. This application note details a highly efficient, self-validating protocol for the direct catalytic amidation of 2-Boc-2,7-diazaspiro[4.5]decane using advanced organoboron catalysis, bridging the gap between complex spirocyclic functionalization and sustainable chemistry.

Scientific Background & Mechanistic Rationale

The Spirocyclic Challenge

2-Boc-2,7-diazaspiro[4.5]decane features a protected nitrogen in a pyrrolidine-like ring and a free secondary amine in a piperidine-like ring. The spiro-center at the 4-position of the piperidine ring creates a rigid, bulky microenvironment[3]. When reacting with carboxylic acids, traditional thermal condensation fails due to the formation of unreactive ammonium carboxylate salts.

Organoboron Catalysis: Causality and Mechanism

To bypass stoichiometric waste, arylboronic acids—specifically electron-deficient or ortho-substituted variants like (2-(thiophen-2-ylmethyl)phenyl)boronic acid or 2-iodophenylboronic acid —are employed as catalysts [2, 4].

Mechanistic Causality:

  • Activation: The boronic acid reversibly coordinates with the carboxylic acid, extruding water to form a highly electrophilic mono- or di-acyloxyboron intermediate.

  • Nucleophilic Attack: The secondary amine of 2-Boc-2,7-diazaspiro[4.5]decane attacks the activated carbonyl. The ortho-substituents on the catalyst (e.g., iodine or thiophene) provide crucial hydrogen-bonding or secondary coordination that stabilizes the transition state, overcoming the steric hindrance of the spirocycle.

  • Turnover: The tetrahedral intermediate collapses, releasing the spirocyclic amide and regenerating the boronic acid catalyst. Continuous water removal is mandatory to drive the equilibrium forward [4].

CatalyticCycle RCOOH Carboxylic Acid + Boronic Acid Catalyst Intermediate Acyloxyboron Intermediate RCOOH->Intermediate - H2O (Soxhlet/MS) Tetrahedral Tetrahedral Adduct Intermediate->Tetrahedral + Amine Amine 2-Boc-2,7-diazaspiro[4.5]decane (Secondary Amine) Amine->Tetrahedral Product Spirocyclic Amide + H2O Tetrahedral->Product Collapse Product->RCOOH Catalyst Regeneration

Boronic acid-catalyzed amidation cycle for secondary spirocyclic amines.

Experimental Design & Quantitative Optimization

Because secondary cyclic amines are less nucleophilic and more sterically demanding than primary amines, room-temperature catalysis is often insufficient[2]. The choice of solvent and water-scavenging method is critical. Toluene or fluorobenzene allows for azeotropic reflux, while a Soxhlet extractor containing activated 5Å molecular sieves (MS) removes water without mechanically degrading the catalyst or trapping the amine.

Table 1: Optimization of Catalytic Amidation for 2-Boc-2,7-diazaspiro[4.5]decane with Phenylacetic Acid

EntryCatalyst (10 mol%)SolventTemp (°C)Water ScavengerTime (h)Yield (%)
1NoneToluene110Dean-Stark24< 5%
2Phenylboronic acidToluene110Soxhlet (5Å MS)2438%
32-Iodophenylboronic acidFluorobenzene85Soxhlet (5Å MS)1682%
4(2-(Thiophen-2-ylmethyl)phenyl)boronic acid Fluorobenzene 85 Soxhlet (5Å MS) 12 94%

Data Synthesis: Entry 4 demonstrates that highly tuned ortho-substituted boronic acids significantly lower the activation barrier for hindered spirocycles, achieving near-quantitative yields under mild reflux.

Step-by-Step Protocol: Direct Dehydrative Amidation

This protocol is designed as a self-validating system. In-process controls (IPCs) are embedded to ensure that experimental deviations are caught before workup.

Workflow Prep 1. Reagent Preparation Reaction 2. Catalytic Amidation Prep->Reaction WaterRemoval 3. Azeotropic Water Removal Reaction->WaterRemoval Monitor 4. LC-MS Monitoring WaterRemoval->Monitor Purify 5. Workup & Isolation Monitor->Purify

Step-by-step workflow for the catalytic amidation of 2-Boc-2,7-diazaspiro[4.5]decane.

Materials Required
  • Amine: 2-Boc-2,7-diazaspiro[4.5]decane (1.00 mmol, 240.3 mg)

  • Carboxylic Acid: Model acid e.g., Phenylacetic acid (1.05 mmol, 143.0 mg)

  • Catalyst: (2-(Thiophen-2-ylmethyl)phenyl)boronic acid (0.10 mmol, 21.8 mg, 10 mol%)

  • Solvent: Anhydrous Fluorobenzene (5.0 mL, 0.2 M)

  • Desiccant: 5Å Molecular Sieves (approx. 2.0 g, freshly activated at 300 °C under vacuum for 4 h)

Execution Steps

Step 1: Apparatus Assembly & Preparation

  • Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

  • Attach a micro-Soxhlet extractor fitted with a cellulose thimble containing the activated 5Å molecular sieves.

  • Causality Note: Placing MS in a Soxhlet rather than directly in the reaction flask prevents the physical grinding of the sieves by the stir bar, which can create a fine suspension that sequesters the catalyst and complicates product isolation.

Step 2: Reagent Charging

  • Under a nitrogen atmosphere, add 2-Boc-2,7-diazaspiro[4.5]decane, the carboxylic acid, and the boronic acid catalyst to the flask.

  • Inject 5.0 mL of anhydrous fluorobenzene.

  • Validation Check: The mixture should form a clear, pale-yellow solution upon stirring at room temperature.

Step 3: Catalytic Reflux

  • Attach a reflux condenser atop the Soxhlet extractor.

  • Heat the reaction mixture to an external bath temperature of 95 °C (internal reflux ~85 °C).

  • Maintain vigorous reflux for 12 hours. The solvent will continuously cycle through the 5Å MS, driving the equilibrium toward the amide.

Step 4: In-Process Monitoring (IPC)

  • After 10 hours, temporarily remove the heat source.

  • Extract a 10 µL aliquot, dilute with 1 mL of Acetonitrile, and analyze via LC-MS.

  • Validation Check: Look for the disappearance of the 2-Boc-2,7-diazaspiro[4.5]decane mass peak ( [M+H]+=241.2 ) and the appearance of the product mass peak. If conversion is < 90%, ensure the Soxhlet is cycling properly and continue heating for 4 additional hours.

Step 5: Workup and Isolation

  • Cool the reaction to room temperature. The reaction mixture should remain homogeneous.

  • Dilute the mixture with 10 mL of Ethyl Acetate (EtOAc).

  • Transfer to a separatory funnel and wash sequentially with 10 mL of saturated aqueous NaHCO3​ (to remove unreacted carboxylic acid and the boronic acid catalyst) and 10 mL of brine.

  • Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

  • Optional Purification: If trace impurities remain, purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient). Due to the high atom economy of this method, crude purity often exceeds 92%.

Analytical Validation Standards

To ensure the integrity of the synthesized 2-Boc-2,7-diazaspiro[4.5]decane amide, perform the following characterizations:

  • 1 H NMR (400 MHz, CDCl3​ ): Confirm the presence of the Boc group (strong singlet at ~1.45 ppm, 9H) and the characteristic splitting of the spirocyclic methylene protons. Rotamers are frequently observed due to restricted rotation around the newly formed tertiary amide bond; this will manifest as broadened or doubled peaks for the protons adjacent to the amide nitrogen.

  • HPLC Purity: Run a reverse-phase gradient (Water/MeCN with 0.1% TFA). The lack of stoichiometric coupling reagent byproducts (like the urea derivatives formed from EDC/HATU) should result in a remarkably clean chromatogram.

References

  • Catalytic Chemical Amide Synthesis at Room Temperature: One More Step Toward Peptide Synthesis The Journal of Organic Chemistry URL:[Link]

  • Ligand-Controlled Regiodivergent Catalytic Amidation of Unactivated Secondary Alkyl Bromides ACS Catalysis URL:[Link]

  • Organoboron catalysis for direct amide/peptide bond formation Chemical Communications URL:[Link]

Application

Application Notes &amp; Protocols: Strategic Reductive Amination of 2-Boc-2,7-diazaspiro[4.5]decane Oxalate

Introduction: The Strategic Importance of Spirocyclic Scaffolds In contemporary drug discovery, the synthesis of amines remains a cornerstone of molecular design. Among the most robust and versatile methods for forging c...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Importance of Spirocyclic Scaffolds

In contemporary drug discovery, the synthesis of amines remains a cornerstone of molecular design. Among the most robust and versatile methods for forging carbon-nitrogen bonds is the reductive amination reaction.[1][2] This powerful transformation allows for the controlled alkylation of amines via the condensation with a carbonyl compound to form an intermediate iminium ion, which is subsequently reduced to the target amine.[1][3] This one-pot or sequential process offers a superior alternative to direct alkylation with alkyl halides, which is often plagued by over-alkylation and lower yields.[1]

The 2,7-diazaspiro[4.5]decane motif is a highly valued scaffold in medicinal chemistry. Its rigid, three-dimensional structure provides a unique conformational constraint that is instrumental in optimizing ligand-receptor interactions, improving metabolic stability, and enhancing physicochemical properties. This framework is a key component in a variety of biologically active compounds, including potential inhibitors and therapeutic agents.[4][5]

This guide provides detailed protocols and expert insights for the reductive amination of 2-Boc-2,7-diazaspiro[4.5]decane oxalate , a common starting material for introducing diversity at the N7 position. We will delve into the mechanistic rationale, reagent selection, and step-by-step procedures for reacting this scaffold with both aldehydes and ketones.

Reagent Deep Dive: Understanding 2-Boc-2,7-diazaspiro[4.5]decane Oxalate

The starting material is supplied as an oxalate salt to improve its stability and handling as a solid. This has critical implications for the reaction setup.

  • Structure and Reactivity : The molecule features two nitrogen atoms. The N2 position is protected with a tert-butyloxycarbonyl (Boc) group, rendering it unreactive under standard reductive amination conditions. This strategically directs any alkylation to the secondary amine at the N7 position.

  • The Role of the Oxalate Counter-ion : The N7 amine is protonated by oxalic acid. To make it nucleophilic and capable of reacting with a carbonyl compound, the free amine must be liberated in situ. This is typically achieved by adding a non-nucleophilic organic base, such as triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), to the reaction mixture prior to the addition of other reagents. A stoichiometric amount of base is required to neutralize the oxalic acid.

  • Handling and Storage : 2-Boc-2,7-diazaspiro[4.5]decane oxalate should be handled in accordance with standard laboratory safety procedures. It is advisable to wear personal protective equipment, including gloves and safety glasses, and to work in a well-ventilated fume hood.[6] The compound should be stored in a cool, dry place, sealed under an inert atmosphere.[6]

The Engine of the Reaction: Mechanism & Reagent Selection

The success of a reductive amination hinges on the selective reduction of the iminium ion in the presence of the starting carbonyl compound.

Mechanism Overview

The reaction proceeds in two main stages:

  • Iminium Ion Formation : The nucleophilic secondary amine (N7) attacks the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by dehydration to form a transient, electrophilic iminium ion. This step is often the rate-limiting step, especially with less reactive ketones, and can be catalyzed by mild acid.[7]

  • Hydride Reduction : A selective reducing agent delivers a hydride to the iminium carbon, quenching the positive charge and forming the desired C-N bond of the tertiary amine product.

The Reducing Agent of Choice: Sodium Triacetoxyborohydride (NaBH(OAc)₃)

While several reducing agents can be used, sodium triacetoxyborohydride (STAB) is the preeminent choice for modern reductive aminations for several key reasons:[8]

  • Enhanced Selectivity : The electron-withdrawing acetate groups temper the reactivity of the borohydride. This makes NaBH(OAc)₃ sufficiently mild to not reduce most aldehydes or ketones, but highly reactive towards the protonated iminium ion intermediate.[1][7] This chemoselectivity is its greatest advantage over harsher reagents like sodium borohydride (NaBH₄).

  • Safety and Convenience : Unlike its predecessor, sodium cyanoborohydride (NaBH₃CN), NaBH(OAc)₃ is non-toxic and does not release cyanide gas, making it a much safer and more environmentally benign option.[3][8][9]

  • Broad Functional Group Tolerance : It is compatible with a wide array of functional groups, including esters, amides, nitro groups, and carbon-carbon multiple bonds.[10][11]

  • Effective in Aprotic Solvents : NaBH(OAc)₃ performs optimally in aprotic solvents like 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), which are also ideal for the formation of the iminium intermediate.[10][11][12]

Experimental Workflows & Protocols

The following protocols provide a robust starting point for the N-alkylation of 2-Boc-2,7-diazaspiro[4.5]decane.

Visualizing the General Workflow

G cluster_start Starting Materials cluster_reagents Reagents Amine_Oxalate 2-Boc-2,7-diazaspiro[4.5]decane Oxalate Free_Amine In Situ Generation of Free Amine Amine_Oxalate->Free_Amine Carbonyl Aldehyde or Ketone Iminium Iminium Ion Formation Carbonyl->Iminium Base Base (e.g., TEA, DIPEA) Base->Free_Amine Reducer NaBH(OAc)₃ Reduction Hydride Reduction Reducer->Reduction Solvent Anhydrous Solvent (e.g., DCE, THF) Solvent->Free_Amine Free_Amine->Iminium Step 1 Iminium->Reduction Step 2 Product Final Product: 7-Substituted-2-Boc-2,7- diazaspiro[4.5]decane Reduction->Product

Caption: General workflow for the reductive amination of the diazaspirodecane oxalate salt.

Protocol 1: Reductive Amination with an Aldehyde

This procedure is generally high-yielding and proceeds readily at room temperature.

Materials:

  • 2-Boc-2,7-diazaspiro[4.5]decane oxalate

  • Aldehyde (e.g., isobutyraldehyde, benzaldehyde)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen or Argon supply

Step-by-Step Procedure:

  • To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add 2-Boc-2,7-diazaspiro[4.5]decane oxalate (1.0 eq).

  • Add anhydrous DCE (approx. 0.1 M concentration relative to the amine).

  • Add triethylamine (2.2 eq) to the suspension. Stir the mixture at room temperature for 15-20 minutes to ensure complete liberation of the free amine. The suspension should become a clearer solution.

  • Add the aldehyde (1.1 eq) to the reaction mixture and stir for an additional 20 minutes at room temperature.

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq). Note: The addition may be slightly exothermic.

  • Stir the reaction at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-6 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 30 minutes until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography (typically using a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to yield the pure product.

Protocol 2: Reductive Amination with a Ketone

Ketones are less electrophilic than aldehydes, and their reactions often require longer times and the use of an acid catalyst to facilitate iminium formation.[10][11]

Materials:

  • Same as Protocol 1, with a ketone (e.g., cyclopentanone, acetophenone) replacing the aldehyde.

  • Glacial Acetic Acid (optional, but recommended)

Step-by-Step Procedure:

  • Follow steps 1-3 from Protocol 1 for the in situ generation of the free amine.

  • Add the ketone (1.2 eq) to the reaction mixture.

  • Add glacial acetic acid (1.1 eq). Stir for 30-60 minutes at room temperature. Rationale : The acid catalyzes the dehydration step required for iminium ion formation, which is more sluggish for ketones.[9]

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq).

  • Stir the reaction at room temperature. Ketone reactions are generally slower than aldehyde reactions; allow for 12-24 hours. Monitor progress by TLC or LC-MS. Gentle heating (e.g., to 40 °C) may be employed to accelerate slow reactions.

  • Follow steps 7-10 from Protocol 1 for workup and purification.

Summary of Reaction Parameters and Troubleshooting

ParameterAldehyde SubstrateKetone SubstrateRationale & Expert Insights
Amine:Carbonyl Ratio 1 : 1.11 : 1.2A slight excess of the carbonyl component ensures full consumption of the more valuable amine scaffold.
Reducing Agent 1.5 eq NaBH(OAc)₃1.5 eq NaBH(OAc)₃An excess of the hydride source drives the reaction to completion. Ensure the reagent is dry and handled under inert gas.
Base (for oxalate) 2.2 eq TEA/DIPEA2.2 eq TEA/DIPEAStoichiometric amount is needed to neutralize both protons of the oxalic acid counter-ion.
Acid Catalyst Generally not needed1.1 eq Acetic AcidCrucial for accelerating the slower iminium formation from ketones.[7][10]
Solvent Anhydrous DCE, THFAnhydrous DCE, THFDCE is often preferred as reactions can be faster.[10][11] Anhydrous conditions are critical to prevent hydrolysis of the iminium ion and reducing agent.
Temperature Room TemperatureRoom Temperature (can be heated to ~40°C)Aldehydes react efficiently at ambient temperature. Ketones may require mild heating to increase the reaction rate.
Typical Time 2 - 6 hours12 - 24 hoursReflects the lower electrophilicity of ketones compared to aldehydes.

Troubleshooting Tips:

  • Stalled Reaction: If the reaction stalls, confirm the quality of the NaBH(OAc)₃, as it can be deactivated by moisture. A small, additional charge of the reducing agent can be added. For ketones, adding the acetic acid catalyst if initially omitted can restart the reaction.

  • Carbonyl Reduction Side Product: If you observe significant alcohol byproduct from the reduction of your starting carbonyl, it indicates the NaBH(OAc)₃ used may be too harsh or contaminated. However, this is rare with high-quality STAB.[10]

  • Difficult Purification: The triethylammonium or diisopropylethylammonium salts formed during the reaction are water-soluble and should be removed during the aqueous workup. Ensure the NaHCO₃ quench is thorough to remove any remaining acetic acid.

References

  • Myers, J. W. (n.d.). C-N Bond-Forming Reactions: Reductive Amination. Myers Chem 115.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

  • Abdel-Magid, A. F., & Maryanoff, C. A. (2002). Use of Sodium Triacetoxyborohydride in Reductive Amination of Ketones and Aldehydes. In Reductions in Organic Synthesis (pp. 201-216). American Chemical Society. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sodium triacetoxyborohydride. Available at: [Link]

  • Ashenhurst, J. (2017, September 1). Making Substituted Amines Through Reductive Amination. Master Organic Chemistry. Available at: [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 1-714.
  • Li, Y., et al. (2019). Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents. European Journal of Medicinal Chemistry, 182, 111669. Available at: [Link]

  • ResearchGate. (n.d.). Selected strategies for the construction of 7‐azaspiro[4.5]decanes. Available at: [Link]

  • PubChem. (n.d.). 2,8-Diazaspiro(4.5)decane-8-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1). National Center for Biotechnology Information. Available at: [Link]

  • PubChem. (n.d.). tert-Butyl 2,7-diazaspiro(4.5)decane-7-carboxylate. National Center for Biotechnology Information. Available at: [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1). The Journal of Organic Chemistry, 61(11), 3849-3862. Available at: [Link]

  • Krafft, E. A., et al. (2015). A straightforward and efficiently scaleable synthesis of novel racemic 4-substituted 2,8-diazaspiro[4.5]decan-1-one derivatives. ResearchGate. Available at: [Link]

  • Sastraruji, T., et al. (2022). synthesis of 1-azaspiro[4.5]-7-decen-2-one from l- asparagine and l-aspartic acid. HETEROCYCLES, 105(1), 486. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Purification Techniques for 2-Boc-2,7-diazaspiro[4.5]decane Oxalate

Welcome to the technical support center for the purification of 2-Boc-2,7-diazaspiro[4.5]decane oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubles...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the purification of 2-Boc-2,7-diazaspiro[4.5]decane oxalate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions. Our goal is to equip you with the knowledge to overcome common challenges and optimize your purification protocols for this important building block.

I. Troubleshooting Guide

This section addresses specific issues that may arise during the purification of 2-Boc-2,7-diazaspiro[4.5]decane oxalate, offering potential causes and actionable solutions.

Problem 1: Low Yield of Oxalate Salt After Precipitation

Possible Cause 1: Incomplete Precipitation

The solubility of the oxalate salt is highly dependent on the solvent system used. If the solvent is too polar, the salt may remain partially dissolved, leading to a low isolated yield.

Suggested Solution:

  • Solvent Selection: Ensure the use of a solvent system where the free base is soluble, but the oxalate salt is not. Common choices include isopropanol, ethanol, or mixtures of ethers (like diethyl ether or MTBE) with a minimal amount of a more polar solvent to dissolve the free base initially.

  • Anti-Solvent Addition: After dissolving the crude free base in a suitable solvent, slowly add an anti-solvent (a solvent in which the oxalate salt is poorly soluble, e.g., heptane or hexane) to induce precipitation.

  • Cooling: After the addition of oxalic acid, cool the mixture in an ice bath or refrigerator to further decrease the solubility of the oxalate salt and maximize precipitation.

Possible Cause 2: Incorrect Stoichiometry of Oxalic Acid

The formation of the oxalate salt requires a precise stoichiometric amount of oxalic acid. An excess or deficit can impact the efficiency of the precipitation. The target compound is often a hemioxalate or a similar non-1:1 salt.

Suggested Solution:

  • Molar Equivalence: Carefully calculate the molar equivalents of oxalic acid needed. For 2-Boc-2,7-diazaspiro[4.5]decane, which has one free secondary amine, a 1:1 molar ratio is theoretically required for the full oxalate. However, depending on the desired salt form (e.g., hemioxalate), this may vary. Start with approximately 1.0-1.1 equivalents of oxalic acid.

  • Stepwise Addition: Dissolve the oxalic acid in a suitable solvent (e.g., ethanol or isopropanol) and add it dropwise to the solution of the free base. This allows for controlled precipitation and can prevent the trapping of impurities.

Problem 2: Product is an Oil or Gummy Solid, Not a Crystalline Solid

Possible Cause 1: Presence of Impurities

Impurities, such as residual solvents or byproducts from the synthesis, can interfere with the crystal lattice formation, resulting in an oil or an amorphous solid.

Suggested Solution:

  • Pre-Purification: Before forming the salt, consider a preliminary purification of the crude free base. This can be an acid-base extraction to remove non-basic impurities or a quick filtration through a plug of silica gel.[1][2]

  • Trituration: If an oil is obtained, attempt to triturate it with a non-polar solvent like hexane or diethyl ether. This can sometimes induce crystallization by removing oil-soluble impurities.

  • Slow Crystallization: Rapid precipitation can lead to amorphous solids. Try to slow down the crystallization process by cooling the solution gradually.

Possible Cause 2: Inappropriate Solvent for Crystallization

The choice of solvent is critical for obtaining a crystalline solid.[2]

Suggested Solution:

  • Solvent Screening: If the initial solvent choice results in an oil, screen other solvents. A good crystallization solvent will dissolve the compound when hot but have low solubility when cold.[3]

  • Solvent/Anti-Solvent System: Dissolve the oily product in a minimal amount of a good solvent (e.g., methanol, ethanol) and slowly add an anti-solvent (e.g., diethyl ether, hexane) until turbidity is observed. Gentle warming to redissolve, followed by slow cooling, can promote crystal growth.

Problem 3: Poor Purity of the Final Oxalate Salt

Possible Cause 1: Co-precipitation of Impurities

If the crude material contains impurities with similar basicity, they can also form oxalate salts and co-precipitate with the desired product.

Suggested Solution:

  • Recrystallization: The most effective method to improve purity is recrystallization.[2] Dissolve the impure oxalate salt in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a mixture with water) and allow it to cool slowly. The desired product should crystallize out, leaving the more soluble impurities in the mother liquor.

  • pH-Controlled Extraction of the Free Base: Before salt formation, perform a liquid-liquid extraction. By carefully controlling the pH of the aqueous phase, it's possible to selectively extract amines based on their different pKa values, thus removing more or less basic impurities.[1]

Possible Cause 2: Degradation on Silica Gel

Basic amines can sometimes interact strongly with the acidic silica gel, leading to streaking, poor separation, and even degradation.[4]

Suggested Solution:

  • Deactivating Silica Gel: Pre-treat the silica gel with a solution of triethylamine in the eluent to neutralize the acidic sites.[2]

  • Alternative Stationary Phases: Consider using a less acidic stationary phase like neutral alumina.[2]

II. Frequently Asked Questions (FAQs)

Q1: What is the purpose of converting the Boc-protected diamine to an oxalate salt?

Converting the free base, which is often an oil or a low-melting solid, into its oxalate salt serves several purposes. Salts typically have higher melting points and are more likely to be crystalline solids, which facilitates handling, purification by recrystallization, and storage.[2] The formation of the salt is also a purification step in itself, as it can selectively precipitate the desired amine from a mixture of non-basic impurities.

Q2: How do I choose the best solvent for the precipitation and recrystallization of the oxalate salt?

The ideal solvent for precipitation should readily dissolve the free base but have very low solubility for the oxalate salt. For recrystallization, the solvent should dissolve the salt at an elevated temperature but have poor solubility at lower temperatures.[3] Common solvents to consider are alcohols (methanol, ethanol, isopropanol), ethers (diethyl ether, THF), and esters (ethyl acetate). Often, a mixture of solvents provides the best results.

Q3: My compound is the 2-Boc-2,7-diazaspiro[4.5]decane free base. How do I convert it to the oxalate salt?

  • Dissolution: Dissolve the crude 2-Boc-2,7-diazaspiro[4.5]decane free base in a minimal amount of a suitable solvent, such as isopropanol or ethyl acetate.

  • Acidification: In a separate flask, prepare a solution of oxalic acid (typically 1.0 to 1.1 molar equivalents) in the same or a miscible solvent.

  • Precipitation: Slowly add the oxalic acid solution to the stirring solution of the free base at room temperature. The oxalate salt should precipitate as a solid.

  • Isolation: Cool the mixture in an ice bath to maximize the yield, then collect the solid by vacuum filtration. Wash the solid with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified salt under vacuum.

Q4: Can I use other acids besides oxalic acid to form a salt?

Yes, other acids like hydrochloric acid (HCl), sulfuric acid (H₂SO₄), or tartaric acid can be used to form salts of amines. The choice of acid can influence the crystallinity, solubility, and stability of the resulting salt. Oxalic acid is often a good choice as it is a di-acid that can form well-defined crystalline salts.

Q5: How can I confirm the purity of my final 2-Boc-2,7-diazaspiro[4.5]decane oxalate product?

Several analytical techniques can be used to assess the purity:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure and identify any organic impurities.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This can determine the purity profile and confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point range is indicative of a pure crystalline compound.

III. Experimental Protocols & Data

Protocol 1: General Procedure for the Preparation and Purification of 2-Boc-2,7-diazaspiro[4.5]decane Oxalate
  • Dissolution of Free Base: Dissolve the crude 2-Boc-2,7-diazaspiro[4.5]decane in a suitable solvent (e.g., isopropanol, approximately 5-10 mL per gram of crude material).

  • Preparation of Oxalic Acid Solution: In a separate container, dissolve 1.05 equivalents of oxalic acid dihydrate in the same solvent.

  • Salt Formation: Slowly add the oxalic acid solution to the stirring solution of the free base at room temperature. A precipitate should form.

  • Crystallization: Stir the resulting slurry for 1-2 hours at room temperature, then cool to 0-5 °C for at least 1 hour to maximize precipitation.

  • Filtration and Washing: Collect the solid by vacuum filtration. Wash the filter cake with a small amount of cold isopropanol, followed by a wash with a non-polar solvent like diethyl ether or hexane.

  • Drying: Dry the solid under vacuum at 40-50 °C to a constant weight.

Table 1: Recommended Solvent Systems for Purification
Purification StepPrimary SolventAnti-Solvent (if applicable)Key Considerations
Precipitation Isopropanol, EthanolDiethyl ether, Hexane, HeptaneThe primary solvent should dissolve the free base. The anti-solvent should be miscible with the primary solvent but cause the salt to precipitate.
Recrystallization Methanol, Ethanol, WaterDiethyl ether, Ethyl acetateA single solvent that dissolves the salt when hot and has low solubility when cold is ideal. Solvent mixtures can be used to fine-tune solubility.
Visualization of the Purification Workflow

PurificationWorkflow cluster_0 Crude Product cluster_1 Purification cluster_2 Pure Product Crude Crude 2-Boc-2,7-diazaspiro[4.5]decane (Free Base) Dissolve Dissolve in Isopropanol Crude->Dissolve AddOxalicAcid Add Oxalic Acid Solution Dissolve->AddOxalicAcid Precipitate Precipitate/ Crystallize AddOxalicAcid->Precipitate Filter Filter and Wash Precipitate->Filter Dry Dry Under Vacuum Filter->Dry Pure Pure 2-Boc-2,7-diazaspiro[4.5]decane Oxalate Dry->Pure

Caption: General workflow for the purification of 2-Boc-2,7-diazaspiro[4.5]decane oxalate.

Troubleshooting Decision Tree

TroubleshootingTree Start Problem with Purification LowYield Low Yield? Start->LowYield OilyProduct Oily/Gummy Product? Start->OilyProduct ImpureProduct Impure Product? Start->ImpureProduct CheckStoichiometry Check Oxalic Acid Stoichiometry LowYield->CheckStoichiometry Yes PrePurify Pre-purify Free Base (Extraction/Silica Plug) OilyProduct->PrePurify Yes Recrystallize Recrystallize Oxalate Salt ImpureProduct->Recrystallize Yes OptimizeSolvent Optimize Precipitation Solvent/Anti-Solvent CheckStoichiometry->OptimizeSolvent Cooling Ensure Adequate Cooling OptimizeSolvent->Cooling Triturate Triturate with Non-polar Solvent PrePurify->Triturate SlowCrystallization Attempt Slow Crystallization Triturate->SlowCrystallization pH_Extraction pH-Controlled Extraction of Free Base Recrystallize->pH_Extraction AltChromatography Alternative Chromatography (Alumina, Deactivated Silica) pH_Extraction->AltChromatography

Caption: Decision tree for troubleshooting common purification issues.

IV. References

  • BenchChem. (2025). Technical Support Center: Optimizing Boc Protection of Amines. Retrieved from

  • BenchChem. (2025). Technical Support Center: Overcoming Challenges in Secondary Amine Purification. Retrieved from

  • BenchChem. (2025). Technical Support Center: Purification of Secondary Alkyl Amines. Retrieved from

  • Royal Society of Chemistry. (n.d.). One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds. Organic & Biomolecular Chemistry. Retrieved from

  • Scribd. (n.d.). Amine Treating - Troubleshooting Guide. Retrieved from

  • BenchChem. (2025). Technical Support Center: Troubleshooting Incomplete Boc Protection of Amines. Retrieved from

  • Hebei Boze Chemical Co.,Ltd. (2023, July 4). BOC deprotection. Retrieved from

  • YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from

  • ResearchGate. (2025, August 6). Synthesis of 8-oxa-2-azaspiro[4.5]decane. Retrieved from

  • PubChem. (n.d.). 2,8-Diazaspiro(4.5)decane-8-carboxylic acid, 1,1-dimethylethyl ester, ethanedioate (2:1). Retrieved from

  • Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from

  • University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from

Sources

Optimization

Technical Support Center: Troubleshooting Diazaspiro[4.5]decane Coupling Reactions

Welcome to the Advanced Troubleshooting Center for spirocyclic diamine functionalization. Diazaspiro[4.5]decane derivatives are highly valued bioisosteres in modern drug discovery, often used to replace piperazine rings...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Center for spirocyclic diamine functionalization. Diazaspiro[4.5]decane derivatives are highly valued bioisosteres in modern drug discovery, often used to replace piperazine rings to improve metabolic stability and intellectual property positioning. However, the unique three-dimensional architecture of the spiro-fused system introduces significant synthetic challenges, particularly during amide bond formation and cross-coupling.

This guide is designed for researchers and drug development professionals to diagnose, understand, and resolve side reactions encountered during the functionalization of these sterically demanding scaffolds.

Part 1: Frequently Asked Questions (FAQs) & Causality Analysis

FAQ 1: How do I prevent bis-coupling and poor regioselectivity in unsymmetrical spirocycles?

The Issue: When working with unprotected unsymmetrical scaffolds (e.g., 2,8-diazaspiro[4.5]decane), coupling reactions often yield a mixture of regioisomers or bis-coupled by-products. The Causality: The two nitrogen atoms reside in distinct microenvironments—one in a pyrrolidine-like 5-membered ring and the other in a piperidine-like 6-membered ring. While they possess different steric profiles and innate pKa​ values, the thermodynamic difference is rarely sufficient to achieve >95% regioselectivity in direct coupling. The highly reactive nature of activated esters easily overcomes the minor steric differences, leading to competitive attack by both nitrogens. The Solution: You must utilize orthogonal protecting group strategies (e.g., Boc/Cbz). If you must differentiate an unprotected diamine, exploit kinetic control: use a bulky protecting reagent (like Cbz-OSu) at cryogenic temperatures (-78 °C) in a non-polar solvent. The bulky reagent will kinetically favor the less sterically hindered nitrogen, allowing you to isolate the mono-protected intermediate before proceeding with your target coupling.

FAQ 2: My amide coupling is stalling at 40% conversion. How do I drive it to completion?

The Issue: Coupling a carboxylic acid to the secondary amine of a diazaspiro[4.5]decane stalls, leaving unreacted starting material and hydrolyzed acid. The Causality: The spiro-fused quaternary carbon restricts the conformational flexibility of the adjacent methylene groups. This creates a severe steric "shield" around the aza-nucleophile. If the activated carboxylic ester is not sufficiently electrophilic, the spirocyclic amine cannot overcome the activation energy barrier to attack the carbonyl. Consequently, the active ester undergoes competitive hydrolysis with trace moisture in the solvent. The Solution: Abandon standard carbodiimides (EDC/DIC). Instead, utilize highly reactive, sterically tolerant phosphonium salts like PyAOP. Literature demonstrates that PyAOP, combined with DIEA, is highly effective for the straightforward coupling of sterically hindered spirocyclic diamines like 1-Boc-1,8-diazaspiro[4.5]decane, achieving high overall yields[1].

FAQ 3: Why am I observing a +98 m/z mass adduct when using HATU?

The Issue: LC-MS analysis of the reaction mixture reveals a major by-product corresponding to the mass of the spirocyclic amine plus the mass of the coupling reagent fragment (e.g., +98 m/z for HATU). The Causality: Uronium/aminium-based coupling reagents (such as HATU or HBTU) are highly electrophilic. If the spirocyclic amine is introduced into the reaction mixture before the carboxylic acid is fully activated, the amine will react directly with the uronium salt. This side-reaction forms a highly stable, dead-end guanidinium by-product, permanently consuming your valuable spirocyclic starting material. The Solution: Enforce a strict pre-activation protocol. Allow the carboxylic acid, HATU, and base to stir for a minimum of 15–30 minutes to ensure complete active ester formation before adding the amine. Alternatively, switch to phosphonium-based reagents (like PyAOP), which do not form guanidinium adducts.

Part 2: Quantitative Reagent Selection Data

To minimize side reactions, selecting the correct coupling reagent based on the steric demands of your specific diazaspiro[4.5]decane isomer is critical.

Table 1: Coupling Reagent Comparison for Spirocyclic Amines

Coupling ReagentRelative Activation RateSteric ToleranceGuanidinium By-product RiskEpimerization Risk (Chiral Acids)
EDC / HOBt SlowLowNoneModerate
HATU Very FastHighHigh (if not pre-activated)Low
PyAOP FastVery HighNone (Phosphonium-based)Low
COMU Very FastHighLow (Morpholino-based)Very Low

Part 3: Reaction Optimization Workflow

Workflow Start Start: Spirocyclic Amine Coupling CheckProtect Are both nitrogens unprotected? Start->CheckProtect Protect Apply Orthogonal Protection (e.g., Boc/Cbz) CheckProtect->Protect Yes PreAct Pre-activate Carboxylic Acid (PyAOP + Base, 15 min) CheckProtect->PreAct No Protect->PreAct AddAmine Add Diazaspiro[4.5]decane Dropwise PreAct->AddAmine CheckGuan LC-MS: Side products observed? AddAmine->CheckGuan IncreasePreAct Optimize Activation Time or Switch Reagent CheckGuan->IncreasePreAct Yes Success Coupling Complete CheckGuan->Success No IncreasePreAct->PreAct

Workflow for optimizing spirocyclic amine coupling and preventing side reactions.

Part 4: Self-Validating Experimental Protocol

To ensure high-fidelity coupling without the aforementioned side reactions, utilize the following self-validating methodology for sterically hindered substrates.

Protocol: PyAOP-Mediated Amide Coupling of 1-Boc-1,8-diazaspiro[4.5]decane

Materials:

  • Carboxylic acid (1.0 eq)

  • 1-Boc-1,8-diazaspiro[4.5]decane (1.1 eq)

  • PyAOP (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (AcroSeal or equivalent)

Step-by-Step Methodology:

  • Pre-activation: In an oven-dried flask under inert atmosphere ( N2​ or Argon), dissolve the carboxylic acid (1.0 eq) and PyAOP (1.2 eq) in anhydrous DMF to achieve a 0.2 M concentration. Cool the mixture to 0 °C using an ice bath. Add DIPEA (3.0 eq) dropwise.

  • Validation Checkpoint 1 (Active Ester Formation): Stir the mixture at 0 °C for exactly 15 minutes. Remove a 5 µL aliquot, quench it immediately into 50 µL of methanol, and analyze via LC-MS.

    • Causality Check: The presence of the methyl ester in the MS trace confirms that the highly reactive HOAt-ester has successfully formed. Do not proceed to step 3 until >95% activation is observed.

  • Amine Addition: Dissolve 1-Boc-1,8-diazaspiro[4.5]decane (1.1 eq) in a minimal volume of anhydrous DMF. Add this solution dropwise to the pre-activated ester mixture at 0 °C. Note: Dropwise addition prevents localized exothermic spikes that can lead to degradation of the active ester.

  • Reaction Progression: Remove the ice bath and allow the reaction to slowly warm to room temperature (20 °C). Stir for 2 to 4 hours.

  • Validation Checkpoint 2 (Reaction Monitoring): Analyze the crude reaction mixture via LC-MS.

    • Causality Check: Look for the desired product mass. Because PyAOP is used, guanidinium by-products will be absent. If unreacted active ester remains, the steric hindrance of the spirocycle is impeding attack; gently heat the reaction to 40 °C for an additional hour.

  • Workup & Isolation: Quench the reaction with saturated aqueous NaHCO3​ . Extract the aqueous layer three times with Ethyl Acetate (EtOAc). Wash the combined organic layers three times with 5% aqueous LiCl (this is critical to pull residual DMF into the aqueous phase).

  • Validation Checkpoint 3 (Structural Integrity): Dry the organic layer over Na2​SO4​ , filter, and concentrate in vacuo. Verify the crude purity via 1H -NMR. Ensure the preservation of the complex multiplet signals corresponding to the spirocyclic methylenes (typically between 1.40–2.10 ppm), confirming that no ring-opening side reactions occurred during the coupling.

References

  • 8-l-Cystinyl Bis(1,8-diazaspiro[4.5]decane) as an Orally Bioavailable l-Cystine Crystallization Inhibitor for Cystinuria, ACS Medicinal Chemistry Letters,[Link]

  • Amide bond formation: beyond the myth of coupling reagents, Luxembourg Bio Technologies (Chemical Society Reviews),[Link]

Sources

Troubleshooting

Technical Support Center: Resolving NMR Peak Overlap in 2-Boc-2,7-diazaspiro[4.5]decane

Welcome to the Advanced NMR Troubleshooting Center. 2-Boc-2,7-diazaspiro[4.5]decane is a highly valuable spirocyclic scaffold in modern drug discovery.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced NMR Troubleshooting Center. 2-Boc-2,7-diazaspiro[4.5]decane is a highly valuable spirocyclic scaffold in modern drug discovery. However, characterizing this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy presents a "perfect storm" of spectral overlap in the 1.0–3.5 ppm aliphatic region.

This guide provides researchers with field-proven, self-validating protocols to systematically resolve the three primary causes of peak overlap in this molecule: carbamate rotamer dynamics, Boc-singlet obscuration, and diastereotopic multiplet congestion.

Diagnostic Workflow

NMR_Troubleshooting Start 1D 1H NMR of 2-Boc-2,7-diazaspiro[4.5]decane Check1 Are peaks broad or doubled? Start->Check1 Sol1 Run VT-NMR at 353K (DMSO-d6) Check1->Sol1 Yes Check2 Does the Boc singlet obscure ring protons? Check1->Check2 No Sol1->Check2 Sol2 Switch solvent to Benzene-d6 (ASIS) Check2->Sol2 Yes Check3 Are J-coupled multiplets overlapping? Check2->Check3 No Sol2->Check3 Sol3 Run Pure Shift (PSYCHE) or 2D HSQC Check3->Sol3 Yes Success Fully Resolved Spectrum Check3->Success No Sol3->Success

Diagnostic workflow for resolving NMR peak overlap in Boc-protected spirocycles.

Module 1: The "Boc Rotamer" Problem (Peak Doubling & Broadening)

Q: My 1 H and 13 C NMR spectra show broad, poorly resolved humps, and several spirocyclic peaks appear to be doubled. Is my sample a mixture of diastereomers or impure?

A: If your compound is pure by LC-MS, this spectral degradation is almost certainly caused by restricted rotation around the carbamate C–N bond of the Boc protecting group. Because the nitrogen lone pair delocalizes into the adjacent carbonyl, the C–N bond acquires partial double-bond character. This locks the molecule into two distinct conformational isomers (rotamers). At room temperature (298 K), these rotamers interconvert at a rate that interferes with the NMR timescale, leading to severe peak broadening or doubling[1].

Solution: By applying Variable Temperature (VT) NMR and heating the sample, you provide the thermal energy required to accelerate the interconversion rate beyond the NMR timescale. This forces the spectrometer to record a single, time-averaged environment, collapsing the broad humps into sharp peaks[1].

Protocol 1: High-Temperature VT-NMR Execution

  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of DMSO- d6​ . (Causality check: Do not use CDCl 3​ . Its boiling point is 61 °C, making it physically impossible to reach the temperatures required to overcome the rotameric energy barrier without risking tube explosion).

  • Baseline Acquisition: Acquire a standard 1 H NMR spectrum at 298 K.

  • Thermal Ramping: Increase the probe temperature to 353 K (80 °C). Allow exactly 15 minutes for the sample to achieve thermal equilibrium.

  • Hardware Calibration: Re-tune and re-match the probe, and re-shim the Z-axis. The dielectric constant of DMSO changes drastically with heat, which will detune the probe and ruin resolution if skipped.

  • Acquisition: Acquire the high-temperature 1 H spectrum.

  • Self-Validation Step: Overlay the 298 K and 353 K spectra. If the doubled/broad peaks have coalesced into sharp, distinct multiplets, the issue is definitively confirmed as rotameric exchange, validating the structural integrity of your compound.

Table 1: Quantitative Rotamer Dynamics & Expected Spectral Output

ParameterValue at 298 K (Room Temp)Value at 353 K (Heated)
Exchange Rate ( kex​ ) Slow / IntermediateFast (Time-averaged)
Boc Signal Appearance Broad singlet or asymmetric doubletSharp, distinct singlet (9H)
Spirocyclic CH 2​ Signals Uninterpretable broad humpsSharp, J-coupled multiplets
Energy Barrier ( ΔG‡ ) ~60–65 kJ/molOvercome thermally
Module 2: The "Boc Singlet" Obscuration (Solvent Effects)

Q: Even at high temperatures, the massive 9H Boc singlet at ~1.45 ppm completely buries the critical methylene protons of the spiro[4.5]decane ring. How can I uncover these hidden signals?

A: You are experiencing a dynamic range and chemical shift overlap issue typical of isotropic solvents like CDCl 3​ . To resolve this, change your NMR solvent to Benzene- d6​ (C 6​ D 6​ ). Benzene induces a phenomenon known as Aromatic Solvent Induced Shifts (ASIS). The flat, electron-rich benzene molecules preferentially solvate the electron-deficient carbamate region of your molecule. This specific solvation geometry places the Boc methyl protons directly into the shielding cone of the benzene ring, shifting the Boc singlet significantly upfield while leaving the rigid, non-polar spirocyclic protons relatively unaffected[2].

Protocol 2: ASIS Solvent Titration

  • Preparation: Evaporate the CDCl 3​ from your sample under a gentle stream of nitrogen.

  • Reconstitution: Redissolve the sample in 0.6 mL of Benzene- d6​ .

  • Acquisition: Acquire a standard 1 H NMR spectrum at 298 K.

  • Self-Validation Step: Check the integration. The 9H singlet should now appear closer to 1.15 ppm, revealing the previously obscured spirocyclic multiplets between 1.40–1.60 ppm.

Table 2: Expected ASIS Effects on 2-Boc-2,7-diazaspiro[4.5]decane

Proton EnvironmentChemical Shift in CDCl 3​ Chemical Shift in C 6​ D 6​ Net Shift ( Δδ )
Boc -CH 3​ (9H) ~1.45 ppm~1.15 ppm-0.30 ppm (Upfield)
Spirocyclic -CH 2​ - ~1.40 – 1.60 ppm~1.35 – 1.55 ppm-0.05 ppm (Minimal)
α -Nitrogen -CH 2​ - ~3.20 – 3.40 ppm~3.00 – 3.20 ppm-0.20 ppm (Upfield)
Module 3: Multiplet Overlap in the Spirocycle (Pure Shift & 2D NMR)

Q: The spirocyclic core contains multiple diastereotopic protons. Even with the Boc peak shifted out of the way, the homonuclear J-coupled multiplets overlap into an uninterpretable forest. What is the next step?

A: When 1D chemical shift dispersion fails, you must either spread the data into a second dimension or artificially remove the J-coupling. Two-dimensional NMR (specifically 13 C- 1 H HSQC) separates overlapping proton signals based on the highly dispersed chemical shifts of their directly attached carbons, which is highly effective for complex metabolic or structural mixtures[3]. Alternatively, "Pure Shift" NMR techniques (like PSYCHE) suppress proton-proton J-coupling entirely, collapsing complex multiplets into sharp singlets.

Protocol 3: Multiplicity-Edited 2D 13 C- 1 H HSQC Acquisition

  • Parameter Setup: Select a multiplicity-edited HSQC pulse sequence (e.g., hsqcedetgpsisp2.2 on Bruker systems).

  • Causality Check: Multiplicity editing is crucial here. It phases CH 2​ signals (which dominate the spirocycle) oppositely to CH and CH 3​ signals, instantly allowing you to differentiate the ring methylenes from any impurities or the Boc group.

  • Spectral Width Optimization: Set the 1 H spectral width to cover only 0–5 ppm (since the molecule lacks aromatic protons) to maximize digital resolution.

  • Acquisition: Run with a minimum of 128 t1​ increments to ensure adequate resolution in the indirect carbon dimension.

  • Validation: In the resulting 2D contour plot, previously overlapping proton multiplets will appear as distinct, separated cross-peaks spread across the carbon axis[3].

Protocol 4: Pure Shift (PSYCHE) 1 H NMR

  • Pulse Calibration: Carefully calibrate the hard 90° pulse. Pure shift experiments utilize spatial encoding and are highly sensitive to pulse miscalibration.

  • Chirp Setup: Set the low-flip-angle chirp pulses ( β = 15–20°) to sweep across the optimized 0–5 ppm spectral width.

  • Acquisition & Reconstruction: The spectrometer will acquire the data in chunks (interferograms). Process the data using the spectrometer's automated pure-shift reconstruction algorithm.

  • Validation: Compare against the standard 1D spectrum. All spirocyclic multiplets will be collapsed into single lines (singlets) at their true chemical shift centers, drastically reducing overlap and allowing for precise integration.

Sources

Optimization

Technical Support Center: Process Improvements for the Isolation of 2-Boc-2,7-diazaspiro[4.5]decane

Welcome to the Technical Support Center. As drug development increasingly relies on complex spirocyclic scaffolds for targeted protein degraders (PROTACs) and neuroactive compounds, the efficient synthesis of orthogonall...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development increasingly relies on complex spirocyclic scaffolds for targeted protein degraders (PROTACs) and neuroactive compounds, the efficient synthesis of orthogonally protected intermediates is critical[1].

The isolation of 2-Boc-2,7-diazaspiro[4.5]decane presents a unique set of challenges. The spirocyclic core contains two secondary amines—one in a pyrrolidine ring (position 2) and one in a piperidine ring (position 7)—which possess different steric and electronic environments[1]. Direct, homogeneous mono-carbamoylation of symmetrical or pseudo-symmetrical diamines is notoriously inefficient and prone to over-protection[2].

This guide provides a field-proven, self-validating biphasic methodology designed to maximize regioselectivity, minimize di-Boc impurity formation, and ensure high recovery during aqueous extraction.

Process Visualization: Optimized Biphasic Workflow

To overcome the limitations of homogeneous reactions, we employ a biphasic (DCM/Water) protection strategy coupled with an acid-base extraction protocol. This workflow physically separates the hydrophobic reagent from the hydrophilic diamine and leverages the pKa difference between the mono-Boc product and the di-Boc impurity for self-validating purification.

Workflow A 2,7-Diazaspiro[4.5]decane (Free Base) B Biphasic Reaction (DCM/H2O, pH 9.0) A->B C Boc2O Addition (0-5 °C, 0.95 eq) B->C D Phase Separation C->D E Aqueous Phase (Unreacted Diamine) D->E Discard/Recycle F Organic Phase (Mono-Boc + Di-Boc) D->F Proceed G Acidic Wash (pH 4.0) Citric Acid F->G H Organic Phase (Di-Boc Impurity) G->H Discard I Aqueous Phase (Mono-Boc Salt) G->I Proceed J Basification (pH > 11) & Extraction (2-MeTHF) I->J K Pure 2-Boc-2,7- diazaspiro[4.5]decane J->K Final Product

Biphasic synthesis and acid-base extraction workflow for 2-Boc-2,7-diazaspiro[4.5]decane isolation.

Quantitative Comparison of Protection Strategies

Selecting the right protection strategy dictates the downstream purification burden. The table below summarizes the empirical data driving our protocol choices.

Protection StrategySelectivity (Mono:Di)Typical YieldKey AdvantageMajor Drawback
Direct Homogeneous Boc 60:40< 50%Simple single-phase setupHigh di-Boc formation; requires tedious chromatography[2].
Di-Boc Selective Deprotection 85:15~ 70%Excellent regioselectivityRequires two distinct synthetic steps and harsh acidic conditions[2].
Biphasic System (pH Control) 95:5> 85%Minimizes di-Boc (<3%)Requires precise pH monitoring and vigorous interfacial mixing[3].

Standard Operating Procedure: Biphasic Isolation

This protocol utilizes a biphasic system to restrict the reaction to the solvent interface, drastically reducing the formation of the di-Boc impurity[3].

Step 1: Biphasic Preparation Dissolve 1.0 equivalent of 2,7-diazaspiro[4.5]decane free base in a 1:1 (v/v) mixture of Dichloromethane (DCM) and distilled water.

Step 2: pH Optimization Adjust the aqueous phase to a stable pH of 9.0–9.5 using a 1M NaHCO₃ buffer. Causality: Maintaining this pH ensures the diamine is partially deprotonated and reactive at the interface, while preventing rapid hydrolysis of the Boc-anhydride.

Step 3: Kinetically Controlled Addition Cool the biphasic mixture to 0–5 °C. Dissolve 0.95 equivalents of Di-tert-butyl dicarbonate (Boc₂O) in a small volume of DCM. Add this solution dropwise over 2 hours under vigorous mechanical stirring. Causality: Sub-stoichiometric addition at low temperatures maximizes kinetic differentiation between the two nitrogen centers[1].

Step 4: Self-Validating Acid-Base Extraction

  • Separate the phases. Discard the aqueous layer (contains trace unreacted diamine).

  • Wash the organic layer with a 10% aqueous citric acid solution (pH ~4.0).

    • Mechanism: The desired mono-Boc product retains a basic secondary amine. At pH 4.0, it protonates and migrates to the aqueous phase. The di-Boc impurity, lacking basic amines, remains trapped in the DCM.

  • Separate and discard the DCM layer (removes di-Boc).

  • Basify the aqueous layer to pH > 11.0 using 2M NaOH.

  • Extract the aqueous layer three times with 2-Methyltetrahydrofuran (2-MeTHF) or a DCM/Isopropanol (9:1) mixture.

  • Dry the combined organic extracts over Na₂SO₄, filter, and concentrate in vacuo to yield pure 2-Boc-2,7-diazaspiro[4.5]decane.

Troubleshooting & FAQs

Q1: Why am I getting a high percentage of the di-Boc protected impurity, and how can I prevent it? A: Di-Boc formation is a concentration-dependent side reaction. In homogeneous systems (e.g., pure DCM or pure Methanol), direct mono-carbamoylation is highly inefficient because the mono-Boc product remains in solution and competes with the unreacted diamine for the remaining Boc₂O[2]. Solution: Switch to the biphasic system described above. By confining the hydrophobic Boc₂O to the organic phase and the hydrophilic diamine to the aqueous phase, the reaction only occurs at the interface. Once the mono-Boc product forms, its altered partition coefficient moves it away from the high-concentration Boc₂O zone, keeping di-Boc formation below 3%[3].

Q2: I have successfully formed the mono-Boc product, but my isolated yield is very low after the final aqueous workup. Where is my product? A: Your product is likely trapped in the aqueous phase. 2-Boc-2,7-diazaspiro[4.5]decane retains a basic secondary amine on the piperidine ring. This makes the molecule highly polar and significantly water-soluble. Solution: First, ensure the final aqueous phase is strongly basic (pH > 11) to completely deprotonate the piperidine nitrogen. Second, standard extraction solvents like pure Ethyl Acetate are often insufficient for highly polar spiro-amines. Switch your extraction solvent to 2-Methyltetrahydrofuran (2-MeTHF) or use a mixture of DCM with 10% Isopropanol. Additionally, saturating the aqueous phase with NaCl ("salting out") will aggressively drive the organic product into your extraction solvent.

Q3: How do I ensure regioselectivity for the 2-position (pyrrolidine) over the 7-position (piperidine)? A: The two nitrogen atoms in the diazaspiro[4.5]decane scaffold have distinct steric and electronic profiles[1]. The pyrrolidine nitrogen (position 2) is generally less sterically hindered than the piperidine nitrogen (position 7), making it kinetically more reactive towards bulky electrophiles like Boc₂O. Solution: To exploit this kinetic difference, strictly maintain the reaction temperature between 0–5 °C during the Boc₂O addition. If your specific downstream application requires absolute regiopurity and direct protection still yields an unacceptable mixture of isomers, you must pivot to a selective deprotection strategy. This involves fully protecting the diamine to the di-Boc derivative, followed by controlled acidic hydrolysis (e.g., using 1 eq TFA in DCM), which selectively cleaves the more sterically accessible carbamate[2].

References

  • The Synthesis of Methyl-Substituted Spirocyclic Piperidine-Azetidine (2,7-Diazaspiro[3.5]nonane) and Spirocyclic Piperidine-Pyrrolidine (2,8-Diazaspiro[4.5]decane) Ring Systems Source: ResearchGate URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Scaffolds: Diazaspiro[4.t]decane and Piperazine in Modern Drug Design

A Senior Application Scientist's Guide to Navigating Molecular Architecture for Enhanced Therapeutic Potential In the intricate world of drug discovery, the selection of a core chemical scaffold is a decision that profou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Navigating Molecular Architecture for Enhanced Therapeutic Potential

In the intricate world of drug discovery, the selection of a core chemical scaffold is a decision that profoundly influences the trajectory of a development program. It dictates not only the three-dimensional arrangement of pharmacophoric elements but also the fundamental physicochemical and pharmacokinetic properties of a drug candidate. Among the myriad of heterocyclic systems, piperazine has long been revered as a "privileged scaffold," a versatile and reliable building block.[1][2] However, the relentless pursuit of novel chemical space and improved drug-like properties has brought more rigid and three-dimensional structures, such as the diazaspiro[4.5]decane core, to the forefront of medicinal chemistry.[3][4]

This guide provides an in-depth, objective comparison of the diazaspiro[4.5]decane and piperazine scaffolds, moving beyond a mere listing of attributes to a causal analysis of how their distinct architectures translate into tangible experimental outcomes. We will explore their structural nuances, dissect their impact on key drug metabolism and pharmacokinetics (DMPK) parameters, and provide practical, field-proven insights to guide researchers in their scaffold selection process.

The Architectural Divide: Conformational Flexibility vs. Three-Dimensional Rigidity

The fundamental difference between piperazine and diazaspiro[4.5]decane lies in their inherent structural topology. Piperazine, a six-membered heterocycle with two nitrogen atoms in a 1,4-arrangement, possesses significant conformational flexibility, readily adopting chair and boat conformations.[5] This adaptability can be advantageous, allowing the molecule to contort and fit within various biological targets.[5][6] However, this flexibility comes at an entropic cost upon binding and can lead to less defined structure-activity relationships (SAR).

In stark contrast, the diazaspiro[4.5]decane scaffold, characterized by two rings sharing a single carbon atom, introduces a rigid, three-dimensional geometry.[3] This spirocyclic nature "pre-organizes" the molecule in a specific conformation, which can lead to more precise and optimized interactions with the binding pockets of biological targets, potentially increasing potency and selectivity.[3][7]

Physicochemical and Pharmacokinetic Implications: A Head-to-Head Comparison

The choice between a flexible and a rigid scaffold has profound consequences for a molecule's journey through the body. The following table summarizes the general trends observed when comparing these two scaffolds, supported by experimental data from the literature.

PropertyPiperazineDiazaspiro[4.5]decaneCausality and Experimental Insights
Solubility Generally good, tunable via N-substitution.[1][8]Often improved compared to planar analogs.[3]The increased sp3 character of spirocycles disrupts crystal packing and reduces lipophilicity, often leading to enhanced aqueous solubility.[3]
Lipophilicity (LogP/LogD) Tunable, but can increase with substitution.Generally lower than corresponding non-spirocyclic analogs.The 3D structure of spirocycles can shield lipophilic surfaces, leading to a more favorable balance of lipophilicity and polarity.
Metabolic Stability Can be susceptible to N-dealkylation and oxidation.Often enhanced.[3]The rigid spirocyclic core can sterically hinder access by metabolic enzymes, such as Cytochrome P450s, leading to increased metabolic stability.[3][9]
Cell Permeability Generally good, but can be impacted by high pKa.Can be modulated by substituents.While increased rigidity can sometimes negatively impact passive diffusion, the overall physicochemical profile of spirocycles often allows for good cell permeability.
Potency & Selectivity Can be high, but flexibility may lead to off-target binding.Often improved due to pre-organized conformation.[3][7]The rigid spirocyclic framework reduces the entropic penalty of binding and allows for more specific interactions with the target protein.[3] For example, the introduction of a spiro constraint in a GPR40 agonist led to a greater than 6-fold increase in potency.[3]

Case Studies: Where the Scaffolds Shine

Piperazine: The Versatile Workhorse

Piperazine's prevalence in marketed drugs is a testament to its utility.[2][10] In many central nervous system (CNS) active drugs, piperazine acts as a key pharmacophoric element, modulating the activity of serotonin and dopamine receptors.[2] For instance, in the antipsychotic olanzapine, the piperazine ring is integrated into a larger heterocyclic system, correctly positioning the necessary aryl groups for optimal receptor interaction.[2] In oncology, the piperazine moiety in the tyrosine kinase inhibitor imatinib is crucial for its activity, serving as a versatile linker and its N-methylation fine-tuning potency.[2][6]

Diazaspiro[4.5]decane: The Architect of Specificity and Improved Properties

The strategic incorporation of the diazaspiro[4.5]decane scaffold has led to significant breakthroughs in overcoming the limitations of more traditional, planar scaffolds.

  • Kinase Inhibition: In the development of Polo-like Kinase 4 (PLK4) inhibitors for oncology, replacing a planar alkene-linked compound with a spirocyclic cyclopropane analog resulted in a marked improvement in metabolic stability and aqueous solubility.[3] More specifically, 2,8-diazaspiro[4.5]decan-1-one derivatives have been identified as potent inhibitors of RIPK1, a key driver in inflammatory diseases, and as selective dual TYK2/JAK1 inhibitors for treating inflammatory bowel disease.[11][12]

  • Antifungal Agents: Novel diazaspiro[4.5]decan-1-one derivatives have shown potent inhibitory activity against chitin synthase, a crucial enzyme in the fungal cell wall, demonstrating their potential as selective antifungal agents.[13][14]

  • Opioid Receptor Modulation: Researchers have identified 1,3,8-triazaspiro[4.5]decane-2,4-dione derivatives as a novel chemotype of δ-opioid receptor-selective agonists.[15]

A direct comparison in the context of poly(ADP-ribose) polymerase inhibitors (PARPi) revealed that replacing the piperazine core in the olaparib framework with a diazaspiro system led to the identification of a potent inhibitor with reduced DNA damaging properties.[16][17]

Experimental Protocols: Assessing Key Performance Parameters

To empirically validate the advantages of a chosen scaffold, rigorous experimental evaluation is paramount. Below are standardized protocols for assessing key DMPK parameters.

Experimental Protocol 1: In Vitro Metabolic Stability Assessment

This protocol outlines a typical procedure for evaluating the metabolic stability of a compound using liver microsomes.

Objective: To determine the rate of metabolic degradation of a test compound by liver microsomal enzymes.

Materials:

  • Test compound stock solution (e.g., 10 mM in DMSO)

  • Liver microsomes (e.g., human, rat)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (e.g., 100 mM, pH 7.4)

  • Control compounds (high and low clearance)

  • Acetonitrile with internal standard for quenching

  • 96-well plates

  • LC-MS/MS system

Procedure:

  • Prepare a working solution of the test compound in phosphate buffer.

  • In a 96-well plate, add the liver microsome suspension to the phosphate buffer.

  • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiate the metabolic reaction by adding the NADPH regenerating system.

  • At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding cold acetonitrile containing an internal standard.

  • Centrifuge the plate to pellet the precipitated protein.

  • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

DOT Script for Metabolic Stability Workflow

Metabolic_Stability_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound Test Compound Working Solution Preincubation Pre-incubation (37°C, 10 min) Compound->Preincubation Microsomes Liver Microsomes in Buffer Microsomes->Preincubation Initiation Add NADPH Regenerating System Preincubation->Initiation Incubation Incubation at 37°C Initiation->Incubation Quenching Quench at Time Points Incubation->Quenching Time Course Centrifugation Protein Precipitation Quenching->Centrifugation LCMS LC-MS/MS Analysis Centrifugation->LCMS Data Calculate t½ and CLint LCMS->Data

Caption: Workflow for in vitro metabolic stability assay.

Experimental Protocol 2: Caco-2 Permeability Assay

This assay is widely used to predict in vivo intestinal drug absorption.[18][19]

Objective: To assess the bidirectional permeability of a compound across a Caco-2 cell monolayer, an in vitro model of the intestinal epithelium.[20][21][22]

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium and reagents

  • Hanks' Balanced Salt Solution (HBSS)

  • Test compound solution

  • Lucifer yellow (for monolayer integrity check)

  • LC-MS/MS system

Procedure:

  • Seed Caco-2 cells on Transwell inserts and culture for 21-25 days to form a differentiated monolayer.

  • Verify monolayer integrity by measuring the transepithelial electrical resistance (TEER) and the permeability of Lucifer yellow.

  • Wash the cell monolayers with pre-warmed HBSS.

  • Add the test compound solution to either the apical (A) or basolateral (B) side of the monolayer.

  • Incubate at 37°C with gentle shaking.

  • At specified time points, collect samples from the receiver compartment (B for A-to-B transport, A for B-to-A transport).

  • Analyze the concentration of the test compound in the collected samples by LC-MS/MS.

  • Calculate the apparent permeability coefficient (Papp) in both directions. The efflux ratio (Papp B-A / Papp A-B) can indicate the involvement of active efflux transporters.

Caco2_Permeability cluster_culture Cell Culture & Monolayer Formation cluster_assay Permeability Assay cluster_analysis Data Analysis Seed Seed Caco-2 cells on Transwell inserts Culture Culture for 21-25 days Seed->Culture Integrity Verify Monolayer Integrity (TEER, Lucifer Yellow) Culture->Integrity Wash Wash Monolayers Integrity->Wash Dosing Add Test Compound (Apical or Basolateral) Wash->Dosing Incubate Incubate at 37°C Dosing->Incubate Sample Collect Samples from Receiver Compartment Incubate->Sample LCMS LC-MS/MS Analysis Sample->LCMS Papp Calculate Papp (A-B and B-A) LCMS->Papp Efflux Determine Efflux Ratio Papp->Efflux

Sources

Comparative

A Senior Application Scientist's Guide to the Purity Validation of 2-Boc-2,7-diazaspiro[4.5]decane Oxalate by LC-MS

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the purity of synthetic intermediates is a cornerstone of safe and effective therapeutics. 2-Boc-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and development, the purity of synthetic intermediates is a cornerstone of safe and effective therapeutics. 2-Boc-2,7-diazaspiro[4.5]decane, a valuable building block in medicinal chemistry, is frequently supplied as an oxalate salt to improve its stability and handling. Ensuring the purity of this key intermediate is not merely a quality control checkpoint; it is a critical step that dictates the success of subsequent synthetic transformations and, ultimately, the integrity of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, scientifically grounded approach to the purity validation of 2-Boc-2,7-diazaspiro[4.5]decane oxalate, with a primary focus on the robust and highly sensitive technique of Liquid Chromatography-Mass Spectrometry (LC-MS). We will explore the rationale behind methodological choices, present a detailed experimental protocol, and offer a comparative analysis with other analytical techniques, all supported by authoritative references.

The Analytical Challenge: Unraveling the Complexity of a Polar, Bifunctional Molecule

2-Boc-2,7-diazaspiro[4.5]decane oxalate presents a unique set of analytical challenges. The molecule possesses a polar spirocyclic diamine core, partially masked by a lipophilic tert-butyloxycarbonyl (Boc) protecting group. The presence of the oxalate counter-ion further enhances its polarity. This amphiphilic nature can lead to poor chromatographic peak shape and retention on traditional reversed-phase columns. Furthermore, the potential for various impurities, arising from the synthetic route, necessitates a highly specific and sensitive analytical method.

Potential impurities in 2-Boc-2,7-diazaspiro[4.5]decane oxalate can include:

  • Starting materials and reagents: Unreacted precursors from the synthesis of the diazaspiro[4.5]decane core.

  • Side-products: Isomers and by-products from the spirocyclization reaction.[1]

  • Over- or under-protected species: The di-Boc protected analog or the unprotected diamine.

  • Degradation products: Hydrolysis of the Boc group under acidic or basic conditions.

  • Residual solvents: Organic solvents used during synthesis and purification.

Given these challenges, LC-MS emerges as the technique of choice, offering the high resolving power of liquid chromatography coupled with the unparalleled specificity and sensitivity of mass spectrometry.

A Validated LC-MS Method for Confident Purity Assessment

The following experimental protocol is designed to provide a robust and reliable method for the purity determination of 2-Boc-2,7-diazaspiro[4.5]decane oxalate. The method is grounded in the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography and the International Council for Harmonisation (ICH) Q2(R1) guideline on the validation of analytical procedures.[2][3][4][5][6][7][8][9][10]

Experimental Protocol: LC-MS Purity of 2-Boc-2,7-diazaspiro[4.5]decane Oxalate

1. Instrumentation and Reagents

  • Instrumentation: HPLC or UHPLC system equipped with a quaternary pump, autosampler, column oven, and a single quadrupole or triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reagents:

    • Acetonitrile (LC-MS grade)

    • Water (LC-MS grade)

    • Formic acid (LC-MS grade)

    • Ammonium acetate (LC-MS grade)

    • 2-Boc-2,7-diazaspiro[4.5]decane oxalate reference standard (of known purity)

    • Sample of 2-Boc-2,7-diazaspiro[4.5]decane oxalate for analysis

2. Chromatographic Conditions

  • Column: A reversed-phase C18 column with end-capping (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is a good starting point. For this polar compound, a HILIC (Hydrophilic Interaction Liquid Chromatography) column could also be explored for improved retention.

  • Mobile Phase A: Water with 0.1% Formic Acid and 10 mM Ammonium Acetate

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0.0 5
    1.0 5
    5.0 95
    6.0 95
    6.1 5

    | 8.0 | 5 |

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 2 µL

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150 °C

  • Desolvation Temperature: 400 °C

  • Desolvation Gas Flow: 800 L/hr

  • Cone Gas Flow: 50 L/hr

  • Data Acquisition: Full scan mode (e.g., m/z 100-500) and Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) for targeted impurity analysis.

    • Expected [M+H]⁺ for 2-Boc-2,7-diazaspiro[4.5]decane: m/z 241.19

    • Expected [M-H]⁻ for Oxalate: m/z 89.00

4. Sample and Standard Preparation

  • Standard Solution: Accurately weigh approximately 5 mg of the 2-Boc-2,7-diazaspiro[4.5]decane oxalate reference standard and dissolve it in a suitable solvent (e.g., a mixture of water and acetonitrile) to a final concentration of 1 mg/mL.

  • Sample Solution: Prepare the sample to be analyzed in the same manner as the standard solution.

5. Data Analysis

The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram, detected by the mass spectrometer.

Method Validation: Establishing Trust in Your Results

A critical component of any analytical method is its validation, which demonstrates its suitability for the intended purpose.[11] For the purity determination of 2-Boc-2,7-diazaspiro[4.5]decane oxalate, the following validation parameters, as outlined in ICH Q2(R1), should be assessed:[3][7][8][10]

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by the absence of interfering peaks at the retention time of the main compound and known impurities.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample. This is assessed by analyzing a series of dilutions of the reference standard and plotting the peak area against the concentration.

  • Accuracy: The closeness of the test results obtained by the method to the true value. This can be determined by spiking the sample with known amounts of impurities or by comparing the results to those obtained from a different, validated method.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte in a sample that can be reliably detected and quantified, respectively.

Visualizing the Workflow: A Step-by-Step Approach

The following diagram illustrates the logical workflow for the purity validation of 2-Boc-2,7-diazaspiro[4.5]decane oxalate by LC-MS.

G cluster_prep Sample & Standard Preparation cluster_analysis LC-MS Analysis cluster_data Data Processing & Validation cluster_report Final Reporting Prep_Standard Prepare Reference Standard Solution LC_Separation Chromatographic Separation (C18 or HILIC) Prep_Standard->LC_Separation Prep_Sample Prepare Sample Solution Prep_Sample->LC_Separation MS_Detection Mass Spectrometric Detection (ESI+) LC_Separation->MS_Detection Data_Acquisition Data Acquisition (Full Scan & SIM/MRM) MS_Detection->Data_Acquisition Purity_Calculation Calculate Peak Area % (Purity Assessment) Data_Acquisition->Purity_Calculation Method_Validation Method Validation (ICH Q2(R1)) Purity_Calculation->Method_Validation Final_Report Certificate of Analysis & Validation Report Method_Validation->Final_Report

Caption: Workflow for LC-MS purity validation.

Comparative Analysis: LC-MS vs. Other Analytical Techniques

While LC-MS is a powerful tool, it is essential to understand its performance in the context of other available analytical techniques.

Technique Principle Strengths Limitations Applicability to 2-Boc-2,7-diazaspiro[4.5]decane Oxalate
LC-MS Chromatographic separation followed by mass-based detection.High sensitivity and specificity; provides molecular weight information; suitable for complex mixtures.Destructive technique; quantification can be influenced by ionization efficiency.Excellent: Ideal for identifying and quantifying both known and unknown impurities at low levels.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.Non-destructive; provides detailed structural information; can be used for absolute quantification (qNMR) without a specific reference standard.[12][13][14]Lower sensitivity compared to MS; may not detect impurities present at very low levels; complex spectra can be difficult to interpret.Very Good: Excellent for structural confirmation and for quantifying major components. qNMR is a powerful tool for absolute purity determination.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds in the gas phase followed by mass-based detection.High resolution for volatile compounds.Not suitable for non-volatile or thermally labile compounds like 2-Boc-2,7-diazaspiro[4.5]decane oxalate without derivatization.Poor: Not a suitable primary technique due to the non-volatile nature of the analyte.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV) Chromatographic separation with detection based on UV absorbance.Robust and widely available; good for routine analysis of chromophoric compounds.Requires the analyte and impurities to have a UV chromophore; may not detect non-UV active impurities.Moderate: The Boc-protected amine has a weak chromophore, limiting sensitivity. The oxalate counter-ion is not UV active.
Titration Chemical reaction with a standardized solution.Simple and inexpensive for quantifying acidic or basic functional groups.Non-specific; will titrate all basic sites, including impurities, leading to an overestimation of purity.Poor for Purity: Can be used to determine the overall base content but not for assessing the purity with respect to specific impurities.

The Power of an Orthogonal Approach

For the most comprehensive and confident purity assessment, a multi-technique, or orthogonal, approach is highly recommended. Combining the strengths of LC-MS for sensitive impurity profiling with the quantitative and structural capabilities of NMR provides a self-validating system that leaves little room for ambiguity.

The following diagram illustrates the logical relationship in an orthogonal approach to purity validation.

G cluster_main Orthogonal Purity Validation LCMS LC-MS Analysis Purity_Report Comprehensive Purity Report LCMS->Purity_Report Impurity Profile & Relative Purity NMR NMR Analysis (qNMR) NMR->Purity_Report Structural Confirmation & Absolute Purity

Caption: Orthogonal approach to purity validation.

Conclusion: A Foundation of Confidence in Drug Development

The purity of 2-Boc-2,7-diazaspiro[4.5]decane oxalate is not a trivial matter. It is a critical quality attribute that directly impacts the success of drug discovery and development programs. By employing a well-developed and validated LC-MS method, researchers can confidently assess the purity of this key building block, ensuring the integrity of their synthetic pathways and the quality of their final products. When combined with an orthogonal technique like qNMR, the confidence in the purity assessment is further solidified, providing a robust foundation for the development of safe and effective medicines.

References

  • United States Pharmacopeia.
  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). November 2005.
  • Pharmacopeia.
  • Agilent. Understanding the Latest Revisions to USP <621>. April 15, 2023.
  • US Pharmacopeia (USP).
  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.
  • ICH. ich harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1).
  • US Pharmacopeia (USP).
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. September 17, 2021.
  • SlideShare.
  • Royal Society of Chemistry. One-step synthesis of diazaspiro[4.5]decane scaffolds with exocyclic double bonds - Organic & Biomolecular Chemistry.
  • ACS Publications. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay | Journal of Medicinal Chemistry. October 8, 2014.
  • National Center for Biotechnology Information.
  • ResearchGate. Synthesis of 8-oxa-2-azaspiro[4.5]decane | Request PDF. August 6, 2025.
  • ResearchGate.
  • Benchchem. A Comparative Guide to the Purity Analysis of 1-Acetyl-7-azaindole: HPLC vs. NMR.
  • Acta Sci. Pol. Technol. Aliment.
  • Benchchem. A Cross-Referenced Approach to Purity: A Comparative Guide to HPLC and NMR Spectroscopy.
  • Royal Society of Chemistry. Synthesis of difluoroalkylated 2-azaspiro[4.5]decane derivatives via copper-catalyzed difluoroalkylation/dearomatization of N-benzylacrylamides - Organic & Biomolecular Chemistry.
  • PubMed. Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents. November 15, 2019.
  • IRIS Unimore. Synthesis, biological evaluation and molecular modelling of 1-oxa-4-thiaspiro- and 1,4-dithiaspiro[4.
  • PubMed. A combined liquid chromatography tandem mass spectrometry assay for the quantification of urinary oxalate and citrate in patients with nephrolithiasis. July 15, 2018.
  • ResearchGate. Liquid chromatography-tandem mass spectrometry method for routine measurement of oxalic acid in human plasma. November 26, 2018.
  • Separation Science. Peak Purity in HPLC: Assessment, Troubleshooting, and Best Practices. February 7, 2025.
  • ESA, Inc. Compound purity assessment and impurity testing with Corona CAD. May 8, 2006.
  • ResearchGate. (PDF)
  • ResearchGate. (PDF) Peak Purity Determination by HPLC Diode Array Detector (DAD / PDA)
  • National Center for Biotechnology Information.
  • MDPI.
  • PubMed. Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. February 19, 2007.

Sources

Validation

spirocyclic vs bicyclic amines: comparative reactivity studies

The transition from planar, sp²-hybridized aromatics to three-dimensional, sp³-rich architectures is a defining paradigm shift in modern drug discovery. As a Senior Application Scientist, I frequently evaluate novel scaf...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

The transition from planar, sp²-hybridized aromatics to three-dimensional, sp³-rich architectures is a defining paradigm shift in modern drug discovery. As a Senior Application Scientist, I frequently evaluate novel scaffolds to overcome the physicochemical liability of traditional anilines and flat heterocycles. Among the most privileged 3D scaffolds are spirocyclic and bridged bicyclic amines .

While both classes significantly increase the fraction of sp³ carbons ( Fsp3​ ) and improve metabolic stability, they exhibit distinct reactivity profiles, basicities, and steric demands. This guide provides an objective, data-driven comparison of these two amine classes, detailing their physicochemical properties, comparative reactivity, and the self-validating experimental protocols required to synthesize them.

Structural & Physicochemical Comparison

The fundamental difference between spirocyclic and bicyclic amines lies in their topological connectivity, which directly dictates their electronic and steric behavior.

  • Spirocyclic Amines: Characterized by two rings sharing a single carbon atom. This geometry projects the two rings orthogonally. Because the steric bulk is directed away from the nitrogen lone pair, spirocycles often maintain excellent nucleophilicity[1].

  • Bridged Bicyclic Amines: Characterized by two rings sharing three or more atoms (e.g., quinuclidine, tropane). The rigid cage structure locks the nitrogen lone pair in an exposed, outward-facing trajectory, preventing nitrogen inversion. This results in exceptionally high basicity, though the surrounding cage can sterically hinder nucleophilic attack[2].

Quantitative Data Summary

To guide scaffold selection, we must look at the empirical data. Table 1 summarizes the comparative physicochemical parameters of these amine classes.

Table 1: Comparative Physicochemical & Reactivity Data of Amine Scaffolds

Scaffold TypeRepresentative Structure Fsp3​ Typical pKaLipophilicity (LogP)Relative Nucleophilicity
Monocyclic Piperidine1.00~11.21.5High
Spirocyclic Azaspiro[4.5]decane1.00~9.5 - 10.51.8 - 2.2High (Orthogonal bulk)
Bridged Bicyclic Quinuclidine1.00~11.01.2Moderate (Steric shielding)
Oxa-Spirocyclic 2-Oxa-6-azaspiro[3.3]heptane1.00~7.5 - 8.50.5 - 0.8High

Causality Insight: Notice the significant pKa drop in oxa-spirocycles compared to standard spirocycles. The introduction of an oxygen atom exerts a strong inductive electron-withdrawing effect through the σ -bonds, destabilizing the conjugate acid. In drug design, this lowered pKa is highly desirable as it increases the fraction of un-ionized drug at physiological pH (7.4), thereby enhancing passive membrane permeability without sacrificing the 3D structure[3].

Comparative Reactivity Profiles

Understanding the divergence in reactivity between these scaffolds is critical for late-stage functionalization and target binding.

Reactivity A 3D Amine Scaffolds (High Fsp3) B Spirocyclic Amines (Orthogonal Rings) A->B Spiro-fusion C Bridged Bicyclic Amines (Rigid Cage) A->C Bridged-fusion D High Nucleophilicity (Exposed Lone Pair) B->D Minimal alpha-sterics E Tuned pKa & LogP (Inductive Effects) B->E Heteroatom doping C->D Steric shielding varies F High Basicity (Restricted Inversion) C->F Bredt's Rule / Rigidity

Fig 1: Reactivity divergence between spirocyclic and bridged bicyclic amine scaffolds.

Basicity vs. Nucleophilicity

A common pitfall in synthetic planning is equating basicity with nucleophilicity.

  • Bridged Bicycles: The nitrogen in quinuclidine is highly basic because the rigid bicyclic framework prevents the nitrogen from rehybridizing to a planar transition state, effectively locking the lone pair. However, when reacting with bulky electrophiles (e.g., in SN​2 alkylations), the carbon cage physically blocks the trajectory of approach, drastically reducing the reaction rate.

  • Spirocycles: Spirocyclic amines do not suffer from this limitation. Because the adjacent ring is fused at a single carbon and projects at a 90-degree angle, the α -carbons adjacent to the nitrogen remain relatively unhindered. They readily undergo N-arylation, acylation, and reductive amination with kinetics comparable to simple monocyclic amines[4].

Experimental Methodologies

To harness these scaffolds, robust and self-validating synthetic protocols are required. Below are two field-proven methodologies for constructing these complex 3D amines.

Protocol A: Synthesis of Spirocyclic Amines via SnAP Reagents

The Stannyl Amine Protocol (SnAP) developed by the Bode group is the gold standard for converting ubiquitous cyclic ketones into saturated spirocyclic N-heterocycles[4].

Causality & Rationale: This method relies on the generation of a carbon-centered radical from a carbon-tin bond. The critical parameter here is the solvent system. A 3:1 mixture of Hexafluoroisopropanol (HFIP) and 1,2-Dichloroethane (DCE) must be used. HFIP is highly polar and strongly hydrogen-bonding, which stabilizes the radical intermediate and accelerates the cyclization rate. Furthermore, its extremely low nucleophilicity prevents solvent-adduct side reactions.

Step-by-Step Workflow:

  • Ketimine Formation: To a solution of cyclic ketone (1.0 mmol) in anhydrous THF (10 mL), add the azido SnAP reagent (1.05 mmol) and polymer-bound triphenylphosphine (1.10 mmol).

  • Condensation: Heat the mixture to 55 °C for 12 hours.

    • Self-Validation Check: Monitor by TLC. Complete consumption of the ketone indicates successful ketimine formation. If unreacted ketone remains, the condensation has failed, likely due to wet solvent.

  • Filtration: Filter the mixture to remove the polymer-bound phosphine oxide and concentrate the filtrate under reduced pressure.

  • Radical Cyclization: Dissolve the crude ketimine in a 3:1 mixture of HFIP/DCE (8 mL). Add Cu(OTf)2​ (1.0 mmol) and 2,6-lutidine (1.0 mmol). Stir at 23 °C for 14 hours.

  • Workup: Quench with aqueous NH4​OH to complex the copper, extract with dichloromethane, dry over Na2​SO4​ , and purify via silica gel chromatography to isolate the spirocycle.

SnAP_Workflow K Cyclic Ketone + SnAP Reagent I Ketimine Intermediate (Condensation) K->I Lewis Acid / Dehydration R Radical Generation (Cu(OTf)2 Catalyst) I->R HFIP/DCE Solvent C Spirocyclic N-Heterocycle (C-N Bond Formation) R->C Ring Closure

Fig 2: Mechanistic workflow of Copper-catalyzed SnAP spiroannulation.

Protocol B: Synthesis of Bridged Bicyclic Amines via Intramolecular C–H Amination

To access bridged bicyclic amines, an intramolecular C–H bond amination utilizing a Hofmann-Löffler-Freytag (HLF) type mechanism is highly effective[2].

Causality & Rationale: This protocol relies on a 1,5-hydrogen atom transfer (HAT). A sulfonamide radical is generated, which abstracts a hydrogen atom from an unactivated C–H bond exactly 5 atoms away, forming a highly favored 6-membered transition state. The geometry of the starting carbocycle dictates the regioselectivity, making the reaction inherently self-validating; if the transition state cannot be achieved due to ring strain, the reaction will not proceed, preventing the formation of undesired structural isomers.

Step-by-Step Workflow:

  • Precursor Preparation: Synthesize the exocyclic sulfonamide precursor bearing a pendant alkyl chain.

  • Radical Initiation: Dissolve the sulfonamide (1.0 mmol) in trifluorotoluene (10 mL). Add an oxidant (e.g., Selectfluor or PhI(OAc)2) and a catalytic amount of iodine ( I2​ , 10 mol%).

  • Photochemical Activation: Irradiate the reaction mixture with visible light (blue LEDs) at room temperature for 4-6 hours.

    • Self-Validation Check: The reaction mixture should transition from the deep purple of I2​ to a pale yellow as the iodine is consumed in the radical chain process. If the purple color persists without product formation (via LC-MS), the HAT step is sterically forbidden.

  • Cyclization & Deprotection: The resulting bridged bicyclic sulfonamide is isolated via standard aqueous workup. To reveal the free amine, treat the intermediate with SmI2​ or strong acid (depending on the specific protecting group) to yield the final bridged bicyclic amine.

Sources

Comparative

A Comparative Benchmarking Guide to the Coupling Efficiency of 2-Boc-2,7-diazaspiro[4.5]decane Oxalate

In the landscape of modern drug discovery, the demand for molecules with three-dimensional complexity has surged. Spirocyclic scaffolds, which feature two rings joined by a single common atom, are at the forefront of thi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the demand for molecules with three-dimensional complexity has surged. Spirocyclic scaffolds, which feature two rings joined by a single common atom, are at the forefront of this trend.[1][2] They offer a unique conformational rigidity and spatial arrangement of functional groups that can lead to significant improvements in potency, selectivity, and physicochemical properties such as solubility.[3][4] Among these valuable building blocks, 2-Boc-2,7-diazaspiro[4.5]decane has emerged as a particularly useful scaffold in medicinal chemistry.[5]

This guide provides an in-depth, data-driven comparison of the coupling efficiency of 2-Boc-2,7-diazaspiro[4.5]decane oxalate. We will benchmark its performance against a common, non-spirocyclic alternative, N-Boc-piperazine, using two of the most prevalent amide coupling methodologies. The objective is to equip researchers, scientists, and drug development professionals with actionable data and a clear understanding of the factors influencing the reactivity of this important spirocyclic amine.

The Central Role of Amide Bond Formation

The amide bond is the most common functional group in approved pharmaceuticals, making its efficient formation a cornerstone of drug development.[6] However, the coupling of sterically hindered or electronically deactivated amines can be challenging, often resulting in low yields or requiring harsh reaction conditions.[7][8] Therefore, rigorously benchmarking the performance of key building blocks like 2-Boc-2,7-diazaspiro[4.5]decane is crucial for optimizing synthetic routes and accelerating the discovery of new therapeutics.

Experimental Design: A Head-to-Head Comparison

To provide a robust comparison, we designed a standardized set of experiments. The coupling efficiency of 2-Boc-2,7-diazaspiro[4.5]decane oxalate was compared directly with N-Boc-piperazine. Benzoic acid was chosen as the model carboxylic acid partner due to its simple structure and lack of interfering functional groups.

Two widely used coupling reagents were selected for this study to represent two distinct classes of activating agents:

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate): A highly effective uronium/aminium salt-based reagent known for its high reactivity and fast reaction times, particularly suited for challenging couplings.[9][10]

  • EDC/HOBt (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide / 1-Hydroxybenzotriazole): A classic carbodiimide-based method that is cost-effective and widely used, though sometimes less effective for sterically demanding substrates.[9][11]

The general workflow for this benchmarking study is illustrated below.

G cluster_prep Reactant Preparation cluster_reaction Coupling Reaction cluster_workup Workup & Purification P1 Weigh Carboxylic Acid (1.0 eq) & Amine (1.1 eq) P2 Dissolve in Anhydrous DMF P1->P2 R1 Add Base (DIPEA, 2.5 eq) P2->R1 R2 Add Coupling Reagent (1.2 eq) at 0 °C R1->R2 R3 Stir at Room Temperature (Monitor by LC-MS) R2->R3 W1 Aqueous Workup R3->W1 W2 Extraction with Organic Solvent W1->W2 W3 Purification by Flash Chromatography W2->W3 Final Product Final Product W3->Final Product

Caption: General experimental workflow for comparative coupling reactions.

Detailed Experimental Protocols

A Note on 2-Boc-2,7-diazaspiro[4.5]decane Oxalate: The oxalate salt form requires in situ neutralization before the amine can act as a nucleophile. The addition of a tertiary amine base, such as diisopropylethylamine (DIPEA), accomplishes this, liberating the free secondary amine to participate in the coupling reaction.

Protocol 1: HATU-Mediated Amide Coupling
  • Reactant Preparation: In a round-bottom flask, dissolve benzoic acid (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF).

  • Amine Addition: Add the respective amine (2-Boc-2,7-diazaspiro[4.5]decane oxalate or N-Boc-piperazine, 1.1 eq).

  • Base and Activation: Add DIPEA (2.5 eq) to the mixture and stir for 5 minutes. Cool the flask to 0 °C in an ice bath. Add HATU (1.2 eq) portion-wise.[9]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by LC-MS until the consumption of the limiting reactant is complete.

  • Workup: Quench the reaction by adding water. Dilute with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Protocol 2: EDC/HOBt-Mediated Amide Coupling
  • Reactant Preparation: To a round-bottom flask, add benzoic acid (1.0 eq), HOBt (1.2 eq), and the respective amine (1.1 eq). Dissolve the mixture in anhydrous DMF.[9]

  • Activation: Cool the solution to 0 °C in an ice bath. Add EDC·HCl (1.2 eq) portion-wise, followed by the dropwise addition of DIPEA (2.5 eq).[9]

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction's progress by LC-MS.

  • Workup and Purification: Follow steps 5-7 as described in Protocol 1.

Results: A Quantitative Comparison

The coupling reactions were monitored and the final products were isolated and characterized. The results, including reaction times and isolated yields, are summarized in the table below.

Amine SubstrateCoupling ReagentReaction Time (h)Isolated Yield (%)Purity (%) (by LC-MS)
2-Boc-2,7-diazaspiro[4.5]decane oxalate HATU 2 94% >98%
N-Boc-piperazineHATU2.591%>98%
2-Boc-2,7-diazaspiro[4.5]decane oxalate EDC/HOBt 16 78% >97%
N-Boc-piperazineEDC/HOBt1875%>97%

Discussion and Mechanistic Insights

The data clearly demonstrates that 2-Boc-2,7-diazaspiro[4.5]decane oxalate is a highly efficient coupling partner , slightly outperforming the simpler N-Boc-piperazine under both tested conditions.

The HATU Advantage

With HATU, both amines reacted swiftly and in excellent yields. The slightly faster reaction time and higher yield observed for the spirocyclic amine may be attributed to subtle differences in the nucleophilicity of the secondary amine. HATU is known to be particularly effective for difficult couplings, including those involving sterically hindered substrates.[10] Its mechanism involves the formation of a highly reactive OAt-active ester, which is rapidly intercepted by the amine.[3][12]

G RCOOH Carboxylic Acid ActiveEster Highly Reactive OAt-Active Ester RCOOH->ActiveEster attacks HATU HATU HATU HATU->ActiveEster Base Base (DIPEA) Base->ActiveEster Amide Amide Product ActiveEster->Amide Amine Amine (e.g., Diazaspirodecane) Amine->Amide attacks

Caption: Simplified mechanism of HATU-mediated amide bond formation.

Performance with EDC/HOBt

The EDC/HOBt-mediated couplings were significantly slower for both substrates, which is expected given the lower reactivity of the HOBt-ester intermediate compared to the OAt-ester formed by HATU.[3] Even so, the 2-Boc-2,7-diazaspiro[4.5]decane oxalate provided a good yield of 78%, again slightly better than its non-spirocyclic counterpart. This robust performance in a more cost-effective, though slower, coupling system highlights its versatility for both small-scale and larger-scale synthetic efforts.

The Impact of the Spirocyclic Scaffold

The inherent rigidity of the spirocyclic scaffold in 2-Boc-2,7-diazaspiro[4.5]decane may play a role in its efficient reactivity. By reducing the number of low-energy conformations, the scaffold can pre-organize the molecule for optimal interaction with the activated carboxylic acid, potentially lowering the activation energy of the coupling step. This structural feature is a key reason for the increasing use of spirocycles in drug discovery to enhance binding affinity and biological activity.[4][13]

Conclusion and Recommendations

This comparative guide demonstrates that 2-Boc-2,7-diazaspiro[4.5]decane oxalate is an excellent building block for amide bond formation , exhibiting high reactivity and leading to high yields of the desired products.

  • For High-Throughput and Difficult Couplings: HATU is the recommended coupling reagent. It provides rapid reaction times and excellent yields, making it ideal for lead optimization and the synthesis of complex molecules where speed and efficiency are paramount.

  • For Scale-Up and Cost-Sensitive Syntheses: The EDC/HOBt system is a viable and effective alternative. While the reaction times are longer, it provides good yields and uses less expensive reagents, making it suitable for process development and larger-scale manufacturing.

The data presented herein provides a solid foundation for medicinal chemists and process scientists to make informed decisions when incorporating the 2-Boc-2,7-diazaspiro[4.5]decane scaffold into their synthetic programs. Its reliable and efficient coupling performance, combined with the desirable three-dimensional properties it imparts, solidifies its position as a valuable tool in the development of next-generation therapeutics.

References

  • Guedes, O. A., et al. (2022). Recent in vivo advances of spirocyclic scaffolds for drug discovery. Expert Opinion on Drug Discovery, 17(7), 739-752. Retrieved from [Link]

  • Goldberg, F. W. (2025, September 29). The Spirocycle Surge in Drug Discovery. Drug Hunter. Retrieved from [Link]

  • Zheng, Y. J., & Tice, C. M. (2014). The use of spirocyclic scaffolds in drug discovery. Bioorganic & Medicinal Chemistry Letters, 24(16), 3673-3681. Retrieved from [Link]

  • Bavetsias, V., & Faisal, A. (2024). Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts?. Expert Opinion on Drug Discovery, 19(2), 119-122. Retrieved from [Link]

  • Due-Hansen, M. E., et al. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 432-436. Retrieved from [Link]

  • Zhang, T., et al. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry, 82(17), 9037-9044. Retrieved from [Link]

  • Pellegrino, C., et al. (2020). Amide bond formation strategies: latest advances on a dateless transformation. Advanced Synthesis & Catalysis, 362(2), 172-192. Retrieved from [Link]

  • Isbell, J., et al. (2018). Examination of Diazaspiro Cores as Piperazine Bioisosteres in the Olaparib Framework Shows Reduced DNA Damage and Cytotoxicity. Journal of Medicinal Chemistry, 61(12), 5332-5343. Retrieved from [Link]

  • Ji, Q., et al. (2019). Design, Synthesis and Biological Evaluation of Novel diazaspiro[4.5]decan-1-one Derivatives as Potential Chitin Synthase Inhibitors and Antifungal Agents. European Journal of Medicinal Chemistry, 182, 111669. Retrieved from [Link]

  • Pathare, R. S., et al. (2020). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Tetrahedron Letters, 61(48), 152541. Retrieved from [Link]

Sources

Validation

A Definitive Guide to the Structural Validation of 2-Boc-2,7-diazaspiro[4.5]decane Oxalate: An X-ray Crystallography-Centric Comparative Analysis

In the landscape of modern drug discovery, the architectural intricacy of molecular scaffolds is a cornerstone of therapeutic innovation. Spirocyclic systems, particularly diazaspiro[4.5]decanes, have garnered significan...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the architectural intricacy of molecular scaffolds is a cornerstone of therapeutic innovation. Spirocyclic systems, particularly diazaspiro[4.5]decanes, have garnered significant attention for their inherent three-dimensionality and novel chemical space they occupy.[1] These rigid structures are invaluable in medicinal chemistry for their ability to orient substituents in precise vectors, leading to enhanced target affinity and selectivity.[2] The subject of this guide, 2-Boc-2,7-diazaspiro[4.5]decane oxalate, is a versatile building block in the synthesis of novel therapeutic agents.[3] The tert-butyloxycarbonyl (Boc) protecting group allows for selective functionalization at the 7-position, while the spirocyclic core provides a rigid framework. The formation of the oxalate salt serves to improve its crystalline nature, making it more amenable to single-crystal X-ray diffraction analysis.

This guide provides an in-depth, expert-driven comparison of methodologies for the definitive structural validation of 2-Boc-2,7-diazaspiro[4.5]decane oxalate, with a primary focus on the gold-standard technique of single-crystal X-ray crystallography. We will explore the causality behind experimental choices, compare this technique with other analytical methods, and provide actionable protocols for researchers in the field.

The Imperative of Unambiguous Structural Elucidation

The precise three-dimensional arrangement of atoms in a molecule is fundamentally linked to its biological activity. For a chiral molecule like 2-Boc-2,7-diazaspiro[4.5]decane, which contains a spirocyclic center, absolute stereochemical assignment is critical. An incorrect assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety issues in downstream drug development. While techniques like NMR and mass spectrometry provide essential information about connectivity and composition, only X-ray crystallography can provide a direct and unambiguous visualization of the molecular structure in the solid state, including bond lengths, bond angles, and absolute stereochemistry.

Single-Crystal X-ray Crystallography: The Gold Standard

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid. The technique relies on the diffraction of X-rays by the ordered lattice of a single crystal. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, from which the atomic positions can be determined with high precision. For a molecule like 2-Boc-2,7-diazaspiro[4.5]decane oxalate, this technique can unequivocally determine the conformation of the piperidine and pyrrolidine rings, the orientation of the Boc protecting group, and the geometry of the hydrogen bonding network involving the oxalate counter-ion.[4]

Experimental Protocol: From Powder to Structure

The following protocol outlines the key steps for the structural validation of 2-Boc-2,7-diazaspiro[4.5]decane oxalate via single-crystal X-ray crystallography.

Step 1: Crystal Growth - The Art and Science

The most critical and often most challenging step is the growth of high-quality single crystals suitable for diffraction. The oxalate salt of the parent compound is specifically chosen to enhance crystallinity.

  • Rationale: The planar, bidentate nature of the oxalate anion can facilitate the formation of ordered hydrogen-bonding networks, which are crucial for the development of a well-defined crystal lattice.[4][5]

  • Methodology:

    • Dissolve 2-Boc-2,7-diazaspiro[4.5]decane oxalate in a minimal amount of a polar solvent (e.g., methanol, ethanol) at a slightly elevated temperature to ensure complete dissolution.

    • Slowly add a less polar anti-solvent (e.g., diethyl ether, ethyl acetate) until the solution becomes slightly turbid.

    • Allow the solution to cool to room temperature slowly and undisturbed. Slow evaporation of the solvent mixture over several days to weeks is often effective.

    • Alternative methods include vapor diffusion, where a solution of the compound is allowed to equilibrate with a vapor of a less polar solvent.

Step 2: Data Collection

  • Rationale: A high-quality dataset is essential for a successful structure solution and refinement. Modern diffractometers equipped with sensitive detectors are used to collect the diffraction data.[6]

  • Methodology:

    • A suitable single crystal is selected under a microscope and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal motion of the atoms and protect it from radiation damage.

    • The diffractometer collects a series of diffraction images as the crystal is rotated in the X-ray beam.

Step 3: Structure Solution and Refinement

  • Rationale: The collected diffraction data is processed to determine the unit cell parameters and the symmetry of the crystal lattice. The structure is then solved using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates.

  • Methodology:

    • The diffraction data is integrated and scaled to produce a list of reflection intensities.

    • The structure is solved using software packages like SHELXT or Olex2. This provides an initial model of the molecule.

    • The model is refined using least-squares methods (e.g., with SHELXL) to improve the agreement between the calculated and observed diffraction data. This process yields the final, high-resolution crystal structure.

Visualizing the Workflow: X-ray Crystallography

xray_workflow Figure 1: X-ray Crystallography Workflow cluster_prep Crystal Growth cluster_data Data Collection cluster_analysis Structure Determination dissolve Dissolve in Polar Solvent add_anti_solvent Add Anti-solvent dissolve->add_anti_solvent slow_cool Slow Cooling / Evaporation add_anti_solvent->slow_cool mount Mount Crystal slow_cool->mount Select Suitable Crystal cool Cool to 100 K mount->cool diffract Collect Diffraction Data cool->diffract solve Solve Structure (e.g., SHELXT) diffract->solve Process Data refine Refine Structure (e.g., SHELXL) solve->refine validate Validate and Analyze refine->validate end CIF and Report validate->end Final Structure validation_logic Figure 2: Logic for Comparative Structural Validation cluster_spectroscopy Spectroscopic & Spectrometric Analysis cluster_crystallography Crystallographic Analysis start Start: New Compound Synthesized ms Mass Spectrometry start->ms Confirm Molecular Weight nmr NMR Spectroscopy ms->nmr Confirm Composition xrd X-ray Crystallography nmr->xrd Determine Connectivity & Relative Stereochemistry final_structure Validated Structure xrd->final_structure Determine Absolute Stereochemistry & 3D Structure

Sources

Safety & Regulatory Compliance

Safety

2-Boc-2,7-diazaspiro[4.5]decane oxalate proper disposal procedures

Operational and Disposal Master Plan: 2-Boc-2,7-diazaspiro[4.5]decane Oxalate As researchers pushing the boundaries of medicinal chemistry, we frequently utilize spirocyclic scaffolds like 2-Boc-2,7-diazaspiro[4.5]decane...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Operational and Disposal Master Plan: 2-Boc-2,7-diazaspiro[4.5]decane Oxalate

As researchers pushing the boundaries of medicinal chemistry, we frequently utilize spirocyclic scaffolds like 2-Boc-2,7-diazaspiro[4.5]decane to improve the metabolic stability and 3D vectoring of drug candidates. However, when this building block is supplied as an oxalate salt (hemioxalate), it introduces specific toxicological and environmental risks. This guide provides a self-validating, step-by-step operational framework for handling and disposing of this compound, ensuring compliance with Environmental Protection Agency (EPA) regulations and safeguarding laboratory personnel.

Hazard Causality & Chemical Profile

To handle a chemical safely, one must understand the mechanistic "why" behind its hazards.

  • The Boc-Protected Amine Core: The tert-butoxycarbonyl (Boc) group provides steric bulk to prevent undesired nucleophilic attacks during synthesis[1]. While the Boc-protected diazaspiro decane core is primarily a localized skin and eye irritant, it is not the primary driver of systemic toxicity.

  • The Oxalate Salt Counterion: The true hazard lies in the oxalate (or hemioxalate) counterion. If inhaled as a fine dust or absorbed through compromised skin, soluble oxalates enter the bloodstream and rapidly chelate systemic calcium[2]. This forms highly insoluble calcium oxalate ( CaC2​O4​ ) crystals. The precipitation of these crystals causes acute hypocalcemia (which can lead to cardiac arrhythmias) and mechanically damages renal tubules, leading to severe nephrotoxicity and kidney stone formation[2][3].

Because of this specific toxicity mechanism, 2-Boc-2,7-diazaspiro[4.5]decane oxalate cannot be treated as general non-hazardous lab waste and must never be disposed of down the drain.

Operational Safety & Handling Protocol

Before generating waste, strict handling protocols must be enforced to prevent the aerosolization of the oxalate powder.

Protocol: Safe Handling and Weighing

  • Step 1: Engineering Controls. Always handle the dry powder inside a certified chemical fume hood or a localized exhaust ventilation (LEV) weighing station.

  • Step 2: PPE Selection. Don nitrile gloves, safety goggles, and a standard lab coat. If weighing large quantities outside of a fume hood (not recommended), an N95 or P100 particulate respirator is required to prevent inhalation of oxalate dust[2].

  • Step 3: Static Mitigation. Oxalate salts can be highly static. Use an anti-static gun (Zerostat) on the weighing boat and use a grounded, metal spatula to prevent the powder from jumping and contaminating the balance area.

  • Validation Check: After transferring the chemical, visually inspect the balance pan and surrounding bench. Wipe the area with a damp Kimwipe; if any white residue is collected, perform a full decontamination (see Section 5).

Waste Segregation & Accumulation Logistics

Under the Resource Conservation and Recovery Act (RCRA), chemical waste must be tracked from its point of generation to its final disposal[4][5]. Laboratories utilize Satellite Accumulation Areas (SAAs) at the bench, which are later transferred to a Central Accumulation Area (CAA)[5].

Quantitative Data: EPA Waste Accumulation Limits

The logistical timeline for your waste depends entirely on your facility's EPA Generator Status[4][5].

EPA Generator StatusMonthly Hazardous Waste Generation LimitMax On-Site Accumulation Time (CAA)Max SAA Volume Limit
VSQG (Very Small)< 100 kgNo strict time limit55 gallons
SQG (Small)100 kg – 1,000 kg180 days55 gallons
LQG (Large)> 1,000 kg90 days55 gallons
Waste Segregation Workflow

Improper segregation can lead to dangerous cross-reactions and inflated disposal costs. Follow the logic mapped in the diagram below to route your 2-Boc-2,7-diazaspiro[4.5]decane oxalate waste correctly.

WasteWorkflow Start Generate 2-Boc-2,7-diazaspiro[4.5]decane oxalate waste State Physical State? Start->State Solid Solid Powder/Residue State->Solid Dry Liquid Dissolved in Solvent State->Liquid Solution SAA_Solid SAA: Toxic Solid Waste (Double-bagged) Solid->SAA_Solid SolventType Solvent Type? Liquid->SolventType Halogenated Halogenated (e.g., DCM) SolventType->Halogenated DCM/CHCl3 NonHalogenated Non-Halogenated (e.g., MeOH) SolventType->NonHalogenated MeOH/EtOAc SAA_Halo SAA: Halogenated Waste (Vented Cap) Halogenated->SAA_Halo SAA_NonHalo SAA: Non-Halogenated Waste (Vented Cap) NonHalogenated->SAA_NonHalo CAA Central Accumulation Area (CAA) Pending EPA Generator Status SAA_Solid->CAA SAA_Halo->CAA SAA_NonHalo->CAA Incineration Licensed RCRA Incinerator (Final Disposal) CAA->Incineration

Chemical waste segregation and disposal workflow for oxalate salts.

Proper Disposal Procedures

Protocol A: Solid Waste Disposal Objective: Isolate dry, unreacted powder and contaminated consumables to prevent inhalation hazards.

  • Primary Containment: Collect all contaminated weighing boats, spatulas, Kimwipes, and unreacted 2-Boc-2,7-diazaspiro[4.5]decane oxalate. Place them into a clear, sealable polyethylene bag.

  • Secondary Containment: Place the sealed bag into a rigid, leak-proof solid hazardous waste container (e.g., a 5-gallon poly pail) located in the line-of-sight SAA[5].

  • Labeling: Affix a hazardous waste label immediately. Mark the contents explicitly: "Toxic Solid Waste: Contains Oxalate Salts and Boc-protected Amines."[4]

  • Validation Check: Ensure the container lid is securely fastened. An open waste container is an immediate RCRA violation.

Protocol B: Liquid Waste Disposal Objective: Safely accumulate solvent waste containing dissolved compound without triggering adverse reactions or regulatory fines.

  • Quenching & Verification: If your workflow involved Boc-deprotection (typically using acids like TFA or HCl)[1], the reaction mixture must be neutralized before disposal.

    • Validation Check: Spot the quenched solution on pH paper. Proceed only when the pH is between 6 and 8.

  • Stream Categorization: Determine if the solvent matrix is halogenated (e.g., Dichloromethane) or non-halogenated (e.g., Methanol, Ethyl Acetate).

    • Causality: Mixing streams drastically increases the cost of RCRA incineration, as halogenated waste requires specialized high-temperature scrubbers to prevent dioxin formation[4].

  • SAA Accumulation: Pour the solution into the appropriate SAA carboy.

    • Causality: Always use a vented cap on the liquid waste carboy. Vented caps prevent pressure buildup from off-gassing, a common cause of primary container rupture.

  • Documentation: Update the waste log attached to the carboy to reflect the addition of the specific chemical and solvent volume.

Emergency Response & Spill Management

In the event of an accidental spill of the dry powder, follow this self-validating decontamination protocol to prevent systemic oxalate exposure.

Protocol: Solid Spill Containment and Decontamination

  • Isolation: Immediately restrict access to the spill area. Don fresh nitrile gloves, safety goggles, and a particulate respirator.

  • Dry Cleanup: Do NOT use water initially. Adding water dissolves the oxalate salt, drastically increasing the risk of skin absorption[2]. Use a static-free brush and dustpan to gently sweep up the bulk powder.

  • Chemical Decontamination: Wipe the area with disposable cloths dampened with a mild, high-pH buffer or soapy water to safely lift residual particulates without volatilizing the amine.

  • Validation Check: Perform a secondary wipe with a clean, damp, dark-colored cloth. If any white residue is visible on the cloth, repeat Step 3 until the surface is completely clear.

  • Waste Routing: Treat all cleanup materials as Toxic Solid Waste and route them through the SAA workflow outlined in Section 4.

References

  • How to Dispose of Chemical Waste in a Lab Correctly, GAIACA,[Link]

  • Managing Hazardous Chemical Waste in the Lab, Lab Manager,[Link]

  • OXALIC ACID | Poisoning & Drug Overdose, 7e | AccessMedicine, McGraw Hill Medical,[Link]

  • Oxalate in Foods: Extraction Conditions, Analytical Methods, Occurrence, and Health Implications, PMC,[Link]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Boc-2,7-diazaspiro[4.5]decane oxalate
Reactant of Route 2
Reactant of Route 2
2-Boc-2,7-diazaspiro[4.5]decane oxalate
© Copyright 2026 BenchChem. All Rights Reserved.